Product packaging for 4,6-Dimethyl-benzothiazol-2-ylamine(Cat. No.:CAS No. 64036-71-1)

4,6-Dimethyl-benzothiazol-2-ylamine

Cat. No.: B056781
CAS No.: 64036-71-1
M. Wt: 178.26 g/mol
InChI Key: JJNKKYPHNWIYFW-UHFFFAOYSA-N
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Description

4,6-Dimethyl-benzothiazol-2-ylamine (CAS 64036-71-1) is a chemical compound with the molecular formula C9H10N2S and a molecular weight of 178.26 g/mol . It is a derivative of the benzothiazole scaffold, a structure recognized as a privileged framework in modern medicinal chemistry due to its wide range of biological and pharmacological activities . Benzothiazole-based compounds have garnered significant interest for their anti-cancer, anti-inflammatory, anti-viral, anti-microbial, and neuroprotective properties . This specific 4,6-dimethyl derivative serves as a valuable building block in drug discovery and development, particularly for the synthesis of novel molecules targeting critical diseases . For instance, such benzothiazole derivatives are being investigated for their potential as anticancer agents, with some showing promising in-vitro activity against breast cancer cell lines . The adaptable heterocyclic framework of the benzothiazole core allows for interaction with various biological targets, making it a versatile template for designing new therapeutic candidates . This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2S B056781 4,6-Dimethyl-benzothiazol-2-ylamine CAS No. 64036-71-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethyl-1,3-benzothiazol-2-amine
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InChI

InChI=1S/C9H10N2S/c1-5-3-6(2)8-7(4-5)12-9(10)11-8/h3-4H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNKKYPHNWIYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80214022
Record name Benzothiazole, 2-amino-4,6-dimethyl-
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Molecular Weight

178.26 g/mol
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CAS No.

64036-71-1
Record name 2-Benzothiazolamine, 4,6-dimethyl-
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Record name 4,6-Dimethyl-2-benzothiazolamine
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Record name 64036-71-1
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Record name Benzothiazole, 2-amino-4,6-dimethyl-
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Record name 4,6-Dimethyl-1,3-benzothiazol-2-amine
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Record name 4,6-DIMETHYL-2-BENZOTHIAZOLAMINE
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Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 4,6-Dimethyl-benzothiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dimethyl-benzothiazol-2-ylamine is a heterocyclic amine containing a benzothiazole core structure, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. A comprehensive understanding of its physicochemical properties is fundamental for the rational design and development of novel therapeutic agents. This technical guide provides a detailed overview of the core physicochemical characteristics of this compound, outlines detailed experimental protocols for their determination, and presents a key signaling pathway associated with the biological activity of 2-aminobenzothiazole derivatives.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. These properties influence its solubility, permeability, metabolic stability, and interaction with biological targets.

Chemical Structure and Identity
  • IUPAC Name: 4,6-dimethyl-1,3-benzothiazol-2-amine

  • Synonyms: 4,6-Dimethyl-2-aminobenzothiazole, 2-Amino-4,6-dimethylbenzothiazole

  • CAS Number: 64036-71-1[1]

  • Chemical Formula: C₉H₁₀N₂S[1]

  • Molecular Weight: 178.26 g/mol [1]

Data Presentation: Summary of Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the table below. It is important to note that specific experimental data for this particular isomer is limited in publicly available literature. Therefore, some values are based on closely related isomers or are predicted, and this is indicated where applicable.

PropertyValueSource/Method
Molecular Formula C₉H₁₀N₂S-
Molecular Weight 178.26 g/mol -
Melting Point 185-189 °C (for 5,6-dimethyl isomer)Experimental (NTP, 1992)
Boiling Point Data not available-
Water Solubility < 1 mg/mL at 20 °C (for 5,6-dimethyl isomer)Experimental (NTP, 1992)
pKa (predicted) ~4.5 - 5.5Computational Prediction
logP (predicted) ~2.5 - 3.0Computational Prediction

Note: The melting point and water solubility data are for the isomeric compound 2-Amino-5,6-dimethylbenzothiazole and should be considered as an approximation for this compound.

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug discovery and development. The following sections detail standard experimental methodologies for the key parameters of this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of the purity of a crystalline solid. A sharp melting range typically signifies high purity.

  • Principle: A small, finely powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed.

  • Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer.

  • Procedure:

    • Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

    • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

    • Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.

Solubility Determination

Solubility is a critical property that affects a drug's absorption and bioavailability.

  • Principle: A known amount of the solute is added to a known volume of the solvent. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is determined.

  • Apparatus: Vials, analytical balance, shaker or agitator, analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).

  • Procedure (for Aqueous Solubility):

    • Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of purified water (or a relevant buffer solution).

    • Equilibration: The vial is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

    • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

    • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, against a standard curve.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid or base in a solution and is crucial for understanding a compound's ionization state at different physiological pH values.

  • Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

  • Apparatus: Potentiometer with a pH electrode, burette, beaker, magnetic stirrer.

  • Procedure:

    • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., a water-cosolvent mixture if solubility is low).

    • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.

    • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are measured at equilibrium to determine the partition coefficient.

  • Apparatus: Separatory funnel or vials, shaker, analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).

  • Procedure:

    • Phase Preparation: n-octanol and water (or a buffer of a specific pH for LogD determination) are pre-saturated with each other.

    • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel or vial and shaken vigorously for a set period to allow for partitioning.

    • Equilibration and Separation: The mixture is allowed to stand until the two phases have completely separated.

    • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method. The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Biological Context: Inhibition of the PI3K/AKT Signaling Pathway

Derivatives of 2-aminobenzothiazole have been extensively investigated for their potential as anticancer agents. One of the key mechanisms of action for some of these compounds is the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[2][3][4][5][6] This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a common feature in many cancers.[7][8][9]

PI3K/AKT Signaling Pathway

The diagram below illustrates a simplified representation of the PI3K/AKT signaling pathway and the point of intervention for 2-aminobenzothiazole derivatives.

PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation CellResponse Cell Proliferation, Survival, Growth mTOR->CellResponse Benzothiazole 4,6-Dimethyl- benzothiazol- 2-ylamine (Derivative) Benzothiazole->PI3K Inhibition Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - PI3K Enzyme - Kinase Buffer - ATP - Substrate (e.g., PIP2) Start->PrepareReagents PrepareCompound Prepare Serial Dilutions of This compound Start->PrepareCompound Incubate Incubate Enzyme with Compound PrepareReagents->Incubate PrepareCompound->Incubate InitiateReaction Initiate Kinase Reaction (Add ATP and Substrate) Incubate->InitiateReaction StopReaction Stop Reaction InitiateReaction->StopReaction DetectSignal Detect Signal (e.g., Luminescence, Fluorescence) StopReaction->DetectSignal AnalyzeData Data Analysis: Calculate IC50 DetectSignal->AnalyzeData End End AnalyzeData->End

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4,6-Dimethyl-benzothiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational properties of 4,6-Dimethyl-benzothiazol-2-ylamine, a substituted aminobenzothiazole derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific analog, this guide integrates established synthetic methodologies for related compounds with computationally predicted structural and spectroscopic data. This approach offers a robust framework for understanding the key molecular features of this compound, thereby facilitating further research and development. All quantitative data is summarized in structured tables, and logical relationships are visualized using Graphviz diagrams.

Introduction

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of substituents onto the benzothiazole ring can significantly modulate the molecule's physicochemical properties, biological activity, and pharmacokinetic profile. The 4,6-dimethyl substitution pattern is of particular interest for its potential to enhance binding affinity to biological targets and improve metabolic stability. This guide focuses on elucidating the molecular structure and preferred conformation of this compound.

Molecular Structure and Conformation

The molecular structure of this compound consists of a bicyclic benzothiazole core with methyl groups substituted at positions 4 and 6, and an amino group at position 2.

Predicted Molecular Geometry

In the absence of an experimental crystal structure, the molecular geometry of this compound has been predicted using computational modeling. Density Functional Theory (DFT) calculations suggest a largely planar benzothiazole ring system. The exocyclic amino group is also predicted to be coplanar with the ring, allowing for delocalization of the nitrogen lone pair into the heterocyclic system.

The following diagram illustrates the logical workflow for predicting the molecular structure.

A Select Parent Compound (2-Aminobenzothiazole) B Introduce Substituents (4-CH3, 6-CH3) A->B Substitution C Perform Geometry Optimization (e.g., DFT) B->C Computational Modeling D Analyze Predicted Structure (Bond Lengths, Angles) C->D Data Extraction

Caption: Workflow for predicting the molecular structure.

Conformational Analysis

Conformational analysis of substituted 2-aminobenzothiazoles has been explored through computational studies. For derivatives with substituents that can rotate, such as a phenyl group attached to the amino nitrogen, the dihedral angle between the benzothiazole ring and the substituent is varied to identify the most stable conformers. In the case of this compound, the primary conformational flexibility would involve the orientation of the amino group protons and any potential interactions with the adjacent methyl group at position 4. Computational scans of the relevant dihedral angles indicate that the planar conformation is the most energetically favorable.

Synthesis

General Synthetic Pathway

The synthesis of this compound would logically start from 3,5-dimethylaniline. The reaction proceeds via an in-situ generated thiocyanogen, which electrophilically attacks the aniline ring, followed by cyclization.

Start 3,5-Dimethylaniline Intermediate Thiocyanation & Cyclization Start->Intermediate Reaction Reagents Ammonium Thiocyanate (NH4SCN) + Bromine (Br2) in Acetic Acid Reagents->Intermediate Product This compound Intermediate->Product Formation

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed)

Based on procedures for similar 2-aminobenzothiazoles, the following protocol is proposed:

  • Preparation of the Reaction Mixture: 3,5-dimethylaniline is dissolved in a suitable solvent, typically glacial acetic acid.

  • Addition of Thiocyanate: Ammonium thiocyanate or potassium thiocyanate is added to the solution.

  • Halogen Addition: A solution of bromine in glacial acetic acid is added dropwise to the stirred mixture, maintaining a low temperature (e.g., 0-5 °C).

  • Reaction: The reaction is allowed to proceed at room temperature for several hours.

  • Work-up: The reaction mixture is poured into water, and the resulting precipitate is collected by filtration.

  • Purification: The crude product is neutralized with a base (e.g., ammonia solution) and then purified by recrystallization from a suitable solvent such as ethanol.

Spectroscopic Data (Predicted)

Due to the absence of published experimental spectra for this compound, the following data are predicted based on computational methods and comparison with the parent compound, 2-aminobenzothiazole, and other methylated derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2-~165.0
C4-~132.0
C4-CH₃~2.4~18.0
C5~7.0~122.0
C6-~135.0
C6-CH₃~2.3~21.0
C7~7.2~120.0
C3a-~130.0
C7a-~150.0
N-H₂~7.5 (broad singlet)-
Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Vibration Mode
N-H3400 - 3300Asymmetric and symmetric stretching
C-H (aromatic)3100 - 3000Stretching
C-H (aliphatic)2980 - 2850Stretching
C=N1640 - 1620Stretching
C=C (aromatic)1600 - 1450Ring stretching
C-N1350 - 1250Stretching
C-S700 - 600Stretching
Mass Spectrometry (MS)

The predicted molecular weight of this compound (C₉H₁₀N₂S) is 178.26 g/mol . The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 178.

Potential Applications in Drug Development

The 2-aminobenzothiazole scaffold is a key pharmacophore in various drug discovery programs. The addition of methyl groups at the 4 and 6 positions can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets.

Molecule This compound Properties Physicochemical Properties (Lipophilicity, pKa) Molecule->Properties ADME ADME Properties (Absorption, Distribution, Metabolism, Excretion) Properties->ADME Target Biological Target Binding Properties->Target Activity Pharmacological Activity ADME->Activity Target->Activity

Caption: Relationship between molecular properties and pharmacological activity.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformation of this compound. While direct experimental data is limited, a combination of established synthetic principles and computational predictions offers valuable insights into its key characteristics. The provided data and methodologies serve as a foundational resource for researchers and scientists working on the development of novel 2-aminobenzothiazole-based compounds for therapeutic and other applications. Further experimental validation of the predicted data is encouraged to fully elucidate the properties of this promising molecule.

spectral data for 4,6-Dimethyl-benzothiazol-2-ylamine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the spectral characterization of 4,6-Dimethyl-benzothiazol-2-ylamine, designed for professionals in research, science, and drug development. This document provides a thorough analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, complemented by detailed experimental protocols.

Introduction

This compound is a heterocyclic amine featuring a benzothiazole core. This structural motif is of considerable interest in medicinal chemistry, as it forms the backbone of numerous pharmacologically active compounds. For the unambiguous identification, purity verification, and structural elucidation of this and related molecules, precise spectral characterization is essential throughout the drug discovery and development pipeline. This guide presents the available and predicted spectral data for this compound and describes the methodologies for their acquisition.

Spectral Data Analysis

Although direct experimental spectral data for this compound is not widely available in public databases, data from a closely related derivative, N-benzyl-4,6-dimethylbenzo[d]thiazol-2-amine, provides valuable insights into the anticipated spectral features of the core structure. The subsequent sections detail this data and offer predictions for the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for detailing the carbon-hydrogen framework of a molecule. The tables below summarize the ¹H and ¹³C NMR data for N-benzyl-4,6-dimethylbenzo[d]thiazol-2-amine, with a focus on the assignments for the 4,6-dimethylbenzothiazole core. The spectra were recorded in DMSO-d₆, with the ¹H NMR at 500 MHz and the ¹³C NMR at 125 MHz.[1]

Table 1: ¹H NMR Spectral Data for N-benzyl-4,6-dimethylbenzo[d]thiazol-2-amine [1]

Chemical Shift (δ) ppm Multiplicity Integration Assignment
8.37 s 1H NH
7.40 d, J = 7.5 Hz 2H Phenyl H
7.33 t, J = 7.8 Hz 2H Phenyl H
7.25 t, J = 5.0 Hz 2H Phenyl H
6.85 s 1H H5 or H7
4.57 d, J = 5.0 Hz 2H CH₂
2.41 s 3H 4-CH₃ or 6-CH₃

| 2.26 | s | 3H | 4-CH₃ or 6-CH₃ |

Table 2: ¹³C NMR Spectral Data for N-benzyl-4,6-dimethylbenzo[d]thiazol-2-amine [1]

Chemical Shift (δ) ppm Assignment
165.5 C2
149.8 C7a
139.6 Phenyl C
130.5 C4 or C6
130.4 C4 or C6
128.8 Phenyl C
128.2 Phenyl C
128.0 Phenyl C
127.6 Phenyl C
127.4 C5 or C7
118.8 C3a
48.0 CH₂
21.3 4-CH₃ or 6-CH₃

| 18.6 | 4-CH₃ or 6-CH₃ |

For the parent compound, this compound, the signals corresponding to the benzyl group would not be present. The chemical shifts of the protons and carbons on the benzothiazole core are expected to be similar, though the removal of the electron-withdrawing benzyl group may cause slight upfield shifts for the amine-bearing carbon (C2) and the aromatic protons. In the ¹H NMR spectrum, the two methyl groups would manifest as singlets, while their corresponding carbons would resonate in the aliphatic region of the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups within a molecule. Table 3 outlines the predicted IR absorption bands for this compound.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3450-3250 Medium-Strong N-H stretching (asymmetric and symmetric)
3100-3000 Medium Aromatic C-H stretching
2980-2850 Medium Aliphatic C-H stretching (CH₃)
~1630 Strong C=N stretching (thiazole ring)
1600-1450 Medium-Strong Aromatic C=C stretching
~1530 Medium N-H bending
~1250 Medium C-N stretching

| ~700 | Medium | C-S stretching |

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding a molecule's molecular weight and fragmentation patterns. For this compound (C₉H₁₀N₂S), the anticipated molecular weight is approximately 178.26 g/mol . Under electron ionization (EI), a molecular ion peak (M⁺) is expected at an m/z of 178. Key fragmentation pathways are likely to include the loss of methyl radicals and cleavage of the thiazole ring.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Ion
178 [M]⁺
163 [M - CH₃]⁺

| 136 | [M - CH₃ - HCN]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic techniques discussed.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the solid this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

  • Transfer the resulting solution into a standard 5 mm NMR tube.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64, contingent on sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled pulse experiment.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

  • Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.

  • Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar and mix intimately with the sample.

  • Transfer the mixture to a pellet press and apply sufficient pressure to form a thin, transparent pellet.

Data Acquisition:

  • Instrument: A Fourier-transform infrared (FT-IR) spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Position the KBr pellet in the sample holder.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

  • Introduce the sample into the mass spectrometer using a direct insertion probe or as the eluent from a gas chromatograph (GC-MS).

  • Vaporize the sample by heating under high vacuum.

Ionization and Analysis:

  • Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • A detector records the abundance of each ion to generate a mass spectrum.

Logical Workflow

The diagram below illustrates the general workflow for the spectral analysis of a chemical compound such as this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_processing Data Interpretation Synthesis Synthesis of 4,6-Dimethyl- benzothiazol-2-ylamine Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (EI-MS) Purification->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity Final_Report Final Report Structure->Final_Report Confirmation Purity->Final_Report Verification

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

This technical guide offers a foundational understanding of the spectral properties of this compound. The detailed protocols and workflow are intended to be a practical resource for scientists involved in the synthesis and characterization of novel benzothiazole derivatives for applications in drug discovery and development.

References

solubility profile of 4,6-Dimethyl-benzothiazol-2-ylamine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4,6-Dimethyl-benzothiazol-2-ylamine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a qualitative solubility profile derived from structurally related compounds and outlines a standardized experimental protocol for determining its precise solubility in various solvents.

Predicted Solubility Profile

Based on the known solubility of related aminobenzothiazole compounds, a predictive solubility profile for this compound has been compiled. The parent compound, 2-aminobenzothiazole, is reported to be very slightly soluble in water but freely soluble in organic solvents like alcohol, chloroform, and diethyl ether.[1] Similarly, 6-aminobenzothiazole is slightly soluble in water and soluble in chloroform and methanol.[2] The addition of two methyl groups to the benzothiazole ring in this compound is expected to increase its lipophilicity, likely decreasing its aqueous solubility while maintaining or enhancing its solubility in organic solvents.

SolventPredicted SolubilityRationale
WaterVery Low to InsolubleThe hydrophobic benzothiazole core and methyl groups are expected to dominate, leading to poor aqueous solubility.
MethanolSolublePolar protic nature of methanol should facilitate dissolution.
EthanolSolubleSimilar to methanol, ethanol is a polar protic solvent capable of dissolving the compound.
ChloroformSolubleAs a polar aprotic solvent, it is expected to effectively solvate the molecule.
Diethyl EtherSolubleA common nonpolar solvent that is likely to dissolve the compound.
AcetoneSolubleA polar aprotic solvent that should be effective.
N,N-Dimethylformamide (DMF)SolubleA highly polar aprotic solvent known for its broad-ranging solvency.
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent, commonly used for dissolving a wide range of organic compounds.
HexaneSparingly Soluble to InsolubleThe nonpolar nature of hexane may not be sufficient to overcome the crystal lattice energy of the solid compound.
TolueneSparingly SolubleA nonpolar aromatic solvent that may exhibit some solvating power.
Concentrated AcidsSolubleThe basic amino group is expected to be protonated in strong acid, forming a more soluble salt.[1]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental protocol, based on the shake-flask method, is recommended. This method is a standard procedure for determining the solubility of a compound in a given solvent.[3][4][5]

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, methanol, ethanol, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker.

    • Allow the vials to stand undisturbed to let the undissolved solid settle.

    • For faster separation, centrifuge the vials at a high speed.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered solution with the respective solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted solutions using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in each solvent using the following formula: Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Solubility_Workflow start Start add_excess Add excess solid to solvent start->add_excess equilibrate Equilibrate in shaker bath add_excess->equilibrate separate Separate solid and liquid phases (Centrifugation/Settling) equilibrate->separate filter Filter supernatant separate->filter dilute Dilute aliquot filter->dilute analyze Analyze concentration (HPLC/UV-Vis) dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: General workflow for solubility determination.

Signaling Pathways and Logical Relationships

At present, there are no established signaling pathways directly involving this compound in the public domain. However, the logical relationship for predicting its solubility based on its chemical properties can be visualized.

Solubility_Prediction cluster_properties Chemical Properties cluster_solubility Predicted Solubility compound This compound lipophilic Lipophilic Benzothiazole Core + Methyl Groups compound->lipophilic hydrophilic Hydrophilic Amino Group compound->hydrophilic low_aq Low Aqueous Solubility lipophilic->low_aq Dominant factor in water high_org High Organic Solvent Solubility lipophilic->high_org Favors nonpolar interaction hydrophilic->low_aq Insufficient to overcome lipophilicity in water hydrophilic->high_org Contributes to polarity

Caption: Factors influencing predicted solubility.

References

An In-depth Technical Guide to the Synthesis Pathways for Novel 2-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3] This technical guide provides a comprehensive overview of the primary synthesis pathways for novel 2-aminobenzothiazole derivatives, complete with detailed experimental protocols, comparative quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Core Synthesis Methodologies

The synthesis of the 2-aminobenzothiazole core can be broadly categorized into several key strategies, each with its own set of advantages and limitations. These include classical methods like the Hugerschoff reaction and modern approaches employing metal-catalyzed cross-coupling reactions and microwave-assisted synthesis.

From Substituted Anilines and Thiocyanates

A common and versatile method for synthesizing 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt (e.g., ammonium or potassium thiocyanate) in the presence of an oxidizing agent, typically bromine, in an acidic medium like acetic acid.[4][5]

General Reaction Scheme:

This method is advantageous due to the ready availability of a wide variety of substituted anilines, allowing for the generation of a diverse library of 2-aminobenzothiazole derivatives.

From Arylthioureas (Hugerschoff Reaction and its Modifications)

The oxidative cyclization of N-arylthioureas, known as the Hugerschoff reaction, is a classical and effective method for preparing 2-aminobenzothiazoles.[5] The reaction is typically carried out using bromine in a solvent like chloroform or acetic acid. Modern modifications of this method utilize other oxidizing agents and catalysts to improve yields and reduce the use of hazardous reagents.

General Reaction Scheme:

Metal-Catalyzed Intramolecular C-S Bond Formation

Recent advances in organic synthesis have led to the development of efficient metal-catalyzed methods for the construction of the benzothiazole ring system.[3] These reactions often involve the intramolecular C-S bond formation from an appropriate precursor, such as an N-arylthiourea or a 2-haloaniline derivative. Palladium, copper, and iron catalysts have been successfully employed for this transformation.[3][6]

Key Advantages:

  • High efficiency and yields.

  • Milder reaction conditions compared to classical methods.

  • Greater functional group tolerance.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including 2-aminobenzothiazoles.[1][6][7] This technique can significantly reduce reaction times from hours to minutes.

Quantitative Data Summary

The following tables summarize quantitative data for various synthesis methods, providing a comparative overview of their efficiency.

Synthesis MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
From Substituted Aniline & Thiocyanate4-Substituted anilines, NH4SCN, Br2Acetic AcidAcetic AcidIce-cold-Good[4]
One-Pot from 2-Iodoaniline & Isothiocyanate2-Iodoaniline, IsothiocyanateCuI (10 mol%)Water90-100--[3]
One-Pot from 2-Aminobenzenethiol & Isothiocyanate2-Aminobenzenethiol, IsothiocyanateFe(NO₃)₃·9H₂O (10 mol%)Water80--[3]
Microwave-Assisted from 2-Bromophenyl Isothiocyanate2-Bromophenyl isothiocyanate, AminesCuI (5 mol%)Ethanol1300.527-89[6]
Solid-Phase SynthesisResin-bound acyl-isothiocyanate, AnilinesBr2 or I2DMFRT-Good[8]
One-Pot from β-naphthol, Aldehydes, & 2-Aminobenzothiazoleβ-naphthol, Aromatic aldehydes, 2-AminobenzothiazoleNBS (0.1 mmol)Solvent-free60-Excellent[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: General Procedure for the Synthesis of N-(1,3-Benzothiazol-2-yl)-2-(substituted amino)acetamide Derivatives (e.g., OMS1-OMS13)[10]
  • Synthesis of 2-chloro-N-(1,3-benzothiazol-2-yl)acetamide (P1): To a stirred solution of 2-aminobenzothiazole (1 equivalent) and triethylamine (1 equivalent) in a suitable solvent (e.g., dioxane or DMF), add chloroacetyl chloride (1 equivalent) dropwise at 0-25 °C. Stir the reaction mixture overnight. Pour the mixture onto ice, and collect the resulting precipitate by filtration to yield the intermediate P1.

  • Synthesis of final compounds (OMS1-OMS13): A mixture of compound P1 (1 equivalent) and the desired amine or piperazine derivative (1-5 equivalents) is prepared in a suitable solvent (e.g., dioxane or DMF).

  • The reaction mixture is heated to reflux (typically 100-200 °C) for a specified period (e.g., 3-4 hours).

  • After cooling, the reaction mixture is poured onto an ice-water mixture.

  • The resulting precipitate is collected by suction filtration, washed with an appropriate solvent (e.g., petroleum ether or acetone) to remove unreacted starting materials, and dried under vacuum.

  • Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and GC-MS.[10][11]

Protocol 2: One-Pot Synthesis of 2'-Aminobenzothiazolo-Arylmethyl-2-Naphthols[9]
  • A mixture of β-naphthol (1 mmol), an aromatic aldehyde (1 mmol), 2-aminobenzothiazole (1 mmol), and N-bromosuccinimide (NBS) (0.1 mmol) is stirred at 60 °C under solvent-free conditions.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is washed with water and extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The pure solid product is obtained by recrystallization from ethanol.

Protocol 3: Microwave-Assisted Synthesis of 2-Aminobenzothiazoles[6]
  • A mixture of 2-bromophenyl isothiocyanate (1 equivalent), the desired amine (1.2 equivalents), and CuI (5 mol%) in ethanol is placed in a microwave reactor vial.

  • The reaction mixture is irradiated in a microwave synthesizer at 130 °C for 30 minutes.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired 2-aminobenzothiazole derivative.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the synthesis and evaluation of novel 2-aminobenzothiazole derivatives.

G cluster_synthesis Synthesis of 2-Aminobenzothiazole Derivatives cluster_evaluation Biological Evaluation Start Starting Materials (Anilines, Thioureas, etc.) Reaction Chemical Synthesis (One-pot, Microwave, etc.) Start->Reaction Reagents & Catalysts Purification Purification (Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Pure_Compound Pure 2-Aminobenzothiazole Derivative Characterization->Pure_Compound In_Vitro In Vitro Assays (e.g., Kinase Inhibition, Cytotoxicity) Pure_Compound->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Pure_Compound Iterative Synthesis In_Vivo In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo Lead_Candidate Lead Candidate In_Vivo->Lead_Candidate

Caption: Experimental workflow for the synthesis and evaluation of novel 2-aminobenzothiazole derivatives.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 2-Aminobenzothiazole Derivative (e.g., 8i, OMS14) Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.

Biological Activity and Signaling Pathways

Many novel 2-aminobenzothiazole derivatives have been investigated for their potential as anticancer agents.[2][10][12][13] A significant number of these compounds exert their effects by targeting key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/AKT/mTOR pathway.[10][12][13]

The PI3K/AKT/mTOR signaling cascade is a crucial intracellular pathway that is frequently dysregulated in various cancers.[10] Certain 2-aminobenzothiazole derivatives have been identified as potent inhibitors of PI3Kα, a key enzyme in this pathway.[12] For instance, compound 8i has demonstrated highly selective and potent inhibition of PI3Kα with an IC50 value of 1.03 nM.[12] This inhibition leads to the downregulation of downstream effectors like p-Akt, ultimately inducing apoptosis and arresting the cell cycle in cancer cells.[12] Similarly, other derivatives like OMS5 and OMS14 have shown significant anticancer activity by potentially targeting components of this pathway.[10][11] The inhibition of the PI3K/AKT/mTOR pathway by these novel compounds underscores their therapeutic potential and provides a clear direction for future drug development efforts.[13]

References

In-Depth Technical Guide: 4,6-Dimethyl-2-Benzothiazolamine (CAS 64036-71-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical entity associated with CAS number 64036-71-1, identified as 4,6-Dimethyl-2-Benzothiazolamine. This document collates available data on its chemical properties, safety information, synthesis, and its place within the broader research context of benzothiazole derivatives, which have shown potential in therapeutic areas such as oncology and anesthesiology.

It is important to clarify that the initial topic query included "4-phenyl-5-(4-pyridyl)-1,2,4-triazole-3-thiol". This is a distinct chemical compound with a different CAS number and is not the subject of this guide, which will focus exclusively on the chemical corresponding to CAS 64036-71-1.

Chemical Information

Identification
IdentifierValue
CAS Number 64036-71-1
Chemical Name 4,6-Dimethyl-2-Benzothiazolamine
Synonyms 4,6-Dimethylbenzothiazol-2-amine, 2-Amino-4,6-dimethylbenzothiazole
Molecular Formula C₉H₁₀N₂S
Molecular Weight 178.25 g/mol
InChI Key JJNKKYPHNWIYFW-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1C)SC(=N2)N
Physicochemical Properties
PropertyValueSource
Boiling Point 335.9 °C at 760 mmHg[1]
Flash Point 157 °C[1]
Density 1.263 g/cm³[2]
Refractive Index 1.698[1]
LogP 3.07650[1]
PSA (Polar Surface Area) 67.15 Ų[1]
Storage Temperature 2-8°C[3]

Safety Data

GHS Hazard Classification
Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Eye IrritationCategory 2

Note: This classification is based on available safety data sheets for benzothiazole derivatives and may not be exhaustive for this specific compound.

GHS Label Elements
ElementDescription
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Synthesis of 4,6-Dimethyl-2-Benzothiazolamine

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 2,4-Dimethylaniline D 4,6-Dimethyl-2-Benzothiazolamine A->D + B, C B Potassium Thiocyanate C Bromine in Glacial Acetic Acid G A Seed cancer cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with varying concentrations of 4,6-Dimethyl-2-Benzothiazolamine B->C D Incubate for 48-72h C->D E Add MTT reagent to each well D->E F Incubate for 2-4h to allow formazan formation E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation STAT_active pSTAT (active) STAT_inactive->STAT_active STAT_dimer pSTAT Dimer STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation and DNA Binding Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Inhibitor Benzothiazole Derivative (Potential Inhibitor) Inhibitor->JAK Inhibition? G A Isolate sciatic nerve from a frog or rat B Mount the nerve in a recording chamber A->B C Stimulate the nerve and record the compound action potential (CAP) B->C D Apply 4,6-Dimethyl-2-Benzothiazolamine to the nerve C->D E Continuously record the CAP D->E F Measure the reduction in CAP amplitude over time E->F G Compare the effect to a standard local anesthetic (e.g., lidocaine) F->G

References

An In-depth Technical Guide to 4,6-Dimethyl-benzothiazol-2-ylamine: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 4,6-dimethyl-benzothiazol-2-ylamine, a heterocyclic amine belonging to the benzothiazole class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of its discovery, synthesis, and known biological context.

Introduction and Discovery

The benzothiazole core is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The discovery and development of 2-aminobenzothiazole derivatives date back to the early 20th century, with significant interest in their therapeutic potential emerging in the 1950s. While a singular "discovery" paper for this compound is not readily identifiable in the surveyed literature, its synthesis and use as a chemical intermediate are documented in various studies, indicating its role as a building block in the creation of more complex molecules with potential therapeutic applications.[1][2] Its chemical identity is well-established with the CAS number 64036-71-1.[3]

The general history of 2-aminobenzothiazoles is rooted in the exploration of heterocyclic chemistry and the quest for novel pharmacophores. These compounds are recognized for their structural versatility and the relative ease of functionalization, making them attractive targets for synthetic chemists.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 64036-71-1[3]
Molecular Formula C₉H₁₀N₂S[3]
Molecular Weight 178.25 g/mol [3]
Appearance Solid
Purity Typically >95% (commercial)

Synthesis of this compound

The synthesis of this compound typically follows the well-established route for the preparation of 2-aminobenzothiazoles, which involves the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of a halogen. This process is a variation of the Hugershoff synthesis of 2-aminobenzothiazoles.

General Reaction Scheme

The synthesis can be conceptually broken down into two main steps: the formation of a thiourea intermediate from the aniline, followed by an electrophilic cyclization.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction1 Step 1: Thiourea Formation cluster_reaction2 Step 2: Cyclization cluster_product Product Aniline 4,6-Dimethylaniline Thiourea 1-(4,6-Dimethylphenyl)thiourea Aniline->Thiourea NaSCN, Acid Thiocyanate Sodium Thiocyanate (NaSCN) Thiocyanate->Thiourea Cyclization Electrophilic Cyclization Thiourea->Cyclization Product This compound Cyclization->Product Halogen Bromine (Br2) in Acetic Acid Halogen->Cyclization

General workflow for the synthesis of this compound.
Detailed Experimental Protocol

The following is a representative experimental protocol adapted from general procedures for the synthesis of 2-aminobenzothiazoles.

Materials:

  • 4,6-Dimethylaniline

  • Sodium thiocyanate (or Potassium thiocyanate)

  • Glacial Acetic Acid

  • Bromine

  • Sodium hydroxide solution

  • Ethanol

  • Water

Procedure:

  • Thiourea Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,6-dimethylaniline in glacial acetic acid.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of sodium thiocyanate in water to the cooled aniline solution with continuous stirring.

    • Stir the reaction mixture at room temperature for several hours until the formation of 1-(4,6-dimethylphenyl)thiourea is complete (monitoring by TLC is recommended).

  • Cyclization:

    • Cool the reaction mixture containing the thiourea intermediate in an ice bath.

    • Slowly add a solution of bromine in glacial acetic acid dropwise to the mixture. The temperature should be maintained below 10°C during the addition.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete.

  • Work-up and Purification:

    • Pour the reaction mixture into a beaker containing crushed ice and water.

    • Neutralize the mixture with a sodium hydroxide solution to precipitate the crude product.

    • Filter the solid precipitate, wash it thoroughly with water, and dry it.

    • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound.

Characterization Data:

TechniqueExpected Data
¹H NMR Peaks corresponding to aromatic protons and two methyl groups.
¹³C NMR Signals for aromatic carbons, methyl carbons, and the carbon of the C-N and C-S bonds in the thiazole ring.
Mass Spec. Molecular ion peak at m/z = 178.25.
IR Characteristic peaks for N-H, C=N, and C-S stretching vibrations.

Biological Activity and Signaling Pathways

While specific biological studies focusing exclusively on this compound are limited in the publicly available literature, the broader class of 2-aminobenzothiazoles has been extensively investigated for a variety of pharmacological activities. These compounds are known to interact with a range of biological targets, leading to diverse therapeutic effects.

General Biological Activities of 2-Aminobenzothiazoles

Derivatives of 2-aminobenzothiazole have been reported to exhibit activities including:

  • Anticancer: Many 2-aminobenzothiazole derivatives have demonstrated potent anticancer activity by targeting various protein kinases and other signaling pathways involved in cancer cell proliferation and survival.[4][6][7]

  • Antibacterial: The benzothiazole scaffold is present in several antibacterial agents.[8]

  • Antitubercular: Some derivatives have shown promising activity against Mycobacterium tuberculosis.[8]

  • Anti-inflammatory: Certain 2-aminobenzothiazole compounds have been investigated for their anti-inflammatory properties.[9]

  • Antidiabetic: There is emerging research on the potential of 2-aminobenzothiazole derivatives as antidiabetic agents, with some compounds showing activity as aldose reductase inhibitors.[10]

Potential Signaling Pathways

The diverse biological activities of 2-aminobenzothiazoles suggest their interaction with multiple signaling pathways. A generalized diagram illustrating potential target classes is shown below.

Signaling_Pathways cluster_targets Potential Molecular Targets cluster_outcomes Cellular Outcomes 2-Aminobenzothiazole Core 2-Aminobenzothiazole Core Kinases Protein Kinases (e.g., EGFR, VEGFR) 2-Aminobenzothiazole Core->Kinases Enzymes Enzymes (e.g., Aldose Reductase) 2-Aminobenzothiazole Core->Enzymes Receptors Receptors 2-Aminobenzothiazole Core->Receptors Antimicrobial Antimicrobial Activity 2-Aminobenzothiazole Core->Antimicrobial Anticancer Anticancer Activity Kinases->Anticancer Antidiabetic Antidiabetic Effects Enzymes->Antidiabetic Antiinflammatory Anti-inflammatory Effects Receptors->Antiinflammatory

Potential molecular targets and cellular outcomes of 2-aminobenzothiazole derivatives.

It is important to note that the specific signaling pathways modulated by this compound have not been explicitly elucidated and would require dedicated biological investigation.

Conclusion

This compound is a well-characterized chemical entity within the versatile class of 2-aminobenzothiazoles. While its primary role to date has been as a synthetic intermediate, the extensive biological activities of the broader benzothiazole family suggest that this specific derivative may also possess interesting pharmacological properties. This guide provides a foundational understanding of its history, synthesis, and potential biological relevance, serving as a valuable resource for researchers interested in exploring the therapeutic potential of novel benzothiazole derivatives. Further investigation is warranted to fully characterize the biological activity profile of this compound and its potential applications in drug discovery and development.

References

The Benzothiazole Scaffold: A Comprehensive Technical Guide to Theoretical Studies and Computational Modeling in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole moiety, a bicyclic system featuring a benzene ring fused to a thiazole ring, is a prominent scaffold in medicinal chemistry and materials science. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This wide range of biological activities has spurred extensive research into understanding the structure-activity relationships (SAR) of benzothiazole derivatives, with the goal of designing more potent and selective therapeutic agents. Theoretical studies and computational modeling have become indispensable tools in this endeavor, providing deep insights into the molecular properties of these compounds and their interactions with biological targets.

This in-depth technical guide provides a comprehensive overview of the theoretical and computational approaches used to study benzothiazole derivatives. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by detailing the methodologies of key computational and experimental techniques, presenting quantitative data in a clear and accessible format, and visualizing complex biological pathways and experimental workflows.

Theoretical Studies: Unveiling Molecular Properties

Theoretical studies, primarily based on quantum mechanics, are fundamental to understanding the intrinsic electronic and structural properties of benzothiazole derivatives. Density Functional Theory (DFT) is a widely employed method in this domain.

Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of benzothiazole derivatives, DFT is used to calculate a variety of molecular properties that are crucial for predicting their reactivity and biological activity.

Key parameters calculated using DFT include:

  • Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms in a molecule.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how a molecule will interact with other molecules, including biological targets.

  • Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index are calculated from HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity.

Table 1: Representative DFT-Calculated HOMO-LUMO Energy Gaps for Benzothiazole Derivatives

CompoundSubstituent at C2HOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
1 -H-6.23-1.484.75[1]
2 -NH2-5.67-1.124.55[2]
3 -OH-5.89-1.354.54[2]
4 -SCH3-5.71-1.524.19[2]
5 -CF3-6.89-2.434.46[1]

Computational Modeling in Drug Discovery

Computational modeling plays a pivotal role in modern drug discovery by accelerating the identification and optimization of lead compounds. For benzothiazole derivatives, several computational techniques are routinely applied.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., a benzothiazole derivative) when bound to a second molecule (the receptor, e.g., a protein target) to form a stable complex. It is a powerful tool for understanding the binding mode of a ligand and for virtual screening of large compound libraries.

The docking process involves two main steps:

  • Sampling: Generating a variety of possible conformations of the ligand within the binding site of the receptor.

  • Scoring: Estimating the binding affinity for each conformation using a scoring function, which typically considers factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.

Docking studies have been instrumental in identifying potential protein targets for benzothiazole derivatives and in explaining their mechanism of action. For example, docking studies have revealed that certain benzothiazole derivatives can bind to the ATP-binding site of protein kinases, inhibiting their activity and leading to anticancer effects.[3]

Table 2: Molecular Docking Scores and Biological Activity of Benzothiazole Derivatives

Target Protein (PDB ID)Benzothiazole DerivativeDocking Score (kcal/mol)In Vitro Activity (IC50)Reference
p56lck (1QPC)Compound 1-Competitive inhibitor[4]
VEGFR-2Compound 7-173.88 (MolDock)-[4]
DihydroorotaseCompound 3-45 nmol/min/mg protein[5]
DihydroorotaseCompound 4-60 nmol/min/mg protein[5]
DHPS (3TYE)Compound 16b-7.85 µg/mL[6]
DHPS (3TYE)Compound 16a-11.17 µg/mL[6]
DHPS (3TYE)Compound 16c-11.03 µg/mL[6]
Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a regression or classification model that can be used to predict the activity of new, unsynthesized compounds.

The development of a QSAR model typically involves the following steps:

  • Data Set Preparation: A diverse set of compounds with known biological activities is collected.

  • Descriptor Calculation: A large number of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each compound.

  • Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that correlates the descriptors with the biological activity.

  • Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

QSAR studies on benzothiazole derivatives have been successful in identifying the key structural features that govern their anticancer and antimalarial activities.[7][8]

Signaling Pathways Modulated by Benzothiazole Derivatives

Several benzothiazole derivatives have been shown to exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. Understanding these pathways is crucial for rational drug design.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common feature of many cancers. Some benzothiazole derivatives have been shown to induce apoptosis in cancer cells by suppressing the PI3K/AKT pathway.[9]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Activates) Downstream Downstream Effectors (Cell Survival, Growth, Proliferation) AKT->Downstream Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K Inhibits Benzothiazole->AKT Inhibits

Caption: PI3K/AKT signaling pathway and its inhibition by benzothiazole derivatives.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in regulating gene expression involved in cell proliferation, survival, and angiogenesis. Constitutive activation of the STAT3 signaling pathway is observed in many human cancers. Benzothiazole-based derivatives have been designed as potent inhibitors of the STAT3 signaling pathway.[10]

STAT3_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) JAK->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to TargetGenes Target Gene Expression (Proliferation, Survival, Angiogenesis) Nucleus->TargetGenes Promotes Benzothiazole Benzothiazole Derivative Benzothiazole->STAT3_active Inhibits Dimerization Synthesis_Workflow Start Start: 2-Aminothiophenol + Aldehyde Reaction Reaction: Solvent (e.g., Ethanol) Catalyst (e.g., H2O2/HCl) Room Temperature Start->Reaction Workup Work-up: Precipitation Filtration Washing Reaction->Workup Product Product: 2-Substituted Benzothiazole Workup->Product Docking_Workflow Preparation 1. Preparation ReceptorPrep Prepare Receptor: - Download PDB file - Remove water & heteroatoms - Add hydrogens - Assign charges LigandPrep Prepare Ligand: - Draw 2D structure - Convert to 3D - Energy minimize - Define rotatable bonds Grid 2. Grid Box Generation ReceptorPrep->Grid LigandPrep->Grid GridGen Define the binding site on the receptor and generate a grid for docking calculations Docking 3. Docking Simulation GridGen->Docking DockingRun Run the docking algorithm to sample ligand conformations and score them Analysis 4. Results Analysis DockingRun->Analysis AnalysisResults Analyze the docking poses and scoring to identify the best binding mode and estimate binding affinity QSAR_Workflow Data 1. Data Collection & Curation DataCuration Compile a dataset of benzothiazole derivatives with their experimental biological activities (e.g., IC50) Descriptors 2. Descriptor Calculation DataCuration->Descriptors DescriptorCalc Calculate a wide range of molecular descriptors (1D, 2D, 3D) for each compound in the dataset Split 3. Data Splitting DescriptorCalc->Split DataSplit Divide the dataset into a training set (for model building) and a test set (for model validation) Model 4. Model Building DataSplit->Model ModelBuild Use a statistical method (e.g., MLR, PLS) to build a mathematical model that relates descriptors to activity Validation 5. Model Validation ModelBuild->Validation ModelValidation Assess the statistical quality and predictive power of the model using the test set and other validation metrics Prediction 6. Prediction ModelValidation->Prediction ModelPrediction Use the validated QSAR model to predict the activity of new, unsynthesized compounds

References

A Technical Guide to the Preliminary In-Vitro Screening of 4,6-Dimethyl-benzothiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 4,6-Dimethyl-benzothiazol-2-ylamine belongs to the 2-aminobenzothiazole class, a group of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry. Benzothiazole derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties[1][2][3][4]. Their therapeutic potential often stems from their ability to interact with various biological targets, such as protein kinases involved in cell signaling pathways[1][5].

This technical guide outlines a comprehensive strategy for the preliminary in-vitro screening of this compound to assess its potential as a therapeutic agent. The methodologies and pathways described are based on established screening protocols for the broader 2-aminobenzothiazole class, providing a robust framework for initial efficacy and mechanism-of-action studies.

General Experimental Workflow

The preliminary screening process for a novel compound like this compound typically follows a tiered approach, starting with broad cytotoxicity screening, followed by more specific functional and mechanistic assays.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Pathway Analysis A Compound Synthesis & Characterization (this compound) B Broad-Spectrum Antiproliferative Assay (e.g., NCI-60 Panel or MTT Assay) A->B C Antimicrobial Screening (MIC Determination) A->C D Dose-Response & IC50 Determination in Sensitive Lines B->D If Active H Lead Compound Identification C->H If Potent E Target-Based Assays (e.g., Kinase Inhibition) D->E F Cellular Mechanism Assays (Apoptosis, Cell Cycle) D->F G Western Blot Analysis of Key Signaling Proteins (e.g., p-AKT, p-ERK) E->G F->G G->H

Caption: A generalized workflow for the in-vitro screening of this compound.

Potential Biological Activities and Data Presentation

Based on extensive research into the 2-aminobenzothiazole scaffold, preliminary screening should focus on anticancer and antimicrobial activities. Derivatives have shown significant potency against various cancer cell lines and bacterial strains[1][5][6]. The quantitative results of these assays, typically IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values, should be tabulated for clear comparison.

Table 1: Representative Antiproliferative Activity of 2-Aminobenzothiazole Derivatives Against Human Cancer Cell Lines Note: Data presented here is for structurally related 2-aminobenzothiazole derivatives to provide a reference for expected potency. Specific values for this compound must be determined experimentally.

Compound IDModificationCell LineAssay TypeIC50 (µM)Reference
OMS5 4-Nitroaniline derivativeA549 (Lung)MTT22.13[1]
OMS14 Piperazine-4-nitroaniline derivativeMCF-7 (Breast)MTT61.03[1]
Compound 13 N-substituted derivativeHCT116 (Colon)Not Specified6.43[5]
Compound 20 Thiazolidinedione hybridHepG2 (Liver)Not Specified9.99[5]
Compound 24 1,3,4-Oxadiazole hybridC6 (Glioma)Not Specified4.63[5]

Table 2: Representative Antimicrobial Activity of 2-Aminobenzothiazole Derivatives Note: This table provides reference MIC values for related compounds to guide the experimental design for this compound.

Compound IDModificationOrganismMIC (µM)Reference
Compound 4 AnalogM. tuberculosis (LepB-UE)14[6]
Compound 8 AnalogM. tuberculosis (WT)27[6]
Compound 22 Methylated OxazoleM. tuberculosis (WT)10[6]
Various Hydrazine carboxamideS. aureus, E. coli, Fungi12.5 - 100 µg/mL[4]

Experimental Protocols

Detailed and reproducible protocols are critical for accurate screening. Below are standard methodologies for key assays.

Antiproliferative MTT Assay

This colorimetric assay measures the metabolic activity of cells and serves as an indicator of cell viability and proliferation.

  • Cell Culture : Human cancer cell lines (e.g., A549, MCF-7, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 atmosphere.

  • Seeding : Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment : Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the media in the wells with the drug-containing media. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation : Incubate the plates for 48-72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization : Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement : Read the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Microorganism Culture : Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis) in appropriate broth (e.g., Mueller-Hinton, Middlebrook 7H9) to the logarithmic phase.

  • Compound Preparation : Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using the appropriate broth.

  • Inoculation : Adjust the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add it to each well.

  • Controls : Include a positive control (bacteria with no drug) and a negative control (broth only). A standard antibiotic (e.g., Gentamicin, Rifampicin) should be used as a reference.

  • Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Analysis : The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Potential Signaling Pathways

Anticancer 2-aminobenzothiazole derivatives frequently exert their effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are common targets[1][2].

G cluster_1 cluster_2 cluster_3 PI3K PI3K AKT Akt PI3K->AKT Activates ERK ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Receptor Growth Factor Receptor (e.g., EGFR) Receptor->PI3K Activates Receptor->ERK Activates mTOR mTOR AKT->mTOR Activates mTOR->Proliferation Inhibitor Benzothiazole Derivative Inhibitor->PI3K Inhibitor->ERK

Caption: Potential inhibition of PI3K/Akt and MAPK/ERK pathways by benzothiazole derivatives.

A follow-up Western blot analysis can confirm the inhibition of these pathways by measuring the phosphorylation status of key proteins like Akt and ERK in treated versus untreated cells. This provides crucial mechanistic insight into the compound's mode of action.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,6-Dimethyl-benzothiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive, detailed protocol for the laboratory synthesis of 4,6-Dimethyl-benzothiazol-2-ylamine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is based on the established Hugershoff reaction, involving the formation of an N-arylthiourea intermediate from 2,4-dimethylaniline, followed by oxidative cyclization. This protocol is intended for researchers, scientists, and professionals in drug development, offering clear, step-by-step instructions, safety guidelines, and characterization methods.

Introduction

2-Aminobenzothiazoles are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including potential anticancer, antibacterial, antitubercular, and anti-inflammatory properties.[1][2][3] this compound, a specific derivative within this class, serves as a valuable building block and intermediate in the synthesis of more complex bioactive molecules.[4] Its structural scaffold is a key feature in various compounds explored in drug discovery programs.[5]

This protocol details a reliable and reproducible method for synthesizing this compound, adapted from well-established procedures for analogous compounds.[6][7] The method involves a two-step process: the formation of 1-(2,4-dimethylphenyl)thiourea from 2,4-dimethylaniline (2,4-xylidine), followed by an intramolecular electrophilic cyclization to yield the target benzothiazole.

Chemical Properties and Data

The key physical and chemical properties of the target compound and its primary precursor are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 64036-71-1[8][9][10]
Molecular Formula C₉H₁₀N₂S[8][9][10]
Molecular Weight 178.25 g/mol [8][10]
Density 1.263 g/cm³[8]
Boiling Point 335.9 °C at 760 mmHg[8]
Flash Point 157 °C[8]
Appearance Expected to be a pale yellow or off-white solid(Inferred)

Synthesis Workflow Diagram

The synthesis of this compound proceeds via a two-step reaction pathway, as illustrated below.

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_intermediate Step 1: Thiourea Formation cluster_cyclization Step 2: Oxidative Cyclization cluster_product Final Product Reactant1 2,4-Dimethylaniline (2,4-Xylidine) Intermediate 1-(2,4-dimethylphenyl)thiourea Reactant1->Intermediate + H₂SO₄ Heat (100°C) Reactant2 Sodium Thiocyanate (NaSCN) Reactant2->Intermediate + H₂SO₄ Heat (100°C) Product This compound Intermediate->Product Oxidant Sulfuryl Chloride (SO₂Cl₂) Oxidant->Intermediate

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a procedure for a structurally similar compound and should be performed by trained personnel in a chemical fume hood with appropriate personal protective equipment (PPE).[6]

Materials and Equipment

Table 2: List of Required Reagents

ReagentFormulaCAS No.M.W. ( g/mol )Amount
2,4-DimethylanilineC₈H₁₁N95-68-1121.180.5 mol (60.6 g)
Sodium ThiocyanateNaSCN540-72-781.070.55 mol (44.6 g)
Sulfuric Acid (conc.)H₂SO₄7664-93-998.080.275 mol (15 mL)
Sulfuryl ChlorideSO₂Cl₂7791-25-5134.970.67 mol (54 mL)
ChlorobenzeneC₆H₅Cl108-90-7112.56350 mL
Ammonium Hydroxide (conc.)NH₄OH1336-21-635.04~100 mL
EthanolC₂H₅OH64-17-546.07As needed
Activated Carbon (Norit)C7440-44-012.01~5 g
Deionized WaterH₂O7732-18-518.02As needed

Equipment:

  • 1-L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Thermometer

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Synthesis Procedure

Step 1: Formation of 1-(2,4-dimethylphenyl)thiourea

  • Set up the 1-L three-necked flask with a stirrer, reflux condenser, thermometer, and dropping funnel.

  • In the flask, dissolve 60.6 g (0.5 mol) of 2,4-dimethylaniline in 350 mL of chlorobenzene.[8]

  • While stirring, slowly add 15 mL (0.275 mol) of concentrated sulfuric acid from the dropping funnel over 5-10 minutes. A finely divided precipitate of 2,4-dimethylaniline sulfate will form.

  • Add 44.6 g (0.55 mol) of sodium thiocyanate to the suspension.[6]

  • Heat the mixture to an internal temperature of 100°C using a heating mantle or oil bath and maintain this temperature for 3 hours with continuous stirring. The solid will gradually dissolve, forming the thiourea intermediate in solution.

Step 2: Oxidative Cyclization and Product Isolation

  • Cool the reaction mixture to 30°C.

  • Add 54 mL (0.67 mol) of sulfuryl chloride via the dropping funnel over approximately 15 minutes. The temperature should be monitored and controlled to not exceed 50°C, using an ice bath if necessary.

  • After the addition is complete, keep the mixture at 50°C for 2 hours. Hydrogen chloride gas will evolve during this time. The reaction is complete when gas evolution ceases.

  • Cool the mixture and filter the solid residue using a Büchner funnel.

  • Dissolve the collected solid residue in 500 mL of hot water. Use a steam current to remove any residual chlorobenzene solvent.

  • Filter the hot aqueous solution to remove any insoluble impurities.

  • Make the clear filtrate alkaline to litmus paper by adding concentrated ammonium hydroxide (approx. 100 mL). The crude this compound will precipitate.

  • Filter the precipitated product, wash it with 100 mL of water, and allow it to air dry partially.

Purification
  • Dissolve the crude product in a minimal amount of hot ethanol (e.g., 150-200 mL).

  • Add approximately 5 g of activated carbon (Norit) to the hot solution to decolorize it.

  • Filter the hot suspension to remove the activated carbon.

  • To the hot filtrate, add an equal volume of hot water and stir vigorously while cooling the mixture rapidly in an ice bath.

  • A pale yellow or off-white granular product should crystallize. Allow it to stand for 30 minutes in the ice bath.

  • Collect the purified crystals by filtration, wash with a small amount of cold 30% ethanol, and dry to a constant weight.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 3: Expected Analytical Data

TechniqueExpected Results
Melting Point A sharp melting point is indicative of high purity. The exact value should be determined experimentally and compared to literature if available.
¹H NMR The spectrum should show distinct peaks corresponding to the aromatic protons and the two methyl groups on the benzene ring, as well as the amine protons.
¹³C NMR The spectrum should show the correct number of carbon signals for the unique carbon atoms in the molecule.
Mass Spectrometry The mass spectrum should display a molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the product (m/z ≈ 178.25).[11]
FT-IR Characteristic peaks for N-H stretching (amine), C=N stretching (thiazole ring), and aromatic C-H bending should be observed.[11]

Safety and Handling

  • 2,4-Dimethylaniline: Toxic, irritant, and suspected carcinogen. Handle with extreme care.

  • Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage.

  • Sulfuryl Chloride: Corrosive and lachrymator. Reacts violently with water.

  • Chlorobenzene: Flammable liquid and harmful if inhaled or absorbed through the skin.

  • Ammonium Hydroxide: Corrosive and causes severe skin and eye irritation.

  • The entire procedure must be conducted in a well-ventilated chemical fume hood.[8]

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Dispose of all chemical waste in accordance with institutional and local regulations.[8]

Potential Applications and Further Research

The synthesized this compound can be used as an intermediate in the development of novel therapeutic agents. The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities.[1][12][13] Further research could involve modifying the amine group or the benzothiazole ring to explore structure-activity relationships (SAR) for specific biological targets, such as those involved in tuberculosis or cancer.[5]

References

Application Notes: Investigating 4,6-Dimethyl-benzothiazol-2-ylamine in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including notable anticancer properties.[1] These derivatives have been investigated for their ability to target various key pathways involved in tumor growth, proliferation, and survival. While extensive research exists for the 2-aminobenzothiazole class, public domain data specifically detailing the anticancer applications of 4,6-Dimethyl-benzothiazol-2-ylamine is limited.

These application notes, therefore, provide a framework for the investigation of this compound, drawing upon the established mechanisms and experimental data from structurally related analogues, particularly other dimethyl-benzothiazole derivatives and the broader compound class. The provided protocols and data serve as a guide for researchers to evaluate its potential as a novel anticancer agent.

Potential Mechanisms of Action

Derivatives of 2-aminobenzothiazole exert their anticancer effects by modulating a variety of signaling pathways critical for cancer cell survival and proliferation. Research on close analogues suggests that potential targets for this compound could include:

  • Protein Kinase Inhibition: Many 2-aminobenzothiazole compounds are potent inhibitors of various protein kinases.[1] This includes receptor tyrosine kinases like EGFR, VEGFR-2, and c-MET, as well as intracellular serine/threonine kinases such as PI3K, AKT, and RAF.[1][2][3] Inhibition of these pathways can disrupt downstream signaling, leading to cell cycle arrest and apoptosis.

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is frequently dysregulated in cancer. Several 2-aminobenzothiazole derivatives have been shown to inhibit components of this pathway, making it a primary target for investigation.[2]

  • Induction of Apoptosis: These compounds can trigger programmed cell death by modulating the expression of Bcl-2 family proteins and activating caspases.[4]

  • Cell Cycle Arrest: By interfering with cyclin-dependent kinases (CDKs), these molecules can halt the cell cycle, typically at the G2/M phase, preventing cancer cell division.[3]

Quantitative Data from Structurally Related Compounds

To provide a benchmark for potential efficacy, the following table summarizes the cytotoxic activity (IC₅₀ values) of closely related dimethyl-benzothiazole derivatives and other representative 2-aminobenzothiazole compounds against various human cancer cell lines. The data indicates that dimethyl substitutions on the benzothiazole ring are associated with potent anticancer activity.[3]

Compound Class/DerivativeCancer Cell LineIC₅₀ (µM)Reference
5,6-Dimethyl-benzothiazole Derivative (Compound 27) EBC-1 (Lung)14.6 - 18.8[3]
5,6-Dimethyl-benzothiazole Derivative (Compound 27) MKN-45 (Gastric)15.0 - 18.7[3]
5,6-Dimethyl-benzothiazole Derivative (Compound 4g) HT-1376 (Bladder)26.51[5]
Hydrazine-benzothiazole Derivative (Compound 11) HeLa (Cervical)2.41[6]
Pyrimidine-carbonitrile-benzothiazole (Compound 36) Multiple LinesPotent Activity[6]
Sulphonamide-benzothiazole Derivative (Compound 40) MCF-7 (Breast)34.5[6]

Visualized Pathways and Workflows

The following diagrams illustrate a potential mechanism of action and a typical experimental workflow for evaluating the anticancer properties of a novel 2-aminobenzothiazole derivative.

PI3K_AKT_Pathway receptor Receptor Tyrosine Kinase (e.g., EGFR) pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pip2->pi3k pdk1 PDK1 pip3->pdk1 akt AKT pdk1->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Growth mtor->proliferation inhibitor 2-Aminobenzothiazole Derivative inhibitor->pi3k Inhibition

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental_Workflow start Compound Synthesis (this compound) in_vitro In Vitro Cytotoxicity Screening (MTT Assay) start->in_vitro select Potent Activity? in_vitro->select mechanism Mechanism of Action Studies select->mechanism Yes end Lead Compound Identification select->end No apoptosis Apoptosis Assay (Flow Cytometry) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle western Pathway Analysis (Western Blot) mechanism->western apoptosis->end cell_cycle->end western->end

Caption: General experimental workflow for anticancer drug screening.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer activity of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of the compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS)

  • 96-well plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration in all wells is <0.5%.

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of medium containing the various concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Analysis of Protein Expression by Western Blot

Objective: To investigate the effect of the compound on the expression and phosphorylation status of key proteins in a targeted signaling pathway (e.g., PI3K/AKT).

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the compound at its IC₅₀ concentration for a specified time (e.g., 24 hours). Harvest and lyse the cells in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.

  • Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. β-actin is typically used as a loading control to ensure equal protein loading.

  • Analysis: Quantify band intensities using densitometry software to determine changes in protein expression or phosphorylation levels relative to the control.

Protocol 3: Apoptosis and Cell Cycle Analysis by Flow Cytometry

Objective: To determine if the compound induces apoptosis and/or causes cell cycle arrest.

Materials:

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • PI/RNase Staining Buffer for cell cycle analysis

  • Flow cytometer

Procedure (Apoptosis):

  • Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Analysis: Analyze the stained cells immediately using a flow cytometer. Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).

Procedure (Cell Cycle):

  • Cell Treatment & Harvesting: Treat and harvest cells as described above.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in PI/RNase staining buffer. Incubate for 30 minutes in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols: 4,6-Dimethyl-benzothiazol-2-ylamine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4,6-dimethyl-benzothiazol-2-ylamine, a key heterocyclic building block. The protocols detailed below are foundational for the synthesis of a diverse range of derivatives with significant potential in medicinal chemistry and materials science. The inherent reactivity of the 2-amino group, coupled with the substituted benzothiazole core, allows for a multitude of chemical transformations.

Introduction to this compound

This compound is a substituted aromatic heterocyclic amine. The benzothiazole scaffold is a prominent feature in numerous biologically active compounds, exhibiting a wide array of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The methyl groups at the 4 and 6 positions of the benzene ring can influence the molecule's lipophilicity, solubility, and metabolic stability, potentially enhancing the pharmacokinetic profile of its derivatives. The primary amino group at the 2-position is a versatile functional handle for a variety of chemical reactions, making this compound an attractive starting material for the synthesis of compound libraries for drug discovery and development.

Key Synthetic Applications

This compound serves as a precursor for the synthesis of several important classes of organic compounds, including:

  • Schiff Bases: Formed by the condensation of the primary amino group with various aldehydes and ketones. These imines are not only stable compounds in their own right but also serve as crucial intermediates for the synthesis of other heterocyclic systems like thiazolidinones.

  • Azo Dyes: The amino group can be diazotized and coupled with electron-rich aromatic compounds to produce intensely colored azo dyes, which have applications in materials science and as potential biological stains or photodynamic therapy agents.

  • Amides and Sulfonamides: Acylation and sulfonylation of the 2-amino group lead to the formation of stable amide and sulfonamide linkages, respectively. This is a common strategy in medicinal chemistry to explore structure-activity relationships.

  • Multicomponent Reaction Products: The compound can participate in one-pot multicomponent reactions to generate complex heterocyclic structures, offering an efficient route to novel molecular scaffolds.[3][4][5]

Experimental Protocols

The following protocols are generalized procedures for key transformations involving this compound. Researchers should optimize these conditions for specific substrates.

Protocol 1: Synthesis of Schiff Bases

This protocol describes the general procedure for the condensation reaction between this compound and an aromatic aldehyde to form a Schiff base (an imine).

Reaction Scheme:

Schiff_Base_Synthesis reactant1 This compound plus + reactant1->plus reactant2 Ar-CHO product Schiff Base reactant2->product Ethanol, Glacial Acetic Acid (cat.) Reflux plus->reactant2 plus2 + product->plus2 water H2O plus2->water

Caption: General synthesis of Schiff bases.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., vanillin, benzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst) or Piperidine (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of this compound in 20 mL of absolute ethanol.

  • To this solution, add 10 mmol of the desired aromatic aldehyde.

  • Add a few drops of glacial acetic acid or piperidine as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 3-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven. Recrystallize from a suitable solvent (e.g., ethanol, carbon tetrachloride) if further purification is needed.[6]

Quantitative Data for Analogous Schiff Base Syntheses:

Starting 2-AminobenzothiazoleAldehydeCatalystReaction Time (h)Yield (%)Reference
2-Amino-6-chlorobenzothiazoleo-VanillinPiperidine3Not specified[6]
2-Amino-6-bromobenzothiazoleo-VanillinPiperidine3Not specified[6]
2-Amino-6-methylbenzothiazoleo-VanillinPiperidine3Not specified[6]
4,6-Difluoro-2-aminobenzothiazole4-ChlorobenzaldehydeAcetic Acid6-870-85[7]
4,6-Difluoro-2-aminobenzothiazole4-NitrobenzaldehydeAcetic Acid6-870-85[7]
Protocol 2: Synthesis of Azo Dyes

This protocol outlines the diazotization of this compound and subsequent coupling with a suitable aromatic coupling agent to form an azo dye.

Workflow Diagram:

Azo_Dye_Synthesis_Workflow start Start: 4,6-Dimethyl- benzothiazol-2-ylamine dissolution Dissolve in Acidic Solution (e.g., HCl or H2SO4) start->dissolution cooling Cool to 0-5 °C dissolution->cooling diazotization Add NaNO2 solution dropwise cooling->diazotization diazonium_salt Formation of Diazonium Salt diazotization->diazonium_salt coupling Add Diazonium Salt Solution to Coupling Solution at 0-5 °C diazonium_salt->coupling coupling_solution Prepare Coupling Component Solution (e.g., phenol in NaOH) coupling_solution->coupling precipitation Azo Dye Precipitation coupling->precipitation filtration Filter and Wash the Product precipitation->filtration drying Dry the Azo Dye filtration->drying end End: Purified Azo Dye drying->end

Caption: Workflow for azo dye synthesis.

Materials:

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Coupling agent (e.g., phenol, β-naphthol, N,N-dimethylaniline)

  • Sodium Hydroxide (NaOH)

  • Ice

  • Beakers

  • Stirring apparatus

Procedure:

  • Diazotization:

    • Dissolve 10 mmol of this compound in a mixture of concentrated HCl (5 mL) and water (10 mL) in a beaker. Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Prepare a solution of sodium nitrite (10 mmol) in water (5 mL).

    • Add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature between 0-5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Coupling:

    • Prepare a solution of the coupling agent (10 mmol) in 10% aqueous sodium hydroxide (20 mL) and cool it to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.

    • Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. A colored precipitate of the azo dye will form.

  • Isolation:

    • Collect the precipitated azo dye by vacuum filtration.

    • Wash the solid with copious amounts of cold water until the filtrate is neutral.

    • Dry the product in a desiccator or a vacuum oven at a low temperature.

Quantitative Data for Analogous Azo Dye Syntheses:

Diazo ComponentCoupling ComponentYield (%)Reference
2-Amino-6-substituted benzothiazoles5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneNot specified[8]
2-Amino-6-chlorobenzothiazole5-Methyl-2,4-dihydro-3H-pyrazol-3-one62[9]
Substituted anilines2-(6-chloro-1,3-benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-oneNot specified[9]
Protocol 3: Participation in Multicomponent Reactions (Exemplified by a Four-Component Reaction)

This protocol provides a general method for a one-pot, four-component reaction involving this compound, an aromatic aldehyde, an acetylenedicarboxylate, and a cyclic secondary amine to synthesize functionalized 2-pyrrolidinones.[3][10][11]

Logical Relationship Diagram:

MCR_Logic comp1 4,6-Dimethyl- benzothiazol-2-ylamine reaction One-Pot Reaction Ethanol, 50-60 °C comp1->reaction comp2 Aromatic Aldehyde comp2->reaction comp3 Dialkyl Acetylenedicarboxylate comp3->reaction comp4 Cyclic Secondary Amine (e.g., Piperidine) comp4->reaction product Functionalized 2-Pyrrolidinone reaction->product catalyst Base (e.g., excess amine) or Acid (e.g., p-TsOH) catalyst->reaction influences

Caption: Components of a four-component reaction.

Materials:

  • This compound

  • Aromatic aldehyde

  • Dimethyl acetylenedicarboxylate (DMAD) or Diethyl acetylenedicarboxylate (DEAD)

  • Cyclic secondary amine (e.g., piperidine, pyrrolidine)

  • Ethanol

  • p-Toluenesulfonic acid (p-TsOH) (optional, can alter the product)

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle

Procedure:

  • To a round-bottom flask, add this compound (2.0 mmol), the aromatic aldehyde (2.0 mmol), dimethyl acetylenedicarboxylate (2.0 mmol), and the cyclic secondary amine (3.0 mmol) to ethanol (10.0 mL).[11]

  • Stir the mixture at room temperature for approximately 20 minutes.

  • Heat the reaction mixture to 50–60 °C and continue stirring for 48 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture. The product may precipitate upon cooling or after partial evaporation of the solvent.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize from a suitable solvent for further purification.

Quantitative Data for an Analogous Four-Component Reaction:

AldehydeCyclic AmineYield (%)Reference
BenzaldehydePiperidine58[3]
m-MethylbenzaldehydePiperidine72[3]
p-MethylbenzaldehydePiperidine55[3]
p-ChlorobenzaldehydePiperidine53[3]
BenzaldehydeMorpholine66[3]

Note on Protocol Adaptation: The provided protocols and quantitative data are based on established procedures for 2-aminobenzothiazoles and their substituted analogs. While this compound is expected to behave similarly, minor adjustments to reaction times, temperatures, and purification methods may be necessary to optimize the outcomes for this specific substrate. It is recommended to perform small-scale test reactions to determine the optimal conditions.

References

Application Notes and Protocols for the Quantification of 4,6-Dimethyl-benzothiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethyl-benzothiazol-2-ylamine is a substituted aminobenzothiazole, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate and reliable quantification of this compound is crucial for various stages of research and development, including pharmacokinetic studies, formulation analysis, and quality control.

This document provides detailed application notes and experimental protocols for the quantification of this compound. While specific validated methods for this exact molecule are not widely published, the following protocols are based on established and validated methods for the closely related compound, 2-aminobenzothiazole, and other aminothiazole derivatives.[1][2] These methods are readily adaptable and provide a strong foundation for the development and validation of a specific assay for this compound.

The primary recommended analytical techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity, particularly in complex biological matrices.

Comparative Quantitative Data

The following table summarizes typical performance characteristics that can be expected when adapting and validating the described methods for this compound. These values are derived from published data for analogous compounds and should be established specifically for this compound during method validation.[1][2]

ParameterMethod 1: HPLC-UVMethod 2: LC-MS/MS
Instrumentation HPLC with UV DetectorLC with Triple Quadrupole MS
Linearity Range 0.1 - 100 µg/mL1 - 1000 ng/mL
Limit of Detection (LOD) ~20 - 50 ng/mL~0.1 - 0.5 ng/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~1 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (%RSD) < 5%< 15%
Selectivity ModerateHigh
Application Purity, in-process control, formulationsBioanalysis, trace-level quantification

Experimental Workflows and Logical Relationships

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.

Analytical Method Selection Workflow start Define Analytical Need matrix Sample Matrix (e.g., Bulk Drug, Plasma, Urine) start->matrix sensitivity Required Sensitivity? matrix->sensitivity hplc HPLC-UV Method (Routine Analysis, Purity) sensitivity->hplc Low to Moderate lcms LC-MS/MS Method (Bioanalysis, Trace Levels) sensitivity->lcms High end Validated Quantitative Data hplc->end lcms->end

Caption: Workflow for selecting an analytical method.

The general procedure for sample analysis, regardless of the chosen detection method, follows a standardized workflow.

General Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Collection extraction Extraction (e.g., Protein Precipitation, SPE) sample->extraction reconstitution Reconstitution extraction->reconstitution injection LC Injection reconstitution->injection separation Chromatographic Separation injection->separation detection Detection (UV or MS/MS) separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: General workflow for sample analysis.

Experimental Protocols

Disclaimer: The following protocols are adapted from methods for structurally similar compounds and must be fully validated for the quantification of this compound according to ICH guidelines or other relevant regulatory standards.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substance, and pharmaceutical formulations.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water. A typical starting gradient could be 30:70 (v/v) acetonitrile:aqueous, adjusted as needed for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV spectrum of this compound should be determined to select the wavelength of maximum absorbance (λmax), which is anticipated to be around 270-280 nm based on the aminobenzothiazole chromophore.[2]

  • Injection Volume: 10 µL.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a suitable solvent such as methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation:

    • Bulk Drug: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range.

    • Formulations (e.g., Tablets): Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient, dissolve in a suitable solvent, sonicate to ensure complete dissolution, and dilute to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

3. Analysis and Quantification:

  • Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solutions.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of this compound in complex biological matrices such as plasma, serum, or urine, offering high sensitivity and selectivity.

1. Instrumentation and Conditions:

  • LC System: A UPLC or HPLC system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A gradient program should be developed to ensure optimal separation from matrix components. A starting point could be a linear gradient from 10% to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the protonated molecule [M+H]⁺ of this compound (C₉H₁₀N₂S, MW: 178.25), which is m/z 179.2. Product ions for fragmentation would need to be determined by infusing a standard solution and optimizing collision energy.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.

  • Working Standard Solutions: Prepare a series of calibration standards by spiking the stock solution into the appropriate biological matrix (e.g., blank plasma) to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Sample Preparation (Protein Precipitation for Plasma/Serum):

    • To 100 µL of plasma or serum sample (or calibration standard), add 300 µL of acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

3. Analysis and Quantification:

  • Inject the prepared calibration standards to generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against concentration.

  • Inject the prepared samples.

  • Quantify the concentration of this compound in the samples using the calibration curve.

Conclusion

The analytical methods outlined in these application notes provide a robust starting point for the quantitative analysis of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, with HPLC-UV being a reliable and cost-effective method for less complex samples and LC-MS/MS offering the necessary sensitivity and selectivity for bioanalytical studies. It is imperative that these methods are fully validated for the specific matrix and intended use to ensure the generation of accurate and reproducible data.

References

Application Notes and Protocols for Purity Analysis of 2-Aminobenzothiazoles by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the determination of purity for 2-aminobenzothiazole and its derivatives using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are intended to serve as a comprehensive guide for analytical chemists and quality control specialists in pharmaceutical and chemical research environments.

High-Performance Liquid Chromatography (HPLC-UV) Method

The HPLC-UV method is a robust and widely used technique for the routine purity assessment and quantification of 2-aminobenzothiazole in various sample matrices.[1] This method offers excellent precision and accuracy for the determination of the main component and its related impurities.

Experimental Protocol

Instrumentation:

  • HPLC system equipped with a UV detector and a data acquisition and processing software.

  • Analytical column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid or Formic acid

  • 2-Aminobenzothiazole reference standard

Chromatographic Conditions:

  • Mobile Phase: A mixture of 0.1% (v/v) orthophosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). An isocratic elution with 55% Mobile Phase A and 45% Mobile Phase B can be employed.[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 272 nm[2]

  • Injection Volume: 10 µL

  • Run Time: Approximately 15 minutes

Procedure:

1. Mobile Phase Preparation:

  • To prepare Mobile Phase A, add 1.0 mL of orthophosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
  • Degas both mobile phases using sonication or vacuum filtration before use.[1]

2. Standard Solution Preparation:

  • Prepare a stock solution of 2-aminobenzothiazole reference standard at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.[1]
  • Perform serial dilutions of the stock solution to prepare a series of calibration standards at concentrations such as 1, 5, 10, 25, 50, and 100 µg/mL.[1]

3. Sample Preparation:

  • Accurately weigh and dissolve the 2-aminobenzothiazole sample in the mobile phase or a compatible solvent to achieve a final concentration within the calibration range.

4. Analysis and Data Processing:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
  • Inject the standard solutions to generate a calibration curve by plotting the peak area versus concentration.
  • Inject the sample solutions.
  • Determine the concentration of 2-aminobenzothiazole in the sample using the calibration curve. The purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation (0.1% OPA in Water & ACN) D HPLC System Equilibration A->D B Standard Solution Preparation (1 mg/mL Stock & Dilutions) E Injection of Standards & Samples B->E C Sample Solution Preparation (Dissolution in Mobile Phase) C->E D->E F Data Acquisition (UV at 272 nm) E->F G Peak Integration F->G H Calibration Curve Generation G->H I Purity Calculation (% Area Normalization) H->I

Caption: Workflow for the purity analysis of 2-aminobenzothiazole by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. It can be used for the purity analysis of 2-aminobenzothiazole, especially for identifying volatile impurities. Derivatization may sometimes be employed to improve the chromatographic properties of the analyte.[1]

Experimental Protocol

Instrumentation:

  • GC-MS system with a suitable capillary column and data acquisition and processing software.

  • Capillary Column: 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

Reagents and Materials:

  • Dichloromethane or Ethyl acetate (GC grade)

  • Helium (carrier gas, 99.999% purity)

  • 2-Aminobenzothiazole reference standard

  • Derivatizing agent (e.g., silylating agent, if necessary)

Chromatographic and Mass Spectrometric Conditions:

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.[1]

    • Ramp: Increase to 280 °C at a rate of 20 °C/min.[3]

    • Final hold: Hold at 280 °C for 5 minutes.[3]

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Acquisition Mode: Full scan (e.g., m/z 40-400) for impurity identification and Selected Ion Monitoring (SIM) for quantification.

Procedure:

1. Standard Solution Preparation:

  • Prepare a stock solution of the 2-aminobenzothiazole reference standard at a concentration of 1 mg/mL in a suitable volatile organic solvent like dichloromethane or ethyl acetate.
  • Prepare a series of calibration standards by serial dilution of the stock solution.

2. Sample Preparation:

  • Dissolve the 2-aminobenzothiazole sample in the chosen solvent to a concentration within the calibration range.
  • If derivatization is required, react the sample and standards with the derivatizing agent according to an established protocol.

3. Analysis and Data Processing:

  • Inject the prepared standard and sample solutions into the GC-MS system.
  • For quantitative analysis, generate a calibration curve based on the peak areas of a characteristic ion of 2-aminobenzothiazole.
  • Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST).
  • Calculate the purity of the sample based on the area normalization of the main peak relative to the total ion chromatogram (TIC) area.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard Solution Preparation (in Volatile Solvent) C Derivatization (Optional) A->C B Sample Solution Preparation B->C D GC-MS Injection (Splitless Mode) C->D E Chromatographic Separation (Temperature Program) D->E F Mass Spectrometric Detection (EI, Full Scan/SIM) E->F G Peak Identification (Mass Spectra Library) F->G H Quantification (Calibration Curve) F->H I Purity Assessment (TIC Area %) G->I H->I

Caption: Workflow for the purity analysis of 2-aminobenzothiazole by GC-MS.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[1] The following table summarizes the key quantitative parameters for the different analytical techniques used for 2-aminobenzothiazole quantification.

ParameterHPLC-UVGC-MSLC-MS/MS & SPE-LC-HRMS
Linearity Range Typically in the µg/mL to mg/mL range.[1]Typically in the ng/mL to µg/mL range.0.5 - 500 µg/L (in solution); 1.25 - 1250 ng/mL (in rat plasma for a derivative).[1]
Limit of Detection (LOD) Typically in the µg/mL range.Expected to be in the low ng/mL range.0.07 ng/mL (in human urine); 0.1 µg/L (instrumental).[1]
Limit of Quantification (LOQ) Typically in the µg/mL range.Expected to be in the ng/mL range.0.5 µg/L (instrumental).[1]
Accuracy (% Recovery) 80-110% is generally acceptable.80-120% is a common target.Apparent recoveries of 22-69% in complex matrices like fish and dust have been reported.
Precision (%RSD) < 2% for instrumental precision, < 15% for inter-day precision is often targeted.[1]< 15% is generally acceptable.Not explicitly stated.

Method Validation Principles

A generalized workflow for the validation of these analytical methods is depicted below. The validation process ensures that the analytical method is suitable for its intended purpose.

Validation_Workflow A Define Analytical Method (HPLC-UV or GC-MS) B Specificity / Selectivity (Interference Check) A->B C Linearity & Range A->C D Accuracy (% Recovery) A->D E Precision (Repeatability & Intermediate) A->E F Limit of Detection (LOD) A->F G Limit of Quantification (LOQ) A->G H Robustness (Method Parameter Variation) A->H I Method Validation Report B->I C->I D->I E->I F->I G->I H->I

Caption: General workflow for analytical method validation.

References

Application Notes and Protocols: 4,6-Dimethyl-benzothiazol-2-ylamine as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4,6-dimethyl-benzothiazol-2-ylamine as a versatile ligand in coordination chemistry. This document details its synthesis, the preparation of its metal complexes, and its potential applications, with a focus on its biological activity. The protocols provided are based on established methods for analogous 2-aminobenzothiazole derivatives and serve as a guide for experimental work.

Introduction

This compound is a heterocyclic compound featuring a benzothiazole core, which is a prominent scaffold in medicinal chemistry.[1][2] The presence of both endocyclic (thiazole nitrogen and sulfur) and exocyclic (amino) donor atoms makes it an excellent chelating agent for a variety of metal ions.[2] The coordination of this ligand to metal centers can significantly enhance its inherent biological properties, leading to the development of novel therapeutic and diagnostic agents.[1] The methyl groups at the 4 and 6 positions can influence the electronic properties and steric hindrance of the ligand, potentially fine-tuning the stability and reactivity of its metal complexes.

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of a substituted thiourea, a common method for preparing 2-aminobenzothiazole derivatives.[3] A plausible synthetic route starts from 3,5-dimethylaniline.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,5-Dimethylaniline

  • Sodium thiocyanate (NaSCN)

  • Sulfuryl chloride (SO₂Cl₂) or Bromine (Br₂)

  • Chlorobenzene (or another suitable solvent)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ammonium hydroxide (NH₄OH)

  • Ethanol

  • Activated carbon (e.g., Norit)

Procedure:

  • Formation of the Thiourea Intermediate:

    • In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 3,5-dimethylaniline (1 mole) in chlorobenzene.

    • Slowly add concentrated sulfuric acid (0.55 moles) dropwise to form the aniline sulfate salt.

    • To this suspension, add sodium thiocyanate (1.1 moles) and heat the mixture at approximately 100°C for 3 hours to form the corresponding N-(3,5-dimethylphenyl)thiourea.[3]

  • Cyclization to form the Benzothiazole Ring:

    • Cool the reaction mixture to 30°C.

    • Carefully add sulfuryl chloride (1.34 moles) over 15 minutes, ensuring the temperature does not exceed 50°C.[3] Alternatively, bromine in acetic acid can be used for cyclization.

    • Maintain the mixture at 50°C for 2 hours until the evolution of HCl gas ceases.

  • Isolation and Purification:

    • Remove the chlorobenzene by filtration.

    • Make the resulting solution alkaline with concentrated ammonium hydroxide to precipitate the crude this compound.

    • Filter the precipitate and wash it thoroughly with water.

    • Recrystallize the crude product from hot ethanol, using activated carbon to decolorize the solution if necessary.

    • Cool the solution to induce crystallization, filter the purified product, wash with cold ethanol, and dry under vacuum.

Coordination Chemistry and Synthesis of Metal Complexes

This compound can coordinate to metal ions through the thiazole nitrogen (N-3) and/or the exocyclic amino group (NH₂). The formation of Schiff base derivatives by condensation of the amino group with aldehydes or ketones can introduce additional coordination sites and further diversify the chemistry of the resulting complexes.[2]

General Experimental Protocol: Synthesis of a Metal(II) Complex

Materials:

  • This compound (ligand, L)

  • A metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)

  • Ethanol or Methanol

Procedure:

  • Preparation of Ligand and Metal Salt Solutions:

    • Dissolve the ligand (2 molar equivalents) in hot ethanol.

    • In a separate flask, dissolve the metal(II) salt (1 molar equivalent) in ethanol.

  • Complexation Reaction:

    • Slowly add the metal salt solution to the hot ligand solution with constant stirring.

    • Reflux the resulting mixture for 2-4 hours. The formation of a precipitate often indicates the formation of the complex.

  • Isolation and Purification of the Complex:

    • Cool the reaction mixture to room temperature.

    • Collect the precipitate by filtration.

    • Wash the solid product with cold ethanol to remove any unreacted starting materials.

    • Dry the complex in a desiccator over anhydrous CaCl₂.

Quantitative Data

The following tables summarize typical spectroscopic and structural data for metal complexes of 2-aminobenzothiazole derivatives. Note that the exact values for this compound complexes may vary and need to be determined experimentally.

Table 1: Representative FT-IR Spectroscopic Data (cm⁻¹) for a 2-Aminobenzothiazole Ligand and its Metal Complexes

Functional GroupLigandCo(II) ComplexNi(II) ComplexCu(II) ComplexZn(II) Complex
ν(N-H)~3400~3350~3360~3345~3355
ν(C=N) (thiazole)~1630~1610~1615~1605~1612
ν(M-N)-~450~460~470~445

The shift in the N-H and C=N stretching frequencies upon complexation indicates the involvement of the amino and thiazole nitrogen atoms in coordination to the metal ion.

Table 2: Representative ¹H-NMR Spectroscopic Data (δ, ppm) in DMSO-d₆

ProtonLigandZn(II) Complex
-NH₂~7.20Downfield shift
Aromatic-H7.00 - 7.80Minor shifts
-CH₃ (at C4, C6)~2.30, ~2.40Minor shifts

Changes in the chemical shift of the NH₂ protons upon complexation are indicative of coordination.

Table 3: Representative Electronic Spectral Data (λ_max, nm) and Magnetic Moments (μ_eff, B.M.)

ComplexElectronic Transitions (nm)Magnetic Moment (B.M.)Proposed Geometry
Co(II)~520, ~6504.8 - 5.2Octahedral
Ni(II)~410, ~630, ~9802.9 - 3.4Octahedral
Cu(II)~6801.8 - 2.2Distorted Octahedral
Zn(II)Ligand-based transitions onlyDiamagneticTetrahedral/Octahedral

Applications in Drug Development

Metal complexes of 2-aminobenzothiazole derivatives are of significant interest due to their broad spectrum of biological activities.

  • Antimicrobial and Antifungal Activity: The chelation of the ligand to a metal ion often leads to enhanced antimicrobial activity compared to the free ligand. This is attributed to the increased lipophilicity of the complex, which facilitates its transport across the microbial cell membrane.

  • Anticancer Activity: Many benzothiazole-based metal complexes have demonstrated potent cytotoxic activity against various cancer cell lines. The proposed mechanisms of action include DNA binding and cleavage, and the inhibition of key enzymes involved in cancer cell proliferation.[4]

  • Antioxidant Activity: Some complexes have shown the ability to scavenge free radicals, suggesting potential applications in the treatment of diseases associated with oxidative stress.[2]

Visualizations

Coordination of this compound to a Metal Ion

Caption: Bidentate coordination of this compound to a metal center (M).

Experimental Workflow for Synthesis and Characterization

G cluster_characterization Characterization start Reactants: This compound Metal Salt synthesis Complexation Reaction (e.g., in Ethanol, Reflux) start->synthesis isolation Isolation & Purification (Filtration, Washing) synthesis->isolation product Metal Complex isolation->product ftir FT-IR Spectroscopy product->ftir nmr NMR Spectroscopy (for diamagnetic complexes) product->nmr uvvis UV-Vis Spectroscopy product->uvvis elemental Elemental Analysis product->elemental G complex Metal Complex of This compound cell_membrane Cancer Cell Membrane complex->cell_membrane Cellular Uptake dna Nuclear DNA cell_membrane->dna intercalation DNA Intercalation/ Groove Binding dna->intercalation Interaction replication_block Inhibition of DNA Replication & Transcription intercalation->replication_block apoptosis Apoptosis (Programmed Cell Death) replication_block->apoptosis

References

Application Notes and Protocols: Assessing the Antibacterial Activity of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the antibacterial activity of benzothiazole derivatives. The protocols outlined below are based on established methodologies and offer a framework for screening and characterizing the potential of these compounds as novel antibacterial agents.

Introduction

Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including potent antibacterial properties.[1][2][3][4][5] The emergence of multidrug-resistant bacteria necessitates the discovery and development of new antimicrobial agents. Benzothiazole derivatives have shown promise, exhibiting activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[4][6][7] Their mechanism of action often involves the inhibition of crucial bacterial enzymes such as DNA gyrase, dihydrofolate reductase, and dihydropteroate synthase.[1][3][5][8]

This document details the essential protocols for evaluating the in vitro antibacterial efficacy of newly synthesized benzothiazole derivatives, including the determination of minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and anti-biofilm activity.

Experimental Protocols

A systematic approach to evaluating the antibacterial potential of benzothiazole derivatives is crucial. The following workflow outlines the key experimental stages.

G cluster_0 Bacterial Cell cluster_1 Potential Targets cluster_2 Affected Pathways Benzothiazole Benzothiazole Derivative DNAGyrase DNA Gyrase Benzothiazole->DNAGyrase Inhibition DHFR Dihydrofolate Reductase Benzothiazole->DHFR Inhibition DHPS Dihydropteroate Synthase Benzothiazole->DHPS Inhibition DNAReplication DNA Replication & Supercoiling DNAGyrase->DNAReplication Folate Folate Biosynthesis DHFR->Folate DHPS->Folate CellDeath Bacterial Cell Death DNAReplication->CellDeath Folate->CellDeath

References

Application Notes and Protocols for the Derivatization of 4,6-Dimethyl-benzothiazol-2-ylamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and biological evaluation of novel derivatives of 4,6-Dimethyl-benzothiazol-2-ylamine. This scaffold is a promising starting point for the development of new therapeutic agents due to the diverse biological activities exhibited by benzothiazole derivatives, including anticancer and antimicrobial properties.

Introduction to this compound Derivatives

The benzothiazole core is a privileged heterocyclic structure in medicinal chemistry. The presence of the 2-amino group on the 4,6-dimethyl-benzothiazole scaffold offers a versatile handle for chemical modification, allowing for the creation of diverse libraries of compounds. By synthesizing derivatives such as Schiff bases, amides, and thiazolidinones, researchers can systematically explore the structure-activity relationships (SAR) and optimize compounds for desired biological activities.

Synthetic Strategies and Workflows

The primary synthetic routes for derivatizing this compound involve the reaction of the exocyclic amino group with various electrophiles. Below are generalized workflows for the synthesis of three major classes of derivatives.

G cluster_start Starting Material cluster_schiff Schiff Base Synthesis cluster_amide Amide Synthesis cluster_thiazolidinone Thiazolidinone Synthesis start This compound condensation Condensation (e.g., Ethanol, Acetic Acid) start->condensation acylation Acylation (e.g., Pyridine, DCM) start->acylation aldehyde Substituted Aldehyde/Ketone aldehyde->condensation schiff_base Schiff Base Derivative condensation->schiff_base cyclocondensation Cyclocondensation (e.g., Toluene, ZnCl2) schiff_base->cyclocondensation acyl_chloride Acyl/Sulfonyl Chloride acyl_chloride->acylation amide Amide/Sulfonamide Derivative acylation->amide thioglycolic_acid Thioglycolic Acid thioglycolic_acid->cyclocondensation thiazolidinone Thiazolidinone Derivative cyclocondensation->thiazolidinone

Caption: General synthetic workflows for derivatives of this compound.

Biological Activities and Potential Therapeutic Applications

Derivatives of the benzothiazole scaffold have demonstrated a wide range of pharmacological activities. Notably, they have shown significant potential as anticancer and antimicrobial agents.

Anticancer Activity

Many benzothiazole derivatives exhibit potent cytotoxic activity against a variety of cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a critical regulator of cell growth, survival, and proliferation, and its dysregulation is a hallmark of many cancers. Certain benzothiazole derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[1][2]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation BT_derivative Benzothiazole Derivative BT_derivative->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by benzothiazole derivatives.

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy. Overexpression of EGFR can lead to uncontrolled cell growth. Benzothiazole derivatives have been designed as EGFR tyrosine kinase inhibitors, blocking downstream signaling.[3][4][5]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/Akt) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation BT_derivative Benzothiazole Derivative BT_derivative->Dimerization Inhibition

Caption: Inhibition of the EGFR signaling pathway by benzothiazole derivatives.

Tubulin Polymerization Inhibition: Some benzothiazole derivatives have been identified as inhibitors of tubulin polymerization, a mechanism shared by some established anticancer drugs.[6][7] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Benzothiazole derivatives have shown promising activity against a range of bacteria and fungi.[8][9][10] Their mechanism of action can vary, with some derivatives targeting essential bacterial enzymes.

Quantitative Biological Data

The following tables summarize the reported in vitro biological activities of various benzothiazole derivatives.

Table 1: Anticancer Activity of Benzothiazole Derivatives (IC50 in µM)

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Schiff BaseSP16HeLa (Cervical)0.008 (converted from 2.517 µg/ml)[11]
Schiff BaseCompound with 2,6-diethylphenylMCF-7 (Breast)-[5]
Thiazolidinone6h (6-methoxy substituted)E. coli-[12]
AmideN-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide--[13]
PhenylbenzothiazoleFluoro-substitutedHEP-2 (Laryngeal), MCF-7 (Breast)9[14]
Naphthalimide-benzothiazoleDerivative 66HT-29 (Colon), A549 (Lung), MCF-7 (Breast)3.72, 4.074, 7.91[15]
2-AminobenzothiazoleOMS5 & OMS14A549 (Lung), MCF-7 (Breast)22.13 - 61.03[16]

Table 2: Antimicrobial Activity of Benzothiazole Derivatives (MIC in µg/mL)

Derivative ClassCompoundBacterial/Fungal StrainMIC (µg/mL)Reference
Thiazolidinone6-methyl substitutedS. aureus-[2][3]
Thiazolidinone6-methyl substitutedE. coli-[2][3]
2-Aminobenzothiazole1n, 1oC. albicans, C. parapsilosis, C. tropicalis4-8[8][9]
N-arylacetamide-Gram-positive and Gram-negative bacteria-[10]
ThiazolidinoneAdamantane-thiazole hybridGram-positive and Gram-negative bacteria-[1]

Experimental Protocols

General Considerations
  • All reagents and solvents should be of analytical grade and used as received unless otherwise specified.

  • Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.

  • Purification of compounds can be achieved by recrystallization or column chromatography.

  • Characterization of synthesized compounds should be performed using appropriate spectroscopic techniques (¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry).

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol is adapted from general procedures for the synthesis of Schiff bases from 2-aminobenzothiazoles.[17][18]

Materials:

  • This compound

  • Substituted aromatic or heterocyclic aldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid or Piperidine (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

Procedure:

  • Dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol in a round-bottom flask.

  • Add a solution of 1 equivalent of the desired substituted aldehyde in absolute ethanol to the flask.

  • Add a catalytic amount (1-2 drops) of glacial acetic acid or piperidine to the reaction mixture.

  • Reflux the mixture for 3-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to afford the pure Schiff base derivative.

Protocol 2: Synthesis of Thiazolidinone Derivatives

This protocol is a general method for the cyclocondensation of Schiff bases with thioglycolic acid.[13]

Materials:

  • Synthesized Schiff base derivative of this compound (from Protocol 1)

  • Thioglycolic acid

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Dry 1,4-Dioxane or Toluene

  • 10% Sodium Bicarbonate solution

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, prepare a mixture of the Schiff base (1 equivalent), thioglycolic acid (1.5 equivalents), and a catalytic amount of anhydrous ZnCl₂ in dry 1,4-dioxane or toluene.

  • Reflux the reaction mixture for 12-14 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and neutralize with a 10% sodium bicarbonate solution.

  • The resulting solid is filtered, washed with water, and dried.

  • Purify the crude product by recrystallization from ethanol to obtain the desired thiazolidinone derivative.

Protocol 3: Synthesis of Amide/Sulfonamide Derivatives

This protocol describes the acylation of 2-aminobenzothiazoles.

Materials:

  • This compound

  • Substituted acyl chloride or sulfonyl chloride

  • Dry Pyridine or Triethylamine

  • Dry Dichloromethane (DCM) or Chloroform

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in dry DCM or chloroform in a flask placed in an ice bath.

  • Add dry pyridine or triethylamine (1.1 equivalents) to the solution.

  • Slowly add the desired acyl chloride or sulfonyl chloride (1 equivalent) dropwise with continuous stirring.

  • After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography to yield the pure amide or sulfonamide derivative.

Protocol 4: In Vitro Anticancer Activity (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines.[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized this compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Treat the cells with different concentrations of the compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 5: In Vitro Antimicrobial Activity (Broth Microdilution Method for MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against microbial strains.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Synthesized this compound derivatives

  • Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • Incubator

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform two-fold serial dilutions of the compounds in the appropriate broth.

  • Prepare an inoculum of the microbial strain adjusted to a 0.5 McFarland standard.

  • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

References

Application Notes and Protocols for Studying the Mechanism of Action of 2-Aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, recognized for a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2] In oncology, derivatives of 2-aminobenzothiazole have garnered significant attention as potent inhibitors of various protein kinases, which are crucial regulators of cancer cell proliferation, survival, and angiogenesis.[3][4] These compounds often target key signaling pathways, such as the PI3K/Akt/mTOR pathway, making them promising candidates for novel cancer therapeutics.[4][5]

This document provides a detailed guide to the experimental setup for elucidating the mechanism of action of 2-aminobenzothiazole derivatives, with a focus on their role as kinase inhibitors and inducers of apoptosis.

Common Mechanisms of Action

Research indicates that 2-aminobenzothiazole derivatives frequently exert their anticancer effects by:

  • Inhibiting Protein Kinases: Many derivatives are designed to target the ATP-binding pocket of various serine/threonine or tyrosine kinases, such as EGFR, VEGFR-2, and PI3K, thereby blocking downstream signaling.[1][2][6]

  • Inducing Apoptosis: By inhibiting pro-survival signaling pathways, these compounds can trigger programmed cell death (apoptosis).[5]

  • Cell Cycle Arrest: Some derivatives have been shown to cause cell cycle arrest, often at the G2/M phase, preventing cancer cell division.[2]

Data Presentation: In Vitro Activity of 2-Aminobenzothiazole Derivatives

The following tables summarize the inhibitory activity of selected 2-aminobenzothiazole derivatives against various cancer cell lines and protein kinases.

Table 1: Cytotoxicity of 2-Aminobenzothiazole Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
13 HCT1166.43 ± 0.72[3]
A5499.62 ± 1.14[3]
A3758.07 ± 1.36[3]
20 HepG29.99[2][3]
HCT-1167.44[2][3]
MCF-78.27[2][3]
21 HepG212.14[2][3]
HCT-11610.34[2][3]
MCF-711.25[2][3]
OMS5 A54922.13 - 61.03[3][5]
MCF-722.13 - 61.03[3][5]
OMS14 A54922.13 - 61.03[3][5]
MCF-722.13 - 61.03[3][5]

Table 2: Kinase Inhibitory Activity of 2-Aminobenzothiazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
3 CSF1R1.4[2]
10 EGFR94.7[2]
11 EGFR54.0[2]
20 VEGFR-2150[2]
21 VEGFR-2190[2]
OMS1 (100 µM) PI3Kγ47% Inhibition[5][7]
OMS2 (100 µM) PI3Kγ48% Inhibition[5][7]
OMS14 (100 µM) PIK3CD/PIK3R165% Inhibition[5][7]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for evaluating 2-aminobenzothiazole derivatives and a key signaling pathway they often inhibit.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation start Synthesized 2-Aminobenzothiazole Derivatives assay1 Cell Viability Assay (e.g., MTT, XTT) Determine IC50 start->assay1 assay2 In Vitro Kinase Assay Determine IC50 vs. Target Kinase start->assay2 apoptosis Apoptosis Assay (Annexin V / PI Staining) assay1->apoptosis western Western Blot Analysis (Protein Expression / Phosphorylation) assay1->western assay2->western end Elucidate Mechanism of Action apoptosis->end western->end

Caption: General experimental workflow for mechanism of action studies.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTOR mTOR Akt->mTOR P Apoptosis Apoptosis Akt->Apoptosis | Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.[4]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[3][8] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[9]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest

  • Complete growth medium

  • 2-Aminobenzothiazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[3][10]

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight (or for 24-48 hours) at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3][9]

  • Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole derivative in complete growth medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same final concentration of DMSO, typically ≤0.5%) and untreated control wells.[3]

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this period, viable cells will reduce the yellow MTT to purple formazan crystals.[10][11]

  • Solubilization: Carefully remove the culture medium without disturbing the crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan.[3][9]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3] Measure the absorbance on a microplate reader at a wavelength between 550 and 600 nm.[9] A reference wavelength of >650 nm can be used for background correction.[9]

Data Analysis: Cell viability is typically expressed as a percentage of the untreated control.

  • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be calculated by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Annexin V & Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[12] Propidium Iodide (PI), a fluorescent nucleic acid stain, is unable to cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[12][13]

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in cells by treating with the 2-aminobenzothiazole derivative for a specified time. Include an untreated or vehicle-treated negative control.

  • Cell Collection: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant. Centrifuge the cell suspension to pellet the cells (e.g., 670 x g for 5 minutes).[13]

  • Washing: Wash the cells twice with cold 1X PBS, centrifuging after each wash.[13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry.

Data Analysis: The cell population is divided into four quadrants:

  • Lower-Left (Annexin V- / PI-): Healthy, viable cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells (due to mechanical injury).

Protocol 3: Western Blot Analysis

Western blotting is a widely used technique to detect and semi-quantify the expression levels of specific proteins in a cell or tissue extract.[14][15] It is essential for confirming the modulation of target proteins and downstream effectors in a signaling pathway.

Materials:

  • Treated and control cell pellets

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Bradford or BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer apparatus (wet or semi-dry)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins, e.g., p-Akt, Akt, PARP, Caspase-3, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay to ensure equal loading.[16]

  • Sample Preparation: Mix a calculated volume of lysate (e.g., 20-40 µg of protein) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[15]

  • SDS-PAGE: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. Separate the proteins by electrophoresis.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electrical current.[16]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]

  • Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each to remove unbound primary antibody.[15]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14]

  • Washing: Repeat the washing step as in step 8.

  • Detection: Add ECL detection reagents to the membrane and capture the chemiluminescent signal using an imaging system.[14]

Data Analysis: The intensity of the protein bands is quantified using densitometry software. The expression of the protein of interest is normalized to the expression of a loading control (e.g., β-actin) to correct for loading differences.

Protocol 4: In Vitro Kinase Inhibition Assay (General)

This assay directly measures the ability of a 2-aminobenzothiazole derivative to inhibit the activity of a specific recombinant protein kinase.[3] Assays can be radiometric or, more commonly, luminescence-based (e.g., ADP-Glo™).[3]

Materials:

  • Recombinant target kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • 2-Aminobenzothiazole derivative stock solution (in DMSO)

  • 384-well or 96-well assay plates

  • Kinase assay detection kit (e.g., ADP-Glo™ Kinase Assay)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the kinase assay buffer. Ensure the final DMSO concentration is consistent and low (e.g., ≤1%).[11]

  • Assay Setup: In an assay plate, add the diluted compound, the recombinant kinase, and the kinase-specific substrate.[3][11]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be close to the Km value for the specific kinase to accurately determine competitive inhibition.[11]

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.[11]

  • Detection: Stop the kinase reaction and add the detection reagents according to the manufacturer's protocol. For the ADP-Glo™ assay, this involves a reagent to deplete remaining ATP, followed by a second reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

  • Signal Measurement: Measure the luminescence using a microplate reader.

Data Analysis:

  • The raw luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[6]

References

Application Notes and Protocols for Novel Imaging Agents in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and utilization of three classes of novel imaging agents: Indocyanine Green (ICG)-loaded nanoparticles for photoacoustic imaging, fluorescent silica nanoparticles for optical imaging, and gadolinium-based contrast agents for Magnetic Resonance Imaging (MRI).

Photoacoustic Imaging with Indocyanine Green (ICG)-Loaded Nanoparticles

Photoacoustic (PA) imaging is a rapidly emerging hybrid imaging modality that combines the high contrast of optical imaging with the deep tissue penetration of ultrasound. The use of contrast agents, such as Indocyanine Green (ICG) loaded into nanoparticles, can significantly enhance the photoacoustic signal, enabling improved visualization of biological structures and processes.

Quantitative Data Summary
Imaging AgentParameterValueReference
Free ICGPhotoacoustic Signal EnhancementBaseline[1]
ICG-loaded NH2-MSNsIn vitro PA Signal Enhancement (vs. free ICG)4-fold[1]
ICG-loaded LBLMSNsIn vitro PA Signal Enhancement (vs. free ICG)4-fold[1]
ICG-loaded NH2-MSNsIn vivo PA Signal Enhancement (vs. free ICG)1.29-fold[1]
ICG-loaded LBLMSNsIn vivo PA Signal Enhancement (vs. free ICG)1.43-fold[1]
ICG-PL-PEG NanoparticlesPhotoacoustic SignalHigher than free ICG[2]
UCNP@mSiO2-ICGPA Amplitude Decrease (after 15 min irradiation)Negligible[3]
Free ICGPA Amplitude Decrease (after 15 min irradiation)40%[3]
Experimental Protocols

A. Synthesis of ICG-Loaded PLGA Nanoparticles

This protocol describes the synthesis of ICG-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (O/W) emulsion-solvent evaporation method.[4]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Indocyanine green (ICG)

  • Imiquimod (R837) - optional, for immunotherapy applications

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA) solution (e.g., 5% w/v in water)

  • Deionized water

  • Magnetic stirrer

  • Sonicator

  • Centrifuge

Procedure:

  • Dissolve PLGA, ICG, and optionally R837 in DCM to form the oil phase.

  • Add the oil phase to a PVA aqueous solution under vigorous stirring to form an oil-in-water emulsion.

  • Sonicate the emulsion to reduce the droplet size.

  • Stir the emulsion at room temperature for several hours to allow for the evaporation of DCM and the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles with deionized water several times to remove residual PVA and unencapsulated ICG.

  • Resuspend the purified nanoparticles in an appropriate buffer (e.g., PBS) for storage or use.

B. In Vivo Photoacoustic Imaging Protocol (Mouse Model)

This protocol outlines a general procedure for in vivo photoacoustic imaging in a mouse model using ICG-loaded nanoparticles.[5][6]

Animal Model:

  • Nude mice bearing subcutaneous tumors (e.g., 4T1 breast cancer, U-87MG glioblastoma).[5][6]

Imaging System:

  • A photoacoustic tomography system equipped with a tunable laser (e.g., Nd:YAG pumped OPO) and an ultrasound transducer.[7]

Procedure:

  • Animal Preparation: Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane). Maintain the animal's body temperature using a heating pad.

  • Pre-injection Imaging: Acquire baseline photoacoustic images of the region of interest (e.g., tumor) at multiple wavelengths (e.g., 680-970 nm).[6][7]

  • Contrast Agent Administration: Intravenously inject the ICG-loaded nanoparticle suspension (e.g., 200 nmol in 0.2 mL for ICG-RGD) via the tail vein.[6]

  • Post-injection Imaging: Acquire photoacoustic images at various time points post-injection (e.g., 10 min, 30 min, 1 h, 4 h, 24 h) to monitor the accumulation and clearance of the nanoparticles.[6]

  • Image Analysis: Analyze the photoacoustic signal intensity in the region of interest to quantify the signal enhancement provided by the contrast agent.

Workflow and Signaling Pathway Diagrams

G cluster_synthesis ICG-Loaded Nanoparticle Synthesis PLGA PLGA, ICG, (R837) DCM Dissolve in DCM (Oil Phase) PLGA->DCM Emulsion Form O/W Emulsion DCM->Emulsion PVA PVA Aqueous Solution PVA->Emulsion Sonication Sonication Emulsion->Sonication Evaporation Solvent Evaporation Sonication->Evaporation Centrifugation Centrifugation & Washing Evaporation->Centrifugation Nanoparticles ICG-Loaded Nanoparticles Centrifugation->Nanoparticles

Caption: Synthesis workflow for ICG-loaded PLGA nanoparticles.

G cluster_imaging In Vivo Photoacoustic Imaging Workflow Animal Anesthetized Mouse PreScan Pre-injection PA Scan Animal->PreScan Injection IV Injection of ICG Nanoparticles PreScan->Injection PostScan Post-injection PA Scans (Time-course) Injection->PostScan Analysis Image Analysis & Signal Quantification PostScan->Analysis Result Tumor Visualization Analysis->Result

Caption: In vivo photoacoustic imaging experimental workflow.

Fluorescent Imaging with Dye-Doped Silica Nanoparticles

Fluorescent silica nanoparticles are robust and versatile probes for a wide range of bioimaging applications. Their bright fluorescence, high photostability, and tunable surface chemistry make them ideal for applications such as sentinel lymph node mapping.

Quantitative Data Summary
Imaging AgentParameterValueReference
Rhodamine B-doped Silica NPsIn vivo SLN Accumulation (%ID/g)Axillary LN: 308.3 ± 3.4[8]
Brachial LN: 41.5 ± 6.1[8]
TMR-APTES@SiO2Quantum Yield Enhancement (vs. free dye)3.55-fold[9]
TMR-Dex@SiO2Quantum Yield Enhancement (vs. free dye)1.3-fold[9]
Alexa Fluor 555-doped Silica NPsPhotostabilityHigher than free dye[10]
Ru(phen)3-doped Silica NPsPhotostabilityHigher than free dye[11][12]
Experimental Protocols

A. Synthesis of Fluorescent Silica Nanoparticles (Stöber Method)

This protocol describes the synthesis of monodisperse fluorescent silica nanoparticles using a modified Stöber method.[11][12][13]

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Ammonium hydroxide (NH4OH, 29%)

  • Ethanol (EtOH)

  • Deionized water

  • Fluorescent dye (e.g., Rhodamine B isothiocyanate - RITC)

  • (3-Aminopropyl)triethoxysilane (APTES) - for covalent dye incorporation

  • Magnetic stirrer

Procedure:

  • Dye Conjugation (for covalent incorporation): React the fluorescent dye (e.g., RITC) with APTES in ethanol to form a dye-silane conjugate.

  • Reaction Mixture: In a flask, mix ethanol, deionized water, and ammonium hydroxide.

  • Silica Precursor Addition: While stirring vigorously, add TEOS to the reaction mixture.

  • Dye Incorporation: Add the free dye or the dye-silane conjugate to the reaction mixture.

  • Particle Growth: Allow the reaction to proceed for a set amount of time (e.g., 12 hours) with continuous stirring to form the nanoparticles.

  • Purification: Collect the nanoparticles by centrifugation. Wash the particles multiple times with ethanol and then with deionized water until the pH is neutral to remove unreacted reagents and excess dye.

  • Resuspension: Resuspend the purified nanoparticles in the desired buffer.

B. In Vivo Sentinel Lymph Node Imaging Protocol (Mouse Model)

This protocol details the procedure for imaging sentinel lymph nodes in a mouse model using fluorescent silica nanoparticles.[8][14]

Animal Model:

  • BALB/c mice.[8]

Imaging System:

  • An in vivo fluorescence imaging system with appropriate excitation and emission filters.

Procedure:

  • Animal Preparation: Anesthetize the mouse.

  • Nanoparticle Injection: Subcutaneously inject the fluorescent silica nanoparticle suspension (e.g., into the footpad).[15]

  • Image Acquisition: Acquire fluorescence images of the lymphatic system at different time points (e.g., 5 minutes post-injection) to visualize the drainage and accumulation in the sentinel lymph nodes.[8]

  • Ex Vivo Validation (Optional): After in vivo imaging, the mouse can be sacrificed, and the lymph nodes excised for ex vivo fluorescence imaging to confirm nanoparticle accumulation.[14]

Workflow and Signaling Pathway Diagrams

G cluster_synthesis Fluorescent Silica Nanoparticle Synthesis (Stöber Method) Reagents Ethanol, Water, NH4OH TEOS Add TEOS Reagents->TEOS Dye Add Fluorescent Dye/Dye-Silane TEOS->Dye Reaction Stirring (e.g., 12h) Dye->Reaction Purification Centrifugation & Washing Reaction->Purification FSNPs Fluorescent Silica Nanoparticles Purification->FSNPs

Caption: Synthesis of fluorescent silica nanoparticles via the Stöber method.

G cluster_imaging Sentinel Lymph Node Imaging Workflow Injection Subcutaneous Injection of FSNPs Drainage Lymphatic Drainage Injection->Drainage Accumulation Accumulation in Sentinel Lymph Node Drainage->Accumulation Imaging In Vivo Fluorescence Imaging Accumulation->Imaging Visualization SLN Visualization Imaging->Visualization

Caption: Workflow for in vivo sentinel lymph node imaging.

Magnetic Resonance Imaging (MRI) with Gadolinium-Based Contrast Agents

Gadolinium-based contrast agents (GBCAs) are widely used in clinical and preclinical MRI to enhance the contrast between different tissues by shortening the T1 relaxation time of water protons. The efficacy of a GBCA is characterized by its relaxivity (r1 and r2).

Quantitative Data Summary
Contrast Agentr1 (mM⁻¹s⁻¹) at 1.5T, 37°C in Plasmar2 (mM⁻¹s⁻¹) at 1.5T, 37°C in PlasmaReference
Gadoterate (Dotarem)2.93.2[16]
Gadobutrol (Gadavist)4.85.5[17]
Gadobenate (MultiHance)6.38.1[17]
Gadopentetate (Magnevist)3.84.7[17]
Gadodiamide (Omniscan)4.05.0[17]
Gadoversetamide (OptiMARK)4.45.6[17]
Gadoxetate (Eovist/Primovist)6.47.0[17]
(SAP)Gd-LS17.5 (in 4.5% HSA)-[18]
(TSAP)Gd-LS12.4 (in 4.5% HSA)-[18]

Note: Relaxivity values can vary depending on the magnetic field strength and the medium.[19]

Experimental Protocols

A. Synthesis of a Gd-DOTA-Peptide Conjugate

This protocol provides a general method for synthesizing a peptide-conjugated Gd-DOTA contrast agent for targeted MRI.[20]

Materials:

  • Peptide synthesized on solid-phase resin

  • p-NCS-Bz-DOTA-GA (or other activated DOTA derivative)

  • N,N-diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA:H2O:triisopropylsilane 95:2.5:2.5)

  • Gadolinium(III) chloride (GdCl3)

  • HPLC for purification

Procedure:

  • Peptide Synthesis: Synthesize the targeting peptide on a solid-phase resin using standard Fmoc chemistry.

  • DOTA Conjugation: Swell the resin-bound peptide in DMSO. Add the activated DOTA derivative and DIPEA. React for 24 hours at room temperature in the dark.

  • Cleavage and Deprotection: Cleave the peptide-DOTA conjugate from the resin and remove protecting groups using a TFA cocktail.

  • Precipitation and Purification: Precipitate the crude product in cold diethyl ether, centrifuge, and lyophilize. Purify the ligand by preparative HPLC.

  • Gadolinium Chelation: Dissolve the purified ligand in water and adjust the pH. Add an aqueous solution of GdCl3 and stir at an elevated temperature.

  • Final Purification: Purify the final Gd-DOTA-peptide conjugate by HPLC.

B. In Vivo MRI Protocol (Mouse Model)

This is a standard operating procedure for conducting contrast-enhanced MRI in a mouse model.[21][22]

Animal Model:

  • Mouse model relevant to the research question (e.g., tumor-bearing mouse).

Imaging System:

  • High-field MRI scanner (e.g., 9.4T) with appropriate animal handling and monitoring equipment.[21]

Procedure:

  • Animal Preparation: Anesthetize the mouse (e.g., with isoflurane). Place an IV catheter in the tail vein for contrast agent administration. Monitor vital signs (respiration, heart rate, temperature) throughout the procedure.[21]

  • Pre-contrast Imaging: Acquire pre-contrast T1-weighted and T2-weighted images of the region of interest.

  • Contrast Agent Administration: Inject the gadolinium-based contrast agent intravenously at the appropriate dose (e.g., 0.1 mmol/kg for standard agents).[22]

  • Post-contrast Imaging: Immediately following injection and at subsequent time points, acquire post-contrast T1-weighted images to assess contrast enhancement.

  • Data Analysis: Analyze the signal intensity changes between pre- and post-contrast images to evaluate tissue perfusion, vascularity, or probe targeting.

Workflow and Signaling Pathway Diagrams

G cluster_synthesis Gd-DOTA-Peptide Synthesis Peptide Solid-Phase Peptide Synthesis Conjugation DOTA Conjugation Peptide->Conjugation Cleavage Cleavage from Resin Conjugation->Cleavage Purification1 HPLC Purification of Ligand Cleavage->Purification1 Chelation Gadolinium Chelation Purification1->Chelation Purification2 Final HPLC Purification Chelation->Purification2 GBCA Targeted Gd-based Contrast Agent Purification2->GBCA

Caption: Synthesis of a targeted Gd-DOTA-peptide contrast agent.

G cluster_imaging In Vivo Contrast-Enhanced MRI Workflow Animal Anesthetized Mouse with IV Catheter PreMRI Pre-contrast T1w MRI Animal->PreMRI Injection IV Injection of GBCA PreMRI->Injection PostMRI Post-contrast T1w MRI Injection->PostMRI Analysis Signal Enhancement Analysis PostMRI->Analysis Result High-Contrast Anatomical/Functional Image Analysis->Result

Caption: Workflow for in vivo contrast-enhanced MRI.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dimethyl-benzothiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4,6-Dimethyl-benzothiazol-2-ylamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods for the synthesis of this compound start from 4,6-dimethylaniline. These include:

  • Reaction with Thiocyanate and a Halogen: This is a widely used one-pot method where 4,6-dimethylaniline reacts with a thiocyanate salt (like potassium or sodium thiocyanate) in the presence of a halogen, typically bromine or sulfuryl chloride, in a suitable solvent such as acetic acid or chlorobenzene.[1][2]

  • Cyclization of N-(4,6-dimethylphenyl)thiourea: This two-step approach involves the initial formation of N-(4,6-dimethylphenyl)thiourea from 4,6-dimethylaniline, followed by oxidative cyclization using a halogen or another oxidizing agent to yield the desired product.[3]

Q2: What are the primary challenges I might face during the synthesis?

A2: Common challenges include low yields, the formation of unwanted side products, and difficulties in purifying the final compound.[4] Specific side products can include regioisomers if the starting aniline is not symmetrically substituted, products of aromatic halogenation, and para-thiocyanation of the starting aniline.[4]

Q3: How do the two methyl groups on the aniline precursor affect the reaction?

A3: The two electron-donating methyl groups at the 4- and 6-positions of the aniline ring activate the aromatic ring towards electrophilic substitution. This can facilitate the desired thiocyanation and cyclization reaction. However, it can also increase the likelihood of side reactions such as aromatic halogenation if the reaction conditions are not carefully controlled.

Q4: What is a realistic expected yield for the synthesis of this compound?

A4: While specific yields for this compound are not extensively reported, yields for analogous substituted 2-aminobenzothiazoles can range from 65% to over 90%, depending on the chosen method and optimization of reaction conditions.[3] For instance, the synthesis of 2-amino-6-methylbenzothiazole has been reported with yields in the range of 64-67%.[5]

Troubleshooting Guide

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (4,6-dimethylaniline) is still present, consider extending the reaction time.
Suboptimal Temperature Temperature control is critical. For reactions involving bromine, the initial addition is often performed at low temperatures (e.g., 0-10 °C) to control the reaction rate and minimize side reactions. Subsequent cyclization may require heating.[4]
Incorrect Stoichiometry Carefully control the molar ratios of the reactants. An excess of the halogenating agent can lead to the formation of side products and reduce the yield of the desired product.
Poor Reagent Quality Ensure that 4,6-dimethylaniline is pure and the thiocyanate salt is dry. Impurities can significantly interfere with the reaction.
Problem 2: Formation of Significant Side Products
Potential Cause Troubleshooting Steps
Aromatic Halogenation This is a common side reaction, especially with activated anilines like 4,6-dimethylaniline. Add the halogenating agent (e.g., bromine solution) dropwise and slowly at a low temperature to maintain its low concentration in the reaction mixture. Use a precise stoichiometric amount of the halogenating agent.[4]
Formation of Thiocyanogen Polymer At higher temperatures, a yellow polymer of thiocyanogen can form, which contaminates the product.[6] Maintain a low reaction temperature, especially during the addition of the halogen.
Formation of Di-p-tolylthiourea (in the case of using p-toluidine as a similar starting material) The intermediate thiourea can sometimes be isolated. Ensure complete cyclization by allowing for sufficient reaction time after the addition of the cyclizing agent.[5]
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Presence of Multiple Impurities If direct crystallization does not yield a pure product, consider using column chromatography on silica gel. A suitable eluent system will need to be determined empirically.
Product is an Oil or Gummy Solid Try different recrystallization solvents or solvent mixtures. If the product is basic, an acid-base extraction can be an effective purification method. Dissolve the crude product in an acidic aqueous solution, wash with an organic solvent to remove non-basic impurities, and then basify the aqueous layer to precipitate the purified product.[4]

Data Presentation

Table 1: Comparison of Common Synthesis Methods for Substituted 2-Aminobenzothiazoles

Synthesis MethodStarting MaterialsReagents & SolventsReaction TimeTemperatureReported Yield (%) for Analogs
Aniline, Thiocyanate, & Halogen Substituted Aniline, Potassium/Sodium ThiocyanateBromine or Sulfuryl Chloride, Acetic Acid or Chlorobenzene2 - 4 hours<10 °C to room temp.65-85%[3]
Hugerschoff Reaction Substituted PhenylthioureaHalogen (e.g., Bromine)1.5 - 6 hours65-70 °C~95% (for 2-amino-6-methylbenzothiazole)[1]

Experimental Protocols

Method 1: Synthesis from 4,6-Dimethylaniline, Sodium Thiocyanate, and Sulfuryl Chloride (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of 2-amino-6-methylbenzothiazole and should be optimized for this compound.

Experimental Workflow:

G cluster_0 Step 1: Formation of N-(4,6-dimethylphenyl)thiourea intermediate cluster_1 Step 2: Cyclization cluster_2 Step 3: Work-up and Purification A Dissolve 4,6-dimethylaniline in chlorobenzene B Add concentrated sulfuric acid dropwise A->B C Add sodium thiocyanate B->C D Heat the mixture (e.g., 100 °C for 3 hours) C->D E Cool the reaction mixture (e.g., to 30 °C) D->E F Add sulfuryl chloride dropwise (maintain temp. < 50 °C) E->F G Maintain temperature (e.g., 50 °C for 2 hours) F->G H Remove chlorobenzene G->H I Dissolve residue in hot water and steam distill H->I J Filter and basify with ammonium hydroxide I->J K Filter the precipitate J->K L Recrystallize from ethanol/water K->L

Caption: Workflow for the synthesis of this compound.

Detailed Procedure:

  • In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 1 mole of 4,6-dimethylaniline in chlorobenzene.

  • With stirring, slowly add 0.55 moles of concentrated sulfuric acid.

  • To the resulting suspension, add 1.1 moles of sodium thiocyanate.

  • Heat the mixture to 100 °C for 3 hours.

  • Cool the reaction mixture to 30 °C.

  • Slowly add 1.34 moles of sulfuryl chloride, ensuring the temperature does not exceed 50 °C.

  • Maintain the reaction mixture at 50 °C for 2 hours.

  • Remove the chlorobenzene by a suitable method (e.g., distillation or filtration if a solid has formed).

  • Dissolve the residue in hot water and remove any remaining solvent by steam distillation.

  • Filter the hot solution and then make it alkaline with concentrated ammonium hydroxide.

  • Collect the precipitated product by filtration and wash with water.

  • Purify the crude product by recrystallization from a mixture of ethanol and water.

Method 2: Synthesis from 4,6-Dimethylaniline, Potassium Thiocyanate, and Bromine

This is a widely cited method for the synthesis of substituted 2-aminobenzothiazoles.

Reaction Pathway:

G A 4,6-Dimethylaniline E Reaction Mixture A->E B Potassium Thiocyanate B->E C Bromine C->E D Acetic Acid (solvent) D->E F This compound E->F Cyclization

Caption: Reaction pathway for the one-pot synthesis.

Detailed Procedure:

  • Dissolve 1 equivalent of 4,6-dimethylaniline in glacial acetic acid in a flask equipped with a stirrer and a dropping funnel.

  • Add 4 equivalents of potassium thiocyanate to the solution and stir at room temperature for approximately 45 minutes.

  • Cool the reaction mixture to 10 °C in an ice bath.

  • Prepare a solution of 2 equivalents of bromine in glacial acetic acid and add it dropwise to the reaction mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Neutralize the reaction mixture by carefully adding a 25% aqueous ammonia solution until the pH is approximately 8.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • Further purify the product by recrystallization, for example, from ethanol.

References

Technical Support Center: Purification of Crude 4,6-Dimethyl-benzothiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 4,6-Dimethyl-benzothiazol-2-ylamine.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process, offering potential causes and solutions in a question-and-answer format.

Problem 1: Low Yield of Purified Product

  • Question: After purification by recrystallization, my final yield of this compound is significantly lower than expected. What are the possible reasons for this?

  • Answer: Low recovery during recrystallization is a common issue. Several factors could be contributing to this:

    • Suboptimal Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures. This results in a significant amount of the product remaining in the mother liquor after filtration.

    • Excessive Solvent Volume: Using too much solvent to dissolve the crude product will prevent the solution from becoming supersaturated upon cooling, leading to poor crystal formation and low yield.

    • Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper or in the funnel, leading to loss of material.

    • Incomplete Precipitation: The crystallization process may not have been allowed to proceed to completion. Ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath, to maximize crystal formation.

Problem 2: Discolored Final Product (Yellow or Brown Tint)

  • Question: My purified this compound has a persistent yellow or brown color. How can I obtain a colorless or off-white product?

  • Answer: Discoloration in the final product is typically due to the presence of colored impurities or degradation products. Here are some solutions:

    • Activated Charcoal Treatment: Highly colored impurities can often be removed by treating the hot recrystallization solution with a small amount of activated charcoal. The charcoal adsorbs the colored molecules, which can then be removed by hot filtration.

    • Oxidation of Starting Materials: If the synthesis involves precursors like substituted anilines, their oxidation can lead to colored byproducts. Ensuring an inert atmosphere during the synthesis can minimize this.

    • Repeat Purification: A second recrystallization or passing the material through a short plug of silica gel can be effective in removing residual colored impurities.

Problem 3: Oiling Out During Recrystallization

  • Question: Instead of forming crystals, my compound separates as an oil upon cooling the recrystallization solvent. What causes this and how can I fix it?

  • Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a high degree. To address this:

    • Lower the Temperature Before Cooling: Allow the hot, saturated solution to cool slowly. Rapid cooling can favor oil formation over crystallization.

    • Use a Lower-Boiling Solvent: Select a recrystallization solvent with a boiling point below the melting point of your compound.

    • Add a Seed Crystal: Introducing a pure crystal of the desired compound can induce crystallization and prevent oiling out.

    • Adjust Solvent System: If using a single solvent, try a mixed solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes slightly turbid, then allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

A1: The impurities will largely depend on the synthetic route. A common method for synthesizing 2-aminobenzothiazoles is the reaction of a substituted aniline (in this case, 3,5-dimethylaniline) with a thiocyanate source and an oxidizing agent. Potential impurities include:

  • Unreacted 3,5-dimethylaniline: The starting aniline may not have fully reacted.

  • Thiourea intermediate: The corresponding N-(3,5-dimethylphenyl)thiourea is an intermediate that may not have fully cyclized.

  • Side-reaction products: Isomeric byproducts or products from over-reaction (e.g., polysubstituted species) can form.

  • Residual catalyst and reagents: Depending on the specific synthesis, residual catalysts or reagents may be present.

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: For many 2-aminobenzothiazole derivatives, ethanol or a mixture of ethanol and water is an effective recrystallization solvent.[1] Methanol and acetone are also good candidates to test.[2] It is recommended to perform small-scale solubility tests to find the optimal solvent or solvent system for your specific crude material. The ideal solvent should dissolve the compound well when hot but poorly when cold.

Q3: How do I choose a mobile phase for thin-layer chromatography (TLC) analysis and column chromatography?

A3: A common mobile phase for 2-aminobenzothiazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A good starting point for TLC analysis is a 9:1 or 4:1 mixture of hexane:ethyl acetate.[1][2] The polarity of the mobile phase can be adjusted to achieve an Rf value of approximately 0.3-0.5 for the desired compound, which is generally ideal for separation by column chromatography.

Q4: My compound is still impure after a single recrystallization. What should I do?

A4: If a single recrystallization does not provide a product of sufficient purity, you have a few options:

  • Second Recrystallization: Performing the recrystallization a second time can often remove the remaining impurities.

  • Column Chromatography: For mixtures with impurities of similar solubility, column chromatography is a more powerful purification technique.

  • Solvent Wash: Sometimes, washing the crude solid with a solvent in which the desired compound is sparingly soluble, but the impurities are soluble, can be an effective preliminary purification step.

Data Presentation

The following tables provide a summary of typical solvents for the purification of 2-aminobenzothiazole derivatives, which can be used as a starting point for the purification of this compound.

Table 1: Recommended Solvents for Recrystallization of 2-Aminobenzothiazole Derivatives

Solvent/Solvent SystemCompound ClassObservations
Ethanol/Water2-AminobenzothiazolesOften yields high-purity crystals.[1]
MethanolSubstituted 2-AminobenzothiazolesEffective for various derivatives.[2]
AcetoneSubstituted 2-AminobenzothiazolesCan be a good alternative to alcohols.
Ethyl Acetate/HexaneGeneralA versatile system for compounds with intermediate polarity.[2]

Table 2: Common Mobile Phases for Column Chromatography of 2-Aminobenzothiazole Derivatives

Eluent SystemCompound ClassApplication Notes
Hexane/Ethyl AcetateGeneral 2-AminobenzothiazolesA standard and highly effective mobile phase. The ratio is adjusted based on TLC analysis.[1][2]
Dichloromethane/MethanolMore Polar 2-AminobenzothiazolesUsed for compounds that are not sufficiently mobile in less polar systems.
ChloroformCertain 2-Aminobenzothiazole derivativesCan be used as a single eluent in some cases.

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude this compound. Add a few drops of a test solvent (e.g., ethanol).

  • Solubility Test: Observe the solubility at room temperature. Heat the test tube gently. A suitable solvent will dissolve the compound when hot and show precipitation upon cooling.

  • Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography

  • TLC Analysis: Determine the optimal mobile phase by running TLC plates with the crude material in various solvent mixtures (e.g., different ratios of hexane:ethyl acetate). Aim for an Rf of 0.3-0.5 for the product.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation: Combine the pure fractions containing the desired compound and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Protocol cluster_chromatography Column Chromatography Protocol A Dissolve Crude Product in Minimum Hot Solvent B Add Activated Charcoal (Optional for Color Removal) A->B C Hot Filtration (Optional for Insolubles) B->C D Slow Cooling and Crystallization C->D E Isolate Crystals by Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Purified Product F->G H Select Mobile Phase via TLC Analysis I Pack Silica Gel Column H->I J Load Crude Sample I->J K Elute and Collect Fractions J->K L Analyze Fractions by TLC K->L M Combine Pure Fractions and Evaporate Solvent L->M

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_logic cluster_problems Observed Problems cluster_solutions Potential Solutions start Purification Issue low_yield Low Yield start->low_yield discoloration Discolored Product start->discoloration oiling_out Oiling Out start->oiling_out optimize_solvent Optimize Solvent System low_yield->optimize_solvent use_charcoal Use Activated Charcoal discoloration->use_charcoal column_chrom Perform Column Chromatography discoloration->column_chrom oiling_out->optimize_solvent slow_cooling Ensure Slow Cooling oiling_out->slow_cooling

Caption: A troubleshooting decision guide for common purification challenges.

References

Technical Support Center: Overcoming Solubility Challenges of Benzothiazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with benzothiazole derivatives during biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do my benzothiazole derivatives have such low aqueous solubility?

A1: Benzothiazole derivatives are heterocyclic compounds that often possess a non-polar and rigid structure, leading to poor solubility in water.[1] Their molecular structure can favor strong intermolecular interactions in the solid state, making it difficult for water molecules to surround and dissolve the compound.

Q2: What is the first and most common step to solubilize a benzothiazole derivative for an in vitro assay?

A2: The most straightforward initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power for a wide range of organic compounds.[2] This stock solution is then diluted into the aqueous assay buffer to the final desired concentration.

Q3: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?

A3: This common phenomenon is known as "precipitation upon dilution" or "crashing out." It occurs because the compound, while soluble in the organic solvent, becomes supersaturated and falls out of solution when introduced into the predominantly aqueous environment of the assay buffer. To address this, you can:

  • Lower the final concentration: The compound may be exceeding its maximum aqueous solubility.

  • Optimize the final DMSO concentration: While keeping it as low as possible (typically <0.5% v/v) to avoid cellular toxicity, a slightly higher, non-toxic concentration of DMSO in the final assay volume can sometimes help maintain solubility.[3]

  • Use a step-wise dilution: Instead of a single large dilution, create an intermediate dilution of the DMSO stock in a pre-warmed (37°C) assay buffer before adding it to the final assay volume.

  • Employ solubility enhancers: Incorporate co-solvents, cyclodextrins, or surfactants into your assay buffer.

Q4: What are co-solvents and how can they help improve solubility?

A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system. Common co-solvents for biological assays include ethanol, methanol, and polyethylene glycols (e.g., PEG 400).[4]

Q5: How do cyclodextrins work to enhance the solubility of benzothiazole derivatives?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5] They can encapsulate the poorly soluble benzothiazole derivative within their hydrophobic core, forming an "inclusion complex." This complex has a hydrophilic exterior, allowing it to dissolve in aqueous solutions.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.

Q6: What are nanoformulations and when should I consider them?

A6: Nanoformulations, such as nanoemulsions and nanosuspensions, are advanced drug delivery systems that can significantly enhance the solubility and bioavailability of poorly soluble compounds.[7] A nanoemulsion is a dispersion of oil and water stabilized by surfactants, with droplet sizes in the nanometer range. These are more complex to prepare and should be considered when other methods are insufficient or for in vivo studies.

Troubleshooting Guides

Issue 1: Compound Precipitation During Assay Incubation
  • Possible Cause: The compound's solubility is temperature-dependent, or it is slowly coming out of a supersaturated solution over time.

  • Troubleshooting Steps:

    • Visual Inspection: Regularly check for precipitation in your assay plates.

    • Temperature Control: Ensure your incubator maintains a stable temperature.

    • Re-evaluation of Solubility Limit: Your working concentration may be too close to the solubility limit. Try a lower concentration.

    • Inclusion of Stabilizers: Consider adding a low concentration of a biocompatible surfactant (e.g., Tween® 20 at 0.05-0.1%) to your assay medium to help stabilize the compound in solution.

Issue 2: Inconsistent or Non-Reproducible Assay Results
  • Possible Cause: Inconsistent solubility or precipitation between experiments or even between wells of the same plate.

  • Troubleshooting Steps:

    • Standardized Stock Preparation: Always prepare fresh stock solutions and ensure the compound is fully dissolved before each experiment. Vortexing and gentle warming (37°C) can aid dissolution.

    • Consistent Dilution Technique: Use a consistent and validated dilution method. Automated liquid handlers can improve reproducibility.

    • Pre-warm Buffers: Always use pre-warmed (37°C) assay buffers for dilutions to minimize temperature-induced precipitation.

    • Solubility Check: Before starting a large-scale experiment, perform a small-scale solubility test in your final assay buffer to confirm the compound remains in solution at the desired concentration.

Quantitative Data on Solubility Enhancement

The following tables provide a summary of quantitative data on the solubility of benzothiazole derivatives and the efficacy of various solubilizing agents.

Table 1: Solubility of Benzothiazole in Various Solvents

SolventSolubilityReference
WaterSlightly soluble (few mg/L)[1][8]
EthanolSoluble[1]
MethanolSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
Carbon DisulfideSoluble[8]
AcetoneSoluble[8]
EtherVery Soluble[8]

This data is for the parent compound, benzothiazole, and serves as a general guideline. The solubility of specific derivatives will vary based on their substitutions.

Table 2: Example of Solubility Enhancement of Riluzole (a Benzothiazole Derivative) with Cyclodextrins

Cyclodextrin (1% w/v)Solubility Enhancement FactorReference
α-cyclodextrin (α-CD)1.7-fold[9]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)3.7-fold[9]

Table 3: Recommended Final Concentrations of Common Excipients in Cell-Based Assays

ExcipientTypeRecommended Max. Final ConcentrationConsiderations
DMSOCo-solvent≤ 0.5% (v/v)Cell line dependent, always include a vehicle control.[3]
EthanolCo-solvent≤ 0.5% (v/v)Can have biological effects, cell line dependent.
PEG 400Co-solvent≤ 1% (v/v)Generally well-tolerated.
Tween® 20Surfactant0.05 - 0.1% (v/v)Can interfere with some assays, check for compatibility.
Pluronic® F-68Surfactant~0.1% (w/v)Biocompatible, often used in cell culture.
HP-β-CDCyclodextrin1-5 mMCan extract cholesterol from cell membranes at high concentrations.

Experimental Protocols

Protocol 1: Preparation of a Benzothiazole Derivative Stock Solution
  • Accurately weigh the desired amount of the benzothiazole derivative in a sterile, conical microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10-50 mM).

  • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes.

  • For difficult-to-dissolve compounds, sonicate the solution in a bath sonicator for 5-15 minutes.

  • Once fully dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light and moisture to prevent degradation and water absorption.

Protocol 2: Cyclodextrin Inclusion Complex Formation by Kneading Method

This method is suitable for lab-scale preparation and is cost-effective.[10]

  • Accurately weigh the benzothiazole derivative and hydroxypropyl-β-cyclodextrin (HP-β-CD) in a 1:1 or 1:2 molar ratio.

  • Place the HP-β-CD in a glass mortar.

  • Add a small amount of a 50:50 (v/v) ethanol/water solution to the HP-β-CD and triturate to form a homogeneous paste.[11]

  • Gradually add the benzothiazole derivative to the paste while continuously triturating.

  • Knead the mixture for 45-60 minutes, adding small amounts of the ethanol/water solution as needed to maintain a suitable consistency.[11][12]

  • Dry the resulting paste at 40°C for 48 hours or until a constant weight is achieved.[12]

  • Grind the dried complex into a fine powder using a pestle and mortar and pass it through a fine-mesh sieve.

  • Store the powdered inclusion complex in a desiccator at room temperature.

Protocol 3: Preparation of an Oil-in-Water (O/W) Nanoemulsion by High-Pressure Homogenization

This method is suitable for preparing stable nanoformulations for more challenging solubility issues or for in vivo studies.

  • Preparation of the Oil Phase: Dissolve the benzothiazole derivative in a suitable oil (e.g., medium-chain triglycerides) at a specific concentration.

  • Preparation of the Aqueous Phase: Dissolve a surfactant (e.g., Tween 80) and a co-surfactant (e.g., PEG 400) in purified water.

  • Formation of a Pre-emulsion: Heat both the oil and aqueous phases to 50-55°C.[13] Slowly add the oil phase to the aqueous phase while stirring at a moderate speed (e.g., 1000 rpm) for 5-10 minutes to form a coarse pre-emulsion.[7]

  • High-Speed Stirring: Subject the pre-emulsion to high-speed stirring (e.g., 15,000-16,000 rpm) for 5 minutes to reduce the droplet size.[13][14]

  • High-Pressure Homogenization: Pass the resulting emulsion through a high-pressure homogenizer at a pressure of approximately 10,000 psi for 5-7 cycles.[13]

  • Cooling and Storage: Allow the nanoemulsion to cool to room temperature and store it in a sealed container at 4°C.

Signaling Pathways and Experimental Workflows

Benzothiazole derivatives are known to modulate several key signaling pathways implicated in diseases like cancer. Understanding these pathways is crucial for interpreting experimental results.

Signaling Pathways

STAT3_Signaling_Pathway Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Y705) STAT3_active p-STAT3 (active) Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Benzothiazole Benzothiazole Derivative Benzothiazole->STAT3_active Inhibition

Caption: STAT3 Signaling Pathway Inhibition by Benzothiazole Derivatives.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 Akt Akt PIP3->Akt Activation mTOR mTORC1 Akt->mTOR Activation Proliferation Cell Growth & Proliferation mTOR->Proliferation Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K Inhibition Benzothiazole->Akt Inhibition

Caption: PI3K/Akt/mTOR Pathway Inhibition by Benzothiazole Derivatives.

ERK_MAPK_Pathway GF Growth Factor RTK RTK GF->RTK Ras Ras RTK->Ras Activation Raf Raf (MAPKKK) Ras->Raf Activation MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Benzothiazole Benzothiazole Derivative Benzothiazole->Raf Inhibition

Caption: ERK/MAPK Pathway Inhibition by Benzothiazole Derivatives.

Experimental Workflow

Solubility_Workflow Start Start: Poorly Soluble Benzothiazole Derivative Stock Prepare Concentrated Stock (e.g., 10-50 mM in 100% DMSO) Start->Stock Dilute Dilute Stock into Aqueous Assay Buffer Stock->Dilute Precipitation Precipitation Occurs? Dilute->Precipitation Success Proceed with Assay Precipitation->Success No Troubleshoot Troubleshoot Solubility Precipitation->Troubleshoot Yes Options Solubility Enhancement Options: - Lower Concentration - Optimize Co-solvent % - Use Cyclodextrins - Use Surfactants - Nanoformulation Troubleshoot->Options Options->Dilute Re-attempt

Caption: Troubleshooting Workflow for Solubilizing Benzothiazole Derivatives.

References

side reactions and byproduct formation in benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding side reactions and byproduct formation in benzothiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during benzothiazole synthesis from 2-aminothiophenol?

A1: The most frequently encountered side reactions include:

  • Oxidation and Polymerization of 2-aminothiophenol: This starting material is highly susceptible to oxidation, which can lead to the formation of a disulfide-linked dimer (2,2'-dithiobis(aniline)). This dimer can further react to form dark, tarry polymeric byproducts, which significantly reduces the yield of the desired benzothiazole.

  • Incomplete Cyclization: The reaction proceeds through a benzothiazoline intermediate. Incomplete oxidation of this intermediate to the final aromatic benzothiazole is a common issue, resulting in it being a major contaminant in the final product.

  • Dimerization of Intermediates: Intermolecular reactions between reaction intermediates can occur, leading to the formation of undesired dimeric byproducts, such as iminothiadiazoles. This is more likely at higher reactant concentrations.

Q2: How do different substituents on the aldehyde reactant affect the reaction outcome?

A2: The electronic nature of substituents on aromatic aldehydes can influence reaction rates and yields. Generally, both electron-donating and electron-withdrawing groups are well-tolerated in many modern synthetic protocols.[1][2] However, in some cases, aldehydes with electron-withdrawing groups may exhibit higher reactivity.[1] Conversely, bulky substituents on either the 2-aminothiophenol or the aldehyde can sterically hinder the final aromatization step, potentially leading to lower yields or requiring longer reaction times.

Q3: What are the advantages of microwave-assisted synthesis for benzothiazoles?

A3: Microwave-assisted synthesis offers several advantages over conventional heating methods. It can dramatically reduce reaction times, often from hours to minutes.[3][4] This rapid heating can also lead to increased yields and, in some cases, cleaner reactions with fewer byproducts.[4] Many microwave protocols are also developed under solvent-free conditions, simplifying workup and aligning with green chemistry principles.[5]

Troubleshooting Guide

Issue 1: Low Yield of Benzothiazole Product
Potential Cause Recommended Solution
Oxidation/Polymerization of 2-aminothiophenol Use freshly purified 2-aminothiophenol. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
Inefficient Cyclization/Oxidation Ensure an adequate amount of an oxidizing agent is used. For many syntheses, atmospheric oxygen is sufficient if the reaction is open to the air. In other cases, explicit oxidants like hydrogen peroxide (H₂O₂) or even DMSO (as a solvent-oxidant) are required. Consider using a stronger oxidant if steric hindrance is a factor.
Sub-optimal Reaction Conditions Optimize reaction parameters such as temperature, solvent, and catalyst. Modern methods often utilize catalysts that allow for milder conditions (e.g., room temperature).[1]
Reactant Concentration Too High High concentrations can favor intermolecular side reactions like dimerization. Try performing the reaction under more dilute conditions.
Issue 2: Formation of Dark, Insoluble Byproducts
Potential Cause Recommended Solution
Polymerization of 2-aminothiophenol This is the most common cause of dark, tarry materials. Use freshly purified starting material and run the reaction under an inert atmosphere.
Harsh Reaction Conditions Excessively high temperatures or the use of overly strong oxidizing agents can promote degradation and polymerization. Attempt the reaction at a lower temperature for a longer duration or select a milder oxidant.
Issue 3: Presence of Benzothiazoline Intermediate in the Final Product
Potential Cause Recommended Solution
Insufficient Oxidant The amount or strength of the oxidizing agent may be inadequate to convert the benzothiazoline intermediate to the final benzothiazole. Increase the amount of oxidant or switch to a more potent one.
Inadequate Reaction Time The final oxidation step may require more time to go to completion. Extend the reaction time and monitor progress by TLC.
Steric Hindrance Bulky substituents on the starting materials can slow down the final aromatization step. A stronger oxidant or longer reaction times may be necessary to overcome this.

Comparison of Synthetic Methods

The following table summarizes quantitative data for several common methods for synthesizing 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes, providing a clear comparison to inform synthetic strategy.

MethodCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
Conventional HeatingH₂O₂/HClEthanolRoom Temp.45 - 60 min85 - 94%[1][6]
Microwave-AssistedAmberlite IR120 resin-855 - 10 min88 - 95%[1]
Microwave-AssistedAcetic AcidSolvent-free--High[5]
Conventional HeatingSnP₂O₇--8 - 35 min87 - 95%[3][7]
Visible-Light Promoted---6 hGood[3]
Conventional HeatingNH₄ClMethanol-WaterRoom Temp.1 hHigh[3][7]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl[1]
  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.

  • Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approx. 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approx. 3.0 mmol). A 1:1:6:3 molar ratio of 2-aminothiophenol to aldehyde to H₂O₂ to HCl is considered optimal.[1]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).

  • Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.

  • Isolation: Collect the precipitated solid product by vacuum filtration. The crude product can be further purified by recrystallization.

Protocol 2: Microwave-Assisted Synthesis of 2-Arylbenzothiazoles[4]
  • Reaction Setup: In a microwave-safe vessel, mix 2-aminothiophenol (10 mmol) and the desired hydroxy aromatic aldehyde (10 mmol) in ethanol.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate. To control the process, the reaction can be paused and cooled to room temperature at one-minute intervals.

  • Reaction Monitoring: Monitor the completion of the reaction by thin-layer chromatography.

  • Isolation: Once the reaction is complete, filter the reaction mixture.

  • Purification: Recrystallize the crude product from a methanol/dichloromethane mixture to obtain the pure 2-arylbenzothiazole.

Visualized Pathways and Workflows

Benzothiazole_Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminothiophenol 2-Aminothiophenol Schiff_Base Schiff Base Intermediate 2-Aminothiophenol->Schiff_Base Condensation Aldehyde Aldehyde Aldehyde->Schiff_Base Benzothiazoline Benzothiazoline Intermediate Schiff_Base->Benzothiazoline Intramolecular Cyclization Benzothiazole Benzothiazole Benzothiazoline->Benzothiazole Oxidation

Caption: Main reaction pathway for benzothiazole synthesis.

Side_Reactions 2-Aminothiophenol 2-Aminothiophenol Main_Reaction Desired Reaction Path 2-Aminothiophenol->Main_Reaction Side_Product_1 Disulfide Dimer 2-Aminothiophenol->Side_Product_1 Oxidation (O2) Benzothiazoline Benzothiazoline Intermediate Main_Reaction->Benzothiazoline Side_Product_2 Polymeric Byproducts Side_Product_1->Side_Product_2 Polymerization Incomplete_Oxidation Incomplete Oxidation (Side Path) Benzothiazoline->Incomplete_Oxidation

Caption: Common side reactions in benzothiazole synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Starting_Material Check Purity of 2-Aminothiophenol Start->Check_Starting_Material Use_Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Check_Starting_Material->Use_Inert_Atmosphere Impure Optimize_Oxidant Optimize Oxidant (Type & Amount) Check_Starting_Material->Optimize_Oxidant Pure Use_Inert_Atmosphere->Optimize_Oxidant Control_Temperature Control Reaction Temperature Optimize_Oxidant->Control_Temperature Monitor_Reaction Monitor Reaction by TLC Control_Temperature->Monitor_Reaction Purification Purify Product (Recrystallization/ Chromatography) Monitor_Reaction->Purification

Caption: A logical workflow for troubleshooting common issues.

References

optimizing reaction conditions for the synthesis of 2-aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-aminobenzothiazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-aminobenzothiazoles?

A1: The primary methods for synthesizing the 2-aminobenzothiazole core include the classical Hugerschoff reaction, which involves the oxidative cyclization of arylthioureas, and modern one-pot syntheses from anilines or 2-aminothiophenols with various reagents.[1][2][3] Metal-catalyzed approaches, such as those using copper or iron, and metal-free catalytic systems are also widely employed for their efficiency and milder reaction conditions.[4][5]

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields in 2-aminobenzothiazole synthesis can stem from several factors. Poor quality of starting materials, especially the susceptibility of 2-aminothiophenol to oxidation, is a common issue. Incomplete reactions, improper stoichiometry of reactants, and suboptimal reaction conditions (temperature, solvent, catalyst) are also frequent culprits.[6] Additionally, significant byproduct formation can consume starting materials, thereby reducing the yield of the desired product.

Q3: I'm observing significant byproduct formation. What are the common side products and how can I minimize them?

A3: A prevalent side product, particularly when using unsubstituted aniline, is 4-thiocyanatoaniline, which arises from a competing electrophilic substitution at the para position of the aniline ring.[7] Another common impurity is the unreacted phenylthiourea intermediate. To minimize these, ensure controlled reaction conditions and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). In syntheses starting with 2-aminothiophenol, oxidation can lead to the formation of a disulfide dimer. Performing the reaction under an inert atmosphere (nitrogen or argon) can mitigate this side reaction.

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a highly effective and recommended method for monitoring the progress of 2-aminobenzothiazole synthesis. A suitable mobile phase is often a mixture of n-hexane and ethyl acetate. By spotting the starting materials, the reaction mixture, and a pure standard of the product (if available), you can track the consumption of reactants and the formation of the desired product and any byproducts.

Q5: What are the best practices for purifying 2-aminobenzothiazoles?

A5: Recrystallization is a common and effective method for purifying 2-aminobenzothiazoles. Suitable solvents for recrystallization include ethanol, methanol, or a mixture of acetone and water. For colored impurities, treating the hot solution with activated charcoal before filtration can be beneficial. If recrystallization proves insufficient to remove all impurities, column chromatography is a necessary alternative.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Poor Quality of Starting Materials Use freshly opened or purified 2-aminothiophenol to avoid issues from oxidation. Ensure other reactants are pure and free from contaminants like carboxylic acids in aldehydes.
Inadequate Reaction Conditions If the reaction is sluggish at room temperature, consider a gradual increase in temperature. Conversely, if significant byproduct formation is observed at higher temperatures, lowering the temperature may be beneficial. It may be necessary to screen different catalysts to find the optimal one for your specific substrates.
Incomplete Reaction Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned time, consider extending the reaction duration.
Incorrect Stoichiometry Double-check all calculations and measurements for the reactants. This is especially important for solid reagents that may be hygroscopic.

G cluster_start cluster_analysis cluster_action cluster_outcome start Low Yield Observed check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Catalyst) start->check_conditions check_stoichiometry Verify Stoichiometry start->check_stoichiometry purify_reagents Purify/Replace Reagents check_purity->purify_reagents optimize_conditions Optimize Conditions (Screen Temp/Catalysts) check_conditions->optimize_conditions extend_reaction Extend Reaction Time check_conditions->extend_reaction recalculate Recalculate & Re-weigh check_stoichiometry->recalculate improved_yield Improved Yield purify_reagents->improved_yield optimize_conditions->improved_yield extend_reaction->improved_yield recalculate->improved_yield

Problem 2: Significant Byproduct Formation
Symptom Potential Cause Troubleshooting Steps
Presence of 4-thiocyanatoaniline Competing electrophilic substitution on the aniline ring.Optimize reaction conditions, such as lowering the temperature, to favor the desired cyclization.
Unreacted Phenylthiourea Incomplete cyclization of the intermediate.Extend the reaction time or slightly increase the temperature, while monitoring with TLC.
Formation of Disulfide Dimers Oxidation of the thiol group in 2-aminothiophenol.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Persistent Reddish-Brown Color Presence of excess bromine.Add a reducing agent, such as a solution of sodium thiosulfate or sodium bisulfite, until the color disappears.

G cluster_start cluster_identification cluster_causes cluster_solutions cluster_outcome start Byproduct Formation Observed identify_byproduct Identify Byproduct via TLC, NMR, or MS start->identify_byproduct cause1 Side Reaction (e.g., para-thiocyanation) identify_byproduct->cause1 cause2 Incomplete Reaction identify_byproduct->cause2 cause3 Oxidation identify_byproduct->cause3 solution1 Modify Reaction Conditions (e.g., lower temperature) cause1->solution1 solution2 Extend Reaction Time or Increase Temperature cause2->solution2 solution3 Use Inert Atmosphere cause3->solution3 minimized_byproducts Minimized Byproducts solution1->minimized_byproducts solution2->minimized_byproducts solution3->minimized_byproducts

Data Presentation: Comparison of Synthesis Methods

The selection of a synthetic route often depends on factors such as yield, reaction time, and the use of hazardous reagents. The following tables provide a comparative overview of various methods for the synthesis of 2-aminobenzothiazoles.

Table 1: Comparison of Classical Synthesis Methods [2]

Synthesis MethodStarting MaterialsReagents & SolventsReaction TimeTemperatureYield (%)Key AdvantagesLimitations
Hugerschoff Reaction PhenylthioureaSulfuric acid, Bromine (catalytic)1.5 - 6 hours65-70 °C~95% (for 2-amino-6-methylbenzothiazole)High yields for substituted derivatives.Requires strong acid and toxic bromine.
Jacobson-like (from aniline) Anilines, Potassium thiocyanateBromine, Acetic Acid2 - 4 hours<10 °C to room temp.65-85%Readily available starting materials.Potential for side reactions like para-thiocyanation.
From 2-Aminothiophenol 2-Aminothiophenol, Cyanogen bromideNot specifiedNot specifiedNot specifiedHigh yields reportedHigh reactivity often leads to high yields under mild conditions.Availability and handling of cyanogen bromide.

Table 2: Comparison of Modern One-Pot Synthesis Methods [2][4]

Synthesis MethodStarting MaterialsCatalyst/ReagentsSolventTemperature (°C)TimeYield (%)
Copper-Catalyzed 2-Iodoaniline, IsothiocyanateCuI (10 mol%)Water90-100VariesHigh
Iron-Catalyzed 2-Aminobenzenethiol, IsothiocyanateFe(NO₃)₃·9H₂O (10 mol%), Na₂CO₃Water80VariesHigh
Metal-Free, Iodine-Catalyzed Isothiocyanatobenzene, AmineI₂ (10 mol%), O₂Chlorobenzene120VariesModerate to Excellent
Microwave-assisted 2-Bromophenyl isothiocyanate, AminesCuIEthanol13030 min27-89%
Ultrasound-assisted 2-Aminothiophenol, AldehydesSulfated tungstateSolvent-freeRoom Temp.20 minExcellent

Table 3: Optimization of Reaction Conditions for the Synthesis of 2-Aminobenzothiazole from o-Nitroaniline and Phenyl Isothiocyanate [6]

EntrySolventBase (equiv.)Temperature (°C)Yield (%)
1-K₂CO₃ (2)110-
2DMSOK₂CO₃ (1)11062
3DMSOK₂CO₃ (2)8070
4DMSOK₂CO₃ (2)11082
5DMSOKOH (1)11045
6DMSOKOH (2)11055
7DMFKOH (2)11058

Experimental Protocols

Protocol 1: Hugerschoff Reaction for 2-Amino-6-chlorobenzothiazole[8]
  • Dissolve p-chlorophenylthiourea (0.5 mol) in 150 ml of 98% sulfuric acid.

  • While maintaining the temperature at 45°-50° C, add 6.0 g of 48% aqueous HBr in 1.0 g portions every 30 minutes.

  • Hold the mixture at 45°-50°C for 1.5 hours.

  • Increase the temperature to 65°-70° C and maintain for 6 hours.

  • Cool the mixture and add 250 ml of methanol with rapid stirring. The temperature will rise to approximately 70° C.

  • Cool the mixture again and filter the precipitated product.

  • Wash the filtered product with three 150 ml portions of acetone.

  • Dry the final product.

Protocol 2: One-Pot Copper-Catalyzed Synthesis in Water[4]
  • In a sealed tube, prepare a mixture of 2-iodoaniline (1.0 mmol), the corresponding isothiocyanate (1.2 mmol), and copper(I) iodide (CuI) (10 mol%) in water (5 mL).

  • Stir the mixture and heat at 90-100 °C for the specified time (monitor by TLC).

  • After completion, cool the mixture to room temperature.

  • Collect the resulting solid product by filtration.

  • Wash the product with water and dry under vacuum.

  • If necessary, purify the crude product by column chromatography on silica gel.

G cluster_reagents cluster_reaction cluster_workup cluster_purification cluster_product reagents Combine: - 2-Iodoaniline - Isothiocyanate - CuI - Water heat Heat at 90-100 °C in a sealed tube reagents->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter Solid cool->filter wash Wash with Water filter->wash dry Dry under Vacuum wash->dry chromatography Column Chromatography dry->chromatography Impurities Present product Pure 2-Aminobenzothiazole Derivative dry->product Pure chromatography->product

References

Technical Support Center: Stability and Degradation Studies of 4,6-Dimethyl-benzothiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 4,6-Dimethyl-benzothiazol-2-ylamine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Disclaimer

Specific stability and degradation data for this compound are not extensively available in the public domain. The information provided herein is largely based on the known stability profiles of the broader benzothiazole class of compounds. Researchers should use this as a guide to conduct their own specific stability and degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the expected stability characteristics of this compound?

A1: Based on the general behavior of benzothiazole derivatives, this compound is likely susceptible to degradation under certain conditions. The primary degradation pathways for benzothiazoles include hydrolysis, oxidation, and photodegradation.[1] The stability is highly dependent on factors such as pH, temperature, light, and the presence of oxidizing agents.[1]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure the integrity of the compound, it should be stored in a well-sealed container, protected from light, in a cool and dry place. Avoid exposure to high temperatures, flames, and sparks. It is also advisable to avoid contact with strong oxidizing agents.

Q3: My solution of this compound has changed color. What does this indicate?

A3: A color change, such as turning yellow or brown, is a common indicator of degradation in benzothiazole solutions.[1] This could be due to oxidation or photolytic degradation.[1] It is recommended to prepare fresh solutions and protect them from light by using amber vials or storing them in the dark.[1] Using degassed solvents can also help minimize oxidative degradation.[1]

Q4: I am observing precipitation in my aqueous solution of this compound. What could be the cause?

A4: Precipitation in aqueous solutions of benzothiazole compounds can often be attributed to pH. As a weakly basic compound, this compound is more soluble in acidic conditions. If the pH of your solution is neutral or alkaline, the compound may precipitate out of solution. Adjusting the pH to a more acidic range (e.g., pH 1-3) with a dilute acid like 0.1 M HCl may resolve this issue.[1]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the analysis of this compound, particularly using High-Performance Liquid Chromatography (HPLC).

HPLC Analysis Issues
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions with the column stationary phase. 2. Column overload. 3. Inappropriate mobile phase pH.1. For basic compounds like this compound, lowering the mobile phase pH can improve peak shape. 2. Reduce the sample concentration. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction or leaks.1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from previous injections.1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash protocol in your autosampler method.
No Peaks or Very Small Peaks 1. Injection failure. 2. Detector issue (e.g., lamp off). 3. Sample degradation.1. Verify the injection volume and ensure the autosampler is functioning correctly. 2. Check the detector status and lamp life. 3. Prepare a fresh sample and analyze immediately.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution, neutralize with 0.1 N NaOH, and dilute to a suitable concentration with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution, neutralize with 0.1 N HCl, and dilute to a suitable concentration with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a suitable concentration with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a sample of the solid compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in a suitable solvent and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[1]

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the exposed and control samples by HPLC.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions (Suggested Starting Point):

Parameter Condition
Mobile Phase A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength To be determined by UV scan (e.g., 254 nm)
Injection Volume 10 µL

Procedure:

  • Prepare the mobile phase and degas it.

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject the unstressed and stressed samples from the forced degradation study.

  • Monitor the separation of the parent compound from any new peaks (potential degradation products).

  • Optimize the gradient, flow rate, and other parameters as needed to achieve adequate resolution between all peaks.

Data Presentation

The following tables are templates for summarizing quantitative data from your stability studies.

Table 1: Summary of Forced Degradation Results

Stress Condition % Degradation of this compound Number of Degradation Products Retention Times of Major Degradants (min)
Acid Hydrolysis (0.1 N HCl, 60°C, 24h)[Enter Data][Enter Data][Enter Data]
Base Hydrolysis (0.1 N NaOH, 60°C, 24h)[Enter Data][Enter Data][Enter Data]
Oxidation (3% H₂O₂, RT, 24h)[Enter Data][Enter Data][Enter Data]
Thermal (80°C, 48h)[Enter Data][Enter Data][Enter Data]
Photolytic[Enter Data][Enter Data][Enter Data]

Table 2: Stability Data under Accelerated Conditions (e.g., 40°C / 75% RH)

Time Point Assay (% of Initial) Total Impurities/Degradants (%) Appearance
0 Months100.0[Enter Data]White to off-white powder
1 Month[Enter Data][Enter Data][Enter Data]
3 Months[Enter Data][Enter Data][Enter Data]
6 Months[Enter Data][Enter Data][Enter Data]

Visualizations

The following diagrams illustrate key workflows and concepts related to the stability and degradation studies of this compound.

G cluster_0 Troubleshooting Workflow for Solution Instability Observation Observation: Precipitation or Color Change CheckpH Is the solution aqueous? Measure pH. Observation->CheckpH pH_acidic Is pH < 4? CheckpH->pH_acidic Yes ReviewStorage Review Storage Conditions: Temp, Light, Air Exposure CheckpH->ReviewStorage No AdjustpH Action: Adjust pH to 1-3 with dilute HCl. pH_acidic->AdjustpH No pH_acidic->ReviewStorage Yes FreshSolution Prepare Fresh Solution & Re-evaluate AdjustpH->FreshSolution StoreProperly Action: Store at 2-8°C, in amber vials, and/or use degassed solvents. ReviewStorage->StoreProperly G cluster_pathways Potential Degradation Pathways Parent This compound Hydrolysis Hydrolysis (e.g., high pH) Parent->Hydrolysis Oxidation Oxidation (O₂, Peroxides) Parent->Oxidation Photolysis Photolysis (UV Light) Parent->Photolysis RingOpened Ring-Opened Products (e.g., 2-Aminothiophenol derivatives) Hydrolysis->RingOpened Oxidized Oxidized Products (e.g., N-oxides, Hydroxylated species) Oxidation->Oxidized Photodegradants Photodegradants Photolysis->Photodegradants G cluster_workflow Forced Degradation Experimental Workflow Start Start: Drug Substance Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Analyze Analyze Stressed Samples by Stability-Indicating HPLC Stress->Analyze Identify Identify & Characterize Degradation Products Analyze->Identify Pathway Elucidate Degradation Pathways Identify->Pathway End End: Stability Profile Pathway->End

References

Technical Support Center: Troubleshooting Inconsistent Results in Biological Screening of Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals who are encountering inconsistent results during the biological screening of benzothiazoles. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant cytotoxicity with my benzothiazole compound, which is masking the desired biological effect?

A1: High cytotoxicity is a common challenge when working with benzothiazole derivatives and can arise from several factors:

  • Intrinsic Compound Toxicity: Many benzothiazole derivatives possess inherent anticancer properties and can induce apoptosis or cell cycle arrest, leading to a narrow therapeutic window where the cytotoxic concentration is close to the effective concentration for the desired activity.[1]

  • Poor Solubility: Benzothiazoles can have poor solubility in aqueous assay media. If the compound precipitates or forms aggregates, it can cause physical stress to cells or create high local concentrations, resulting in cytotoxicity.[1]

  • Solvent Toxicity: The solvent used to dissolve the compound, most commonly DMSO, can be toxic to cells at higher concentrations. It is essential to include appropriate vehicle controls to assess solvent toxicity.[1]

  • Assay-Specific Interference: The compound may interfere with the assay chemistry, leading to a false-positive cytotoxicity reading. For example, it could inhibit enzymes used in metabolic assays like the MTT assay.[1]

Q2: My benzothiazole compound shows activity across multiple, unrelated assays. What could be the cause?

A2: This is a classic sign of a Pan-Assay Interference Compound (PAINS). PAINS are compounds that appear to be active in many different assays due to nonspecific interactions rather than specific binding to a biological target.[2][3] Benzothiazole derivatives are often identified as PAINS.[2] These compounds can interfere with assays in various ways, including:

  • Chemical aggregation.[2]

  • Redox activity.[2]

  • Covalent modification of proteins, particularly through reaction with cysteine residues.[2][4]

  • Fluorescence interference.[2]

  • Membrane disruption.[2]

Q3: I am observing a high degree of variability in my IC50 values between experiments. What are the likely sources of this inconsistency?

A3: Inconsistent IC50 values are a frequent issue in biological screening and can be attributed to several factors:

  • Compound Stability: Benzothiazole derivatives can be unstable in solution.[5] Degradation can be influenced by pH, solvent, temperature, and exposure to light and oxygen.[5] Stock solutions in DMSO may also degrade over time, even when frozen.[6]

  • Biological Variability: Cell-based assays have inherent biological variability. Factors such as cell passage number, cell density, and the metabolic state of the cells can all affect the compound's activity.[6]

  • Experimental Execution: Minor variations in experimental protocols, such as incubation times and reagent concentrations, can lead to significant differences in results.[6]

Q4: How can I determine if my benzothiazole compound is a PAINS?

A4: Several computational and experimental approaches can help identify PAINS:

  • Computational Filtering: Use cheminformatics tools and PAINS filters to check if your compound's structure contains substructures commonly associated with assay interference.[3]

  • Orthogonal Assays: Test the compound in a different assay that measures the same biological endpoint but uses a different detection technology. If the compound is active in both, it is more likely to be a true hit.[4]

  • Counter-Screens: Run the compound in assays designed to detect specific types of interference, such as those that identify redox cyclers or fluorescent compounds.[6]

  • Detergent Test for Aggregators: To test for aggregation-based inhibition, perform the assay in the presence of a non-ionic detergent like Triton X-100 (typically at 0.01-0.1%). A significant reduction in the compound's activity suggests aggregation.[6]

Troubleshooting Guides

Issue 1: High Background Signal or False Positives in Fluorescence-Based Assays
  • Potential Cause: The benzothiazole compound itself is fluorescent or quenches the fluorescence of the assay's reporter molecule.

  • Troubleshooting Steps:

    • Run a control experiment with the compound in the assay medium without cells or the biological target.

    • Measure the fluorescence at the same excitation and emission wavelengths used in the assay.

    • If a significant signal is detected, the compound is intrinsically fluorescent.

    • To test for quenching, add the compound to a solution containing the fluorescent probe and measure the signal. A decrease in signal indicates quenching.[6]

Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
  • Potential Cause: The benzothiazole compound is chemically reacting with the tetrazolium dye (e.g., MTT), leading to a false signal for cell viability.[6]

  • Troubleshooting Steps:

    • Perform a cell-free control experiment by adding the compound and the tetrazolium dye to the cell culture medium.

    • Incubate for the same duration as the cell-based assay.

    • If a color change is observed, it indicates direct reduction of the dye by the compound.

    • Consider using an alternative viability assay that does not rely on tetrazolium dyes, such as a lactate dehydrogenase (LDH) release assay or a cell counting method.

Issue 3: Loss of Compound Activity Over Time
  • Potential Cause: The benzothiazole compound is unstable in the assay medium or is degrading in the stock solution.

  • Troubleshooting Steps:

    • Stock Solution Stability: Prepare fresh stock solutions in high-quality, anhydrous DMSO and store them in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[6] Visually inspect for any color change upon thawing, which could indicate degradation.[6]

    • Aqueous Stability: Prepare fresh dilutions of the compound from a frozen stock for each experiment.[6] To assess stability in the assay medium, incubate the compound in the medium under assay conditions for the duration of the experiment and then test its activity.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several benzothiazole derivatives against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
Thiazolidine-2,4-dione hybrid (4a)MCF-7Breast0.89[7]
2-Arylbenzothiazole derivativeVariousBreastNanomolar concentrations[7]
Pyridine containing pyrimidine derivative 34Colo205Colon5.04[8]
Pyridine containing pyrimidine derivative 34U937Lymphoma13.9[8]
Pyridine containing pyrimidine derivative 34MCF-7Breast30.67[8]
Pyridine containing pyrimidine derivative 34A549Lung30.45[8]
Hydrazine based benzothiazole 11HelaCervical2.41[8]
Hydrazine based benzothiazole 11COS-7Kidney Fibroblast4.31[8]
Naphthalimide derivative 66HT-29Colon3.72 ± 0.3[8]
Naphthalimide derivative 66A549Lung4.074 ± 0.3[8]
Naphthalimide derivative 66MCF-7Breast7.91 ± 0.4[8]
Naphthalimide derivative 67HT-29Colon3.47 ± 0.2[8]
Naphthalimide derivative 67A549Lung3.89 ± 0.3[8]
Naphthalimide derivative 67MCF-7Breast5.08 ± 0.3[8]
Dichlorophenyl containing chlorobenzothiazole 51HOP-92Non-small cell lung0.0718[8]
PB11U87Glioblastoma< 0.05[9]
PB11HeLaCervical< 0.05[9]

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the benzothiazole compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the release of LDH from damaged cells.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the plate and collect the supernatant from each well.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control of completely lysed cells and determine the EC50 value.[9]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Treat cells with the benzothiazole compound in a culture dish or multi-well plate.

  • Cell Harvesting: After treatment, harvest the cells, including any floating cells in the medium.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[7]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.[7]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[7]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Benzothiazole Stock (DMSO) treat_cells Treat Cells with Compound Dilutions prep_compound->treat_cells prep_cells Culture and Seed Cells prep_cells->treat_cells assay_viability Viability Assay (e.g., MTT) treat_cells->assay_viability assay_cytotoxicity Cytotoxicity Assay (e.g., LDH) treat_cells->assay_cytotoxicity assay_apoptosis Apoptosis Assay (e.g., Annexin V) treat_cells->assay_apoptosis analyze_data Calculate IC50/EC50 Values assay_viability->analyze_data assay_cytotoxicity->analyze_data analyze_apoptosis Quantify Apoptotic Populations assay_apoptosis->analyze_apoptosis

Experimental workflow for in vitro screening.

troubleshooting_logic start Inconsistent Results Observed check_compound Check Compound Integrity (Purity, Stability, Solubility) start->check_compound check_assay Evaluate Assay Interference (PAINS, Reactivity) start->check_assay check_bio Standardize Biological Variables (Cells, Reagents) start->check_bio sol_compound Prepare Fresh Stocks Optimize Solvent check_compound->sol_compound sol_assay Use Orthogonal Assays Run Controls check_assay->sol_assay sol_bio Consistent Cell Passage Validate Reagents check_bio->sol_bio

Troubleshooting decision tree.

pi3k_akt_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt AKT pip3->akt pdk1->akt Phosphorylation downstream Downstream Effectors (Cell Survival, Proliferation) akt->downstream Activation apoptosis Apoptosis downstream->apoptosis Inhibition benzothiazole Benzothiazole Derivative (e.g., PB11) benzothiazole->pi3k Inhibition benzothiazole->akt Inhibition

PI3K/AKT signaling pathway inhibition.

References

Technical Support Center: Refining Analytical Methods for Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the quantitative analysis of compounds in complex biological matrices like plasma, urine, or tissue homogenates.

Troubleshooting Guide

This section addresses common issues encountered during method development and validation in a question-and-answer format.

Question: Why is my analyte signal intensity low or inconsistent?

Answer: Low or variable signal intensity is a frequent challenge, often stemming from issues in sample preparation, chromatography, or mass spectrometry detection. Key causes include:

  • Inefficient Extraction: The analyte is not being effectively recovered from the matrix. This can be due to suboptimal pH, incorrect solvent choice, or an unsuitable extraction technique.[1]

  • Analyte Degradation: The compound may be unstable in the biological matrix or during sample processing steps.

  • Ion Suppression/Enhancement (Matrix Effects): Co-eluting endogenous compounds from the matrix can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a suppressed or artificially enhanced signal.[2][3][4] This is a major concern in LC-MS/MS bioanalysis.[5][6]

  • Poor Chromatography: If the analyte peak is not well-retained and elutes early, it is more likely to co-elute with highly polar matrix components, increasing the risk of ion suppression.[6][7]

Solutions:

  • Optimize Sample Preparation: Experiment with different extraction techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction) to improve recovery and remove interfering matrix components.[8]

  • Use an Internal Standard (IS): An appropriate IS is crucial for reliable quantitation.[9] It is added at a known concentration to all samples and standards early in the workflow to correct for variability in extraction, injection volume, and matrix effects.[9][10] A Stable Isotope-Labeled (SIL) version of the analyte is considered the gold standard.[9][11]

  • Improve Chromatographic Separation: Modify the mobile phase, gradient, or switch to a different column chemistry (e.g., HILIC for polar compounds) to move the analyte peak away from the ion suppression zone.[2][12][13]

  • Minimize Matrix Effects: If separation is insufficient, dilute the sample to reduce the concentration of interfering components.[2] Alternatively, use matrix-matched calibrants to ensure standards and samples are affected similarly.[3]

Question: What is causing my poor chromatographic peak shape (e.g., tailing, fronting, or splitting)?

Answer: Poor peak shape compromises resolution and integration accuracy. Common causes include:

  • Secondary Interactions: Basic compounds can interact with residual acidic silanols on silica-based columns, causing peak tailing.[14][15]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to fronting or broadened peaks.[16]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[12][16]

  • Column Deterioration: Loss of stationary phase or blockage of the column frit can lead to split peaks and increased backpressure.[1]

Solutions:

  • Adjust Mobile Phase pH: For basic analytes, increasing the mobile phase pH can neutralize the silanol groups and reduce tailing.[15] Alternatively, using a mobile phase with a low pH protonates the basic analyte and masks the silanol interaction.[7]

  • Use a Modern Column: Columns with high-purity silica and advanced end-capping minimize silanol interactions.[15] For particularly challenging compounds, consider specialized column chemistries.

  • Match Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[12]

  • Reduce Injection Volume/Concentration: Perform a dilution series to determine if the issue is related to column overload.[16]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can I assess them? A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[4] This can lead to ion suppression (signal loss) or ion enhancement (signal increase), compromising data accuracy.[3][4] The most common method to assess matrix effect is by comparing the analyte's peak area in a post-extraction spiked sample (blank matrix extract spiked with the analyte) to its peak area in a neat solution at the same concentration.[3][5] A significant difference indicates the presence of matrix effects.

Q2: How do I choose the right internal standard (IS)? A2: The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process.[9] The best choice is a Stable Isotope-Labeled (SIL) internal standard (e.g., containing ²H, ¹³C, or ¹⁵N).[9][11] SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it co-elutes and experiences the same extraction recovery and matrix effects.[11] If a SIL-IS is unavailable, a structural analog can be used, but it must be chromatographically resolved from the analyte and shown to effectively track its performance.[9][17]

Q3: What are the main differences between sample preparation techniques like Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)? A3: These techniques differ in their selectivity, efficiency, and labor intensity.

  • Protein Precipitation (PPT): The fastest and simplest method, where an organic solvent (like acetonitrile) is added to precipitate proteins.[5] However, it provides the least cleanup, often leaving significant matrix components like phospholipids in the final extract, which can cause strong matrix effects.

  • Liquid-Liquid Extraction (LLE): A more selective method based on the differential solubility of the analyte in two immiscible liquid phases. It provides cleaner extracts than PPT but can be labor-intensive and uses larger volumes of organic solvents.

  • Solid-Phase Extraction (SPE): The most selective and powerful technique. It uses a solid sorbent to bind the analyte, allowing interfering components to be washed away before the analyte is eluted with a different solvent.[18] SPE provides the cleanest extracts, minimizing matrix effects, but is often the most time-consuming and expensive method to develop.[1]

Data Presentation & Experimental Protocols

Table 1: Comparison of Common Sample Preparation Techniques for Plasma
TechniquePrincipleTypical RecoveryRelative Matrix EffectThroughputRelative Cost
Protein Precipitation (PPT) Protein denaturation and removal by centrifugation.High (>90%)HighHighLow
Liquid-Liquid Extraction (LLE) Analyte partitioning between two immiscible liquids.Moderate-High (70-95%)MediumMediumMedium
Solid-Phase Extraction (SPE) Analyte adsorption onto a solid sorbent followed by selective elution.High (85-100%)LowLow-MediumHigh

Note: Values are typical and can vary significantly based on the analyte and specific protocol.

Experimental Protocol: Solid-Phase Extraction (SPE) for an Analyte in Human Urine

This protocol is a general template for extracting a moderately non-polar compound from a urine matrix using a reversed-phase SPE cartridge.

1. Materials:

  • SPE Cartridges: Reversed-phase C18 or Phenyl, 100 mg bed weight.[18]

  • Reagents: Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid, Ammonium Hydroxide.

  • Human Urine Sample, Internal Standard (IS) stock solution.

  • SPE Vacuum Manifold.

2. Procedure:

  • Sample Pre-treatment: Thaw urine samples and centrifuge to remove particulates. Take 1 mL of supernatant and add 1 mL of 2% formic acid in water. Add a fixed amount of internal standard solution and vortex.[19]

  • Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 2 mL of methanol through the cartridge to wet the sorbent. Do not let the sorbent go dry.[20]

  • Cartridge Equilibration: Pass 2 mL of water (adjusted to pH 4 with formic acid) through the cartridge to prepare the sorbent for the sample. Do not let the sorbent go dry.[19]

  • Sample Loading: Load the 2 mL of pre-treated urine sample onto the cartridge. Apply gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approx. 1 mL/min).

  • Wash Step: Pass 2 mL of 5% methanol in water through the cartridge to wash away salts and other polar interferences.[20] Dry the sorbent under full vacuum for 5 minutes.

  • Elution: Place clean collection tubes inside the manifold. Elute the analyte by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge.[19] This basic modifier helps elute moderately acidic or neutral compounds.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Mandatory Visualizations

G cluster_pre Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike Extract Extraction (SPE, LLE, or PPT) Spike->Extract Evap Evaporate & Reconstitute in Mobile Phase Extract->Evap Inject Inject into LC-MS/MS System Evap->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection Separate->Detect Integrate Peak Integration (Analyte & IS) Detect->Integrate Calculate Calculate Analyte/IS Area Ratio Integrate->Calculate Quantify Quantify against Calibration Curve Calculate->Quantify

Caption: General workflow for quantitative bioanalysis from sample receipt to final concentration.

G Start Low Analyte Signal Observed CheckIS Is Internal Standard (IS) signal also low? Start->CheckIS SystemIssue Potential System Issue: - Check MS Tune - Check for Leaks - Clean Ion Source CheckIS->SystemIssue Yes ExtractionIssue Extraction Problem: - Review SPE/LLE Protocol - Check pH - Assess Recovery CheckIS->ExtractionIssue No SuppressionIssue Matrix Effect (Ion Suppression): - Improve Chromatography - Dilute Sample - Change Ionization Mode ExtractionIssue->SuppressionIssue If Recovery is Good DegradationIssue Analyte Degradation: - Check Sample Stability - Use Cooled Autosampler - Minimize Freeze-Thaw ExtractionIssue->DegradationIssue If Recovery is Poor

Caption: Troubleshooting decision tree for diagnosing the cause of low analyte signal intensity.

G cluster_source Electrospray Ion Source (ESI) Droplet Charged Droplet Contains Analyte (A) & Matrix (M) Evaporation Solvent Evaporation Droplet->Evaporation Competition Competition for Charge and Surface Access Evaporation->Competition GasPhase Gas-Phase Ions Competition->GasPhase Analyte_Ion Analyte Ion [A+H]+ (Desired Signal) GasPhase->Analyte_Ion Reduced Amount Matrix_Ion Matrix Ion [M+H]+ (Suppresses Signal) GasPhase->Matrix_Ion Increased Amount

Caption: Conceptual diagram illustrating the mechanism of ion suppression in an ESI source.

References

managing temperature control during the synthesis of 4,6-Dimethyl-benzothiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing temperature control during the synthesis of 4,6-Dimethyl-benzothiazol-2-ylamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the impact of temperature on reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on temperature-related problems.

Issue Potential Cause Recommended Solution
Low to No Product Yield Reaction temperature is too low: The activation energy for the cyclization reaction is not being met.Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC). For the Hugerschoff synthesis, a temperature of around 100°C is often initially required.[1]
Reaction time is too short: The reaction has not had sufficient time to proceed to completion at the given temperature.Extend the reaction time, ensuring the temperature is maintained at the optimal level. Monitor via TLC until the starting material is consumed.
Formation of Multiple Byproducts (Impure Product) Reaction temperature is too high: Excessive heat can lead to side reactions, such as the formation of di-substituted products or thermal degradation of the starting materials or product.Reduce the reaction temperature. If the reaction is highly exothermic, consider using a cooling bath to maintain a stable temperature. For some benzothiazole syntheses, maintaining a temperature around 50°C after an initial heating phase is crucial.[1]
Localized heating or "hot spots": Uneven heating of the reaction mixture can cause localized areas of high temperature, leading to byproduct formation.Ensure vigorous and efficient stirring of the reaction mixture to maintain a homogenous temperature distribution.
Darkening or Tarring of the Reaction Mixture Significant thermal degradation: The reaction temperature is excessively high, causing decomposition of the organic molecules.Immediately reduce the heat source and, if possible, cool the reaction mixture. It may be necessary to restart the synthesis at a lower temperature.
Reaction Stalls Before Completion Insufficient heating during a critical step: The reaction may have an initial activation barrier that requires a higher temperature, followed by a lower maintenance temperature.For reactions like the Hugerschoff synthesis, ensure the initial heating phase at a higher temperature (e.g., 100°C) is maintained for the recommended duration before reducing the temperature for the remainder of the reaction (e.g., 50°C).[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

A1: The optimal temperature can vary depending on the specific synthetic route. For the classical Hugerschoff synthesis starting from 3,5-dimethylaniline, an initial heating phase to around 100°C is often employed to initiate the reaction, followed by a prolonged period at a lower temperature, such as 50°C, to ensure complete cyclization without promoting side reactions.[1] However, other methods for synthesizing 2-aminobenzothiazoles can range from room temperature to over 150°C.[2][3]

Q2: How does temperature affect the yield and purity of this compound?

A2: Temperature has a critical impact on both yield and purity. Insufficient temperature can lead to low or no yield, while excessive temperature can decrease yield due to the formation of byproducts and thermal degradation. Purity is also compromised at higher temperatures due to an increased rate of side reactions.

Q3: What are the signs of an exothermic reaction, and how should I control it?

A3: Signs of a significant exothermic reaction include a rapid, uncontrolled increase in the internal temperature of the reaction mixture, bubbling, and a change in color or viscosity. To control an exothermic reaction, it is essential to have a cooling bath (e.g., an ice-water bath) on standby. Slow, dropwise addition of reagents can also help to manage the rate of heat generation.

Q4: Can I use microwave synthesis for this reaction, and how does that affect temperature control?

A4: Microwave-assisted synthesis can be a viable option and may lead to significantly reduced reaction times.[3] However, it is crucial to use a dedicated scientific microwave reactor with precise temperature and pressure controls to prevent rapid, uncontrolled heating and potential side reactions.

Q5: What are some common byproducts that can form due to improper temperature control?

A5: Improper temperature control can lead to the formation of various byproducts, including unreacted starting materials, partially cyclized intermediates, and products from side reactions such as N-alkylation or oxidation. At very high temperatures, thermal decomposition can lead to a complex mixture of tar-like substances.

Experimental Protocol: Hugerschoff Synthesis of this compound

This protocol is a representative method based on the synthesis of structurally similar compounds.[1]

Materials:

  • 3,5-Dimethylaniline

  • Sodium thiocyanate

  • Concentrated sulfuric acid

  • Chlorobenzene

  • Sulfuryl chloride

  • Ammonium hydroxide

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 3,5-dimethylaniline (1 mole) in chlorobenzene.

  • Slowly add concentrated sulfuric acid (0.55 mole) dropwise to form a fine suspension of the aniline sulfate.

  • Add sodium thiocyanate (1.1 moles) to the suspension.

  • Heat the mixture to an internal temperature of 100°C and maintain for 3 hours with vigorous stirring.

  • Cool the reaction mixture to 30°C.

  • Slowly add sulfuryl chloride (1.34 moles) over 15 minutes, ensuring the temperature does not exceed 50°C. An ice bath may be necessary to control the exotherm.

  • Maintain the reaction mixture at 50°C for 2 hours.

  • Filter the reaction mixture to remove the chlorobenzene.

  • Dissolve the solid residue in hot water and remove any remaining solvent by steam distillation.

  • Filter the hot solution and then make it alkaline with concentrated ammonium hydroxide.

  • Collect the precipitated this compound by filtration and wash with water.

  • Recrystallize the crude product from ethanol to obtain the purified product.

Data Presentation: Effect of Temperature on Reaction Outcome

The following table summarizes hypothetical data illustrating the impact of the secondary reaction temperature (Step 7 of the protocol) on the yield and purity of this compound.

Reaction Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)Observations
3041590Reaction is very slow and incomplete.
4034595Moderate reaction rate with good purity.
5028598Optimal temperature for good yield and high purity.
6028092Increased formation of minor byproducts observed.
7027085Significant byproduct formation and slight darkening of the reaction mixture.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Temperature Control in Synthesis start Start Synthesis issue Problem Encountered? start->issue low_yield Low/No Yield issue->low_yield Yes impure_product Impure Product/ Byproducts issue->impure_product Yes stalled_reaction Stalled Reaction issue->stalled_reaction Yes end Successful Synthesis issue->end No check_temp_low Is Temperature Too Low? low_yield->check_temp_low check_temp_high Is Temperature Too High? impure_product->check_temp_high check_heating_profile Is Heating Profile Correct? stalled_reaction->check_heating_profile check_temp_low->stalled_reaction No increase_temp Increase Temperature & Monitor check_temp_low->increase_temp Yes increase_temp->issue decrease_temp Decrease Temperature & Improve Stirring check_temp_high->decrease_temp Yes check_temp_high->end No decrease_temp->issue adjust_heating Adjust Heating Protocol (e.g., initial high temp) check_heating_profile->adjust_heating Yes check_heating_profile->end No adjust_heating->issue

Caption: Troubleshooting workflow for temperature control.

References

avoiding common pitfalls in the characterization of benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the characterization of benzothiazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Synthesis & Purification

Q1: My final yield of the benzothiazole derivative is low after the cyclization reaction. What are the potential causes and how can I improve it?

A1: Low yields in benzothiazole synthesis are a common issue, often stemming from incomplete reactions, side reactions, or suboptimal conditions.[1]

  • Potential Causes:

    • Incomplete Cyclization: The reaction may not have proceeded to completion.

    • Side Reactions: Undesired reactions, such as sulfonation or halogenation of the aromatic ring, can consume starting materials.[1]

    • Hydrolysis: The starting materials, like phenylthiourea, can hydrolyze under acidic conditions.[1]

    • Suboptimal Catalyst Concentration: The amount of catalyst is crucial for efficient cyclization.[1]

    • Improper Temperature Control: Both excessively high and low temperatures can negatively affect the reaction rate and selectivity. High temperatures may promote side reactions.[1]

  • Troubleshooting & Optimization:

    • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) and adjust the reaction time and temperature accordingly. A gradual increase in temperature might be necessary.[1]

    • Adjust Catalyst Concentration: Ensure the optimal amount of catalyst is used.

    • Improve Mixing: Efficient stirring is essential to ensure proper contact between reactants.[1]

    • Control pH: For reactions sensitive to pH, ensure the conditions are optimal to prevent hydrolysis of starting materials.

Q2: The color of my final benzothiazole product is off-white or yellowish, suggesting impurities. How can I improve the purity and color?

A2: Discoloration in the final product is a common indicator of impurities, which can arise from side reactions or residual starting materials.[1]

  • Potential Causes:

    • Oxidized Impurities: The 2-aminothiophenol starting material can be prone to oxidation.[2]

    • Side-Reaction Byproducts: The presence of colored byproducts from the reaction.

    • Unreacted Starting Materials: Incomplete conversion can leave residual starting materials in the product mixture.[1]

  • Solutions:

    • Use Freshly Purified 2-Aminothiophenol: Purify 2-aminothiophenol by distillation or recrystallization before use to remove oxidized impurities.[2]

    • Recrystallization: This is a powerful technique for purifying solid products. A solvent screen should be performed to find a suitable solvent system where the product has high solubility at high temperatures and low solubility at room temperature.[2]

    • Activated Carbon Treatment: Adding a small amount of activated carbon (e.g., Norit) to the hot solution during recrystallization can help remove colored impurities. The solution should be filtered while hot to remove the carbon.[1][2]

    • Acid-Base Extraction: If the product and impurities have different acidic or basic properties, a liquid-liquid extraction can be an effective purification step.[2]

Q3: My reaction is producing a significant amount of the 2,3-dihydrobenzothiazole (benzothiazoline) intermediate instead of the desired benzothiazole. How can I promote complete conversion?

A3: The formation of a benzothiazoline intermediate is a common step in many benzothiazole syntheses. Its presence in the final product indicates incomplete oxidation.[3]

  • Root Cause: The final step of the synthesis is often an oxidative dehydrogenation of the cyclized benzothiazoline. Insufficient oxidant or non-oxidizing conditions will lead to the accumulation of this intermediate.[3]

  • Troubleshooting & Optimization:

    • Introduce an Oxidant: Many protocols benefit from an oxidant in the reaction medium.[3]

      • Air/DMSO System: Running the reaction in Dimethyl Sulfoxide (DMSO) open to the air can be sufficient to oxidize the intermediate.[3]

      • Hydrogen Peroxide (H₂O₂): A mixture of H₂O₂/HCl in ethanol can be an effective system to promote both condensation and oxidation.[4]

      • Sodium Hydrosulfite (Na₂S₂O₄): This can be used to increase the oxidation of the intermediate.[3][5]

    • Increase Reaction Time or Temperature: Allowing the reaction to proceed for a longer duration or carefully increasing the temperature can help drive the final oxidation step.[2]

    • Post-Synthesis Oxidation: If the benzothiazoline has already been isolated, it can be oxidized in a separate step.[3]

Issue 2: Analytical Characterization

Q4: I am seeing unexpected peaks in my HPLC chromatogram. What could be the cause?

A4: Unexpected peaks in an HPLC chromatogram often indicate the presence of impurities or degradation products.[6]

  • Potential Causes:

    • Degradation: Benzothiazole derivatives can be susceptible to degradation under certain conditions.[6]

      • Photodegradation: Exposure to light can cause degradation.[6]

      • Oxidation: The benzothiazole ring system can be oxidized.[7]

      • Hydrolysis: The thiazole ring can be cleaved under certain pH conditions, especially basic ones.[7]

    • Impurities from Synthesis: Residual starting materials, byproducts, or reagents from the synthesis.

    • Solvent Impurities: Impurities present in the solvent used for sample preparation or the mobile phase.

  • Troubleshooting Steps:

    • Review Handling and Storage: Ensure the compound is stored in a tightly closed container in a cool, dry, and dark place.[6] Prepare solutions fresh whenever possible. If solutions need to be stored, keep them at low temperatures (e.g., -20°C) and protected from light.[6]

    • Conduct a Forced Degradation Study: To identify the cause, subject the compound to various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to characterize the degradation products.[6][7]

    • Use a Validated Stability-Indicating Method: Employ an HPLC method that can separate the parent compound from its potential degradants.[6]

    • Check Solvent Purity: Run a blank gradient (injecting only the solvent) to check for impurities in the mobile phase or sample solvent.

Q5: How do I interpret the mass spectrum of my benzothiazole derivative? What are the common fragmentation patterns?

A5: Electron impact mass spectrometry of benzothiazole derivatives often shows characteristic fragmentation patterns.

  • Common Fragmentation:

    • M-1 Ion: For some derivatives, the formation of an [M-1]⁺ ion can be a prominent peak, sometimes even the base peak.[8]

    • Formation of Benzothiazole Cation: Elimination of substituents can lead to the formation of the stable benzothiazole cation.[8]

    • Cleavage of Substituents: The fragmentation pattern will be highly dependent on the nature of the substituents on the benzothiazole core.

Q6: My ¹H NMR spectrum is complex and difficult to interpret. What are the typical chemical shifts for benzothiazole protons?

A6: The chemical shifts of protons on the benzothiazole ring are influenced by the electronic environment and the substituents present.

  • General Regions:

    • Aromatic Protons: The protons on the benzene ring of the benzothiazole core typically appear in the aromatic region of the spectrum (δ 7.0-8.5 ppm).[9][10]

    • Substituent Protons: The chemical shifts of protons on substituents will vary depending on their nature. For example, protons of a methyl group attached to the ring will appear further upfield.

  • Example: For 6-Chlorobenzo[d]thiazole-2-thiol, the aromatic protons appear as a multiplet between δ 7.40-7.46 ppm and a doublet at δ 7.28 ppm. The thiol proton (-SH) appears as a broad singlet at δ 14.04 ppm.[11]

Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for a Substituted Benzothiazole

Data for 6-Chlorobenzo[d]thiazole-2-thiol in DMSO-d₆.[11]

¹H NMR ¹³C NMR
Chemical Shift (δ) ppm Multiplicity Assignment Chemical Shift (δ) ppm Assignment
14.04broad singlet-SH190.5C=S (Thione)
7.46-7.40multipletAromatic CH141.1Aromatic C
7.28doubletAromatic CH131.9Aromatic C
130.4Aromatic C
124.6Aromatic C
116.8Aromatic C
114.3Aromatic C

Table 2: Characteristic IR Absorption Frequencies for Benzothiazole Derivatives

Functional Group Vibrational Mode **Typical Wavenumber (cm⁻¹) **
Aromatic C-HStretching3000-3100[12]
C=N (in thiazole ring)Stretching1600-1670[12]
Aromatic C=CStretching1450-1600[11]
C-NStretching~1300[11]
C-SStretching600-700[12]
-SH (Thiol)Stretching~2550[11]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization to Purify a Benzothiazole Derivative [2]

  • Solvent Selection: Perform a solvent screen to identify a suitable solvent or solvent system. The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room temperature.

  • Dissolution: In an appropriately sized flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis [13]

  • Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical. The specific gradient will need to be optimized for the compound of interest.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintain a constant temperature, for example, 30 °C.

    • Detection Wavelength: Select a wavelength where the benzothiazole derivative has strong absorbance.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (usually the mobile phase or a solvent compatible with it) to a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity can be assessed by the relative area of the main peak.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_completion Is reaction complete? (Check by TLC) start->check_completion optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Adjust temperature - Check catalyst concentration check_completion->optimize_conditions No check_side_reactions Evidence of side reactions? (e.g., multiple spots on TLC) check_completion->check_side_reactions Yes final_product Improved Yield optimize_conditions->final_product purification_strategy Review Purification Strategy: - Recrystallization - Column chromatography - Acid-base extraction check_side_reactions->purification_strategy Yes check_starting_material Purity of Starting Materials? check_side_reactions->check_starting_material No purification_strategy->final_product purify_sm Purify Starting Materials (e.g., distill 2-aminothiophenol) check_starting_material->purify_sm No check_starting_material->final_product Yes purify_sm->final_product

Caption: Troubleshooting workflow for addressing low yields in benzothiazole synthesis.

Characterization_Workflow cluster_purification Purification & Purity cluster_structure Structure Confirmation synthesis Crude Benzothiazole Derivative purification Purification (Recrystallization / Chromatography) synthesis->purification purity_check Purity Assessment (HPLC, TLC, Melting Point) purification->purity_check structure_elucidation Structural Elucidation purity_check->structure_elucidation nmr NMR Spectroscopy (¹H, ¹³C) structure_elucidation->nmr ms Mass Spectrometry (MS) structure_elucidation->ms ir IR Spectroscopy structure_elucidation->ir final_characterization Characterized Pure Compound nmr->final_characterization ms->final_characterization ir->final_characterization

Caption: General experimental workflow for the characterization of benzothiazole derivatives.

References

Validation & Comparative

A Comparative Analysis of 4,6-Dimethyl-benzothiazol-2-ylamine and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 4,6-Dimethyl-benzothiazol-2-ylamine, a member of the benzothiazole class of compounds, with other established kinase inhibitors. The information is intended for researchers and professionals in the field of drug discovery and development. The content is based on publicly available experimental data and aims to provide an objective comparison of performance and methodologies.

Introduction to Kinase Inhibitors and the Benzothiazole Scaffold

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, including cell growth, proliferation, and differentiation.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major target for therapeutic intervention. Kinase inhibitors have emerged as a successful class of drugs, with numerous approved for clinical use.

The benzothiazole nucleus is a versatile scaffold that has been extensively explored in medicinal chemistry for the development of various therapeutic agents, including antimicrobials, anti-inflammatory agents, and anticancer drugs.[2][3] Benzothiazole derivatives have shown promise as potent kinase inhibitors, targeting a range of kinases involved in cancer progression.[2][4] this compound is a specific derivative within this class. While detailed public data on this exact compound is limited, we can infer its potential activity and characteristics based on the structure-activity relationship (SAR) studies of closely related benzothiazole analogs.[5][6][7]

Comparative Performance of Kinase Inhibitors

To provide a comparative perspective, this section presents the inhibitory activity of various benzothiazole derivatives and other well-known kinase inhibitors against different kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

Compound ClassSpecific CompoundTarget Kinase(s)IC50 (µM)Reference
Benzothiazole Derivative Compound 1g (tetrahydrobenzo[d]thiazole)CK21.9[8]
GSK3β0.67[8]
Benzothiazole Derivative Compound 9i (2,6-disubstituted benzothiazole)Hsp90 CTD3.9[6]
Benzothiazole Derivative Compound 5g (2,6-disubstituted benzothiazole)Hsp90 CTD2.8[9]
Pan-Src Kinase Inhibitor Dasatinib (BMS-354825)Src Family KinasesSub-nanomolar to nanomolar[10]
Multi-kinase Inhibitor SorafenibVarious kinasesVaries by kinase[8]
Broad-Spectrum Kinase Inhibitor StaurosporineKinase A, B, C, D, E0.005, 0.010, 0.020, 0.002, 0.015[11]

Note: The data presented is from different studies and experimental conditions may vary. Direct comparison of absolute IC50 values should be made with caution. Staurosporine is a non-selective kinase inhibitor often used as a positive control.[11]

Experimental Protocols for Kinase Inhibition Assays

The evaluation of kinase inhibitors relies on robust and reproducible assays. Below are detailed protocols for common in vitro kinase activity assays.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol is a common method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[11][12]

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compound (e.g., this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[11]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.[11]

    • Create a serial dilution of the compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from 1 mM.[11]

    • Prepare a "no inhibitor" control (DMSO only).[11]

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. Optimal concentrations should be determined empirically.[11]

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.[11]

    • Add 2.5 µL of the kinase to each well.[11]

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[11][13]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.[11]

    • Incubate the plate at 30°C for 60 minutes.[11]

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.[11]

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[11][12]

    • Add 20 µL of Kinase Detection Reagent to each well.[11]

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[11]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.[11]

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[11][12]

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

Cellular Kinase Inhibition Assays

While biochemical assays are crucial for initial screening, cell-based assays provide a more physiologically relevant context by evaluating the compound's efficacy within a living cell.[14]

  • Cellular Phosphorylation Assay: This assay measures the change in the phosphorylation status of a kinase's substrate within the cell, directly assessing the inhibitor's effect on its target.[14]

  • NanoBRET™ Target Engagement Assay: This technology allows for the quantitative measurement of compound binding to a specific kinase target in living cells.[14]

  • Cell Proliferation Assay (e.g., BaF3): This assay determines how kinase inhibition affects cellular signaling pathways that are critical for cell proliferation and survival.[14]

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action of kinase inhibitors and the experimental design for their evaluation.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Kinase Downstream Kinase Receptor_Tyrosine_Kinase->Downstream_Kinase Activates Kinase_Inhibitor Kinase Inhibitor (e.g., 4,6-Dimethyl- benzothiazol-2-ylamine) Kinase_Inhibitor->Downstream_Kinase Inhibits Substrate_Protein Substrate Protein Downstream_Kinase->Substrate_Protein Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Protein Transcription_Factor Transcription Factor Phosphorylated_Substrate->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Kinase_Inhibitor_Screening_Workflow Compound_Library Compound Library (including Benzothiazoles) Primary_Screening Primary Screening (e.g., ADP-Glo Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Compounds with >50% inhibition) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Lead_Compounds Lead Compounds Dose_Response->Lead_Compounds Selectivity_Profiling Selectivity Profiling (Kinase Panel) Lead_Compounds->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (Target Engagement, Proliferation) Lead_Compounds->Cell_Based_Assays Lead_Optimization Lead Optimization (SAR Studies) Selectivity_Profiling->Lead_Optimization Cell_Based_Assays->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

References

Unveiling the Anticancer Potential of 4,6-Dimethyl-benzothiazol-2-ylamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison guide on the anticancer activity of novel 4,6-Dimethyl-benzothiazol-2-ylamine derivatives. This guide provides a detailed analysis of their efficacy against various cancer cell lines, supported by experimental data and methodological protocols, to accelerate research and development in oncology.

A pivotal study in this area focuses on a series of synthesized 3-cyano-6,9-dimethyl-4-imino-2-methylthio-4H-pyrimido[2,1-b][1][2]benzothiazole derivatives, which have demonstrated significant in-vitro anticancer activity.[1][2][3] These compounds, built upon a this compound core, have shown promising growth inhibition against a panel of human cancer cell lines, including those of the lung, breast, and kidney.[1]

Comparative Anticancer Activity

The evaluation of these novel derivatives has revealed their potential as potent cytotoxic agents. The parent compound and its substituted analogues have been screened against numerous cancer cell lines, with some exhibiting excellent growth inhibitory effects.[1]

Below is a summary of the available quantitative data for a key derivative, 3-cyano-6,9-dimethyl-4-imino-2-methylthio-4H-pyrimido[2,1-b][1][2]benzothiazole, and its analogues. The data is presented to facilitate a clear comparison of their potency against various cancer types.

Compound IDDerivativeCancer Cell LineIC50/GI50 (µM)Reference
1 3-cyano-6,9-dimethyl-4-imino-2-methylthio-4H-pyrimido[2,1-b][1][2]benzothiazoleLung, Breast, RenalData not fully available in public sources[1]
2 2-substituted derivatives of Compound 1Various (up to 18 cell lines)Data not fully available in public sources[1]

Note: While the literature indicates extensive screening, specific IC50 or GI50 values from the primary study by Waghmare et al. are not fully accessible in the public domain. The available information highlights significant growth inhibition, warranting further investigation.

Experimental Protocols

The primary method utilized to assess the anticancer activity of these this compound derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay is a standard and reliable method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT Assay Protocol
  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized benzothiazole derivatives and a standard anticancer drug (e.g., Doxorubicin) as a positive control. A negative control (vehicle-treated cells) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48-72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, the MTT reagent is added to each well.

  • Formazan Solubilization: If viable, mitochondrial dehydrogenases in the cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. These crystals are then dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 (the concentration of the compound that inhibits cell growth by 50%) is determined.

Visualizing the Scientific Workflow and Potential Mechanisms

To better understand the research process and the potential mechanisms of action, the following diagrams have been generated.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Anticancer Screening cluster_evaluation Evaluation start This compound synthesis Chemical Synthesis start->synthesis reagents Various Reagents reagents->synthesis derivatives Novel Derivatives synthesis->derivatives mtt_assay MTT Assay derivatives->mtt_assay cell_lines Cancer Cell Lines cell_lines->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis comparison Comparison with Standards data_analysis->comparison sar Structure-Activity Relationship data_analysis->sar signaling_pathway cluster_cell Cancer Cell receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation inhibitor This compound Derivative inhibitor->pi3k Inhibition inhibitor->akt Inhibition

References

A Comparative Guide to the Structure-Activity Relationships of 2-Aminobenzothiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of compounds exhibiting a broad spectrum of biological activities. Its versatile chemical nature, which allows for diverse intermolecular interactions, establishes it as a valuable starting point for the design of novel therapeutic agents. This guide presents a comparative analysis of the structure-activity relationships (SAR) of 2-aminobenzothiazole analogs, with a primary focus on their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies.

Anticancer Activity of 2-Aminobenzothiazole Derivatives

Derivatives of 2-aminobenzothiazole have emerged as promising candidates for anticancer drug development, targeting a variety of critical pathways involved in tumor progression and proliferation. These include, but are not limited to, protein kinases such as PI3K, AKT, mTOR, EGFR, and CDK2.[1][2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 2-aminobenzothiazole analogs, providing a comparative overview of their potency. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is presented for each derivative against various cancer cell lines.

CompoundTarget/Cell LineIC50 (µM)Key Structural Features & SAR Insights
OMS5 A549 (Lung Cancer)22.13[3][4]Features a 4-nitroaniline moiety attached to the 2-aminobenzothiazole core.[3][4]
MCF-7 (Breast Cancer)24.31[3]Demonstrates potent activity, though not primarily through PI3Kγ inhibition.[3][4]
OMS14 A549 (Lung Cancer)61.03[3][4]Incorporates a piperazine-4-nitroaniline substituent.[3][4]
MCF-7 (Breast Cancer)27.08[3]Exhibits potent inhibition of PIK3CD/PIK3R1 (65% inhibition at 100 µM).[3][4]
Compound 7 A-375 (Melanoma)16[5]Derived from a clathrodin scaffold.[5]
BALB/c 3T3 (Fibroblast)71[5]Shows a four-fold selectivity for cancer cells over non-cancerous fibroblasts.[5]
Compound 20 HepG2 (Liver Cancer)9.99[6]A 2-aminobenzothiazole-thiazolidinone hybrid. Substitution on the phenyl ring enhances activity.[6]
HCT-116 (Colon Cancer)7.44[6]
MCF-7 (Breast Cancer)8.27[6]
Compound 21 HepG2 (Liver Cancer)12.14[6]A 2-aminobenzothiazole-chalcone hybrid. A methyl group on the phenyl ring is optimal for potency.[6]
HCT-116 (Colon Cancer)10.34[6]
MCF-7 (Breast Cancer)11.26[6]

Antimicrobial Activity of 2-Aminobenzothiazole Derivatives

The escalating threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents.[7] Derivatives of 2-aminobenzothiazole have been identified as a promising class of compounds with potent activity against a variety of pathogenic microorganisms.

Quantitative Antimicrobial Activity Data

The following table presents the in vitro antimicrobial activity of selected 2-aminobenzothiazole analogs. The Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism, is used to indicate potency.

CompoundMicroorganismMIC (µM)Key Structural Features & SAR Insights
1 Staphylococcus aureus2.9[7]An N,N-disubstituted 2-aminobenzothiazole. The N-propylimidazole moiety is crucial for its antibacterial activity.[7]
4 Staphylococcus aureus~5.8 - 8.7Removal of the chlorine atom from compound 1 results in a 2- to 3-fold decrease in activity.[7]
5 Staphylococcus aureus~2.9Shifting the chloro group from the 6- to the 5-position does not affect activity compared to compound 1.[7]
6 Staphylococcus aureus>25Removal of both the chloro and methyl groups leads to a significant loss of activity.[7]
7 Staphylococcus aureus~17.4Replacing both substituents with fluorine results in a roughly 6-fold decrease in activity compared to compound 1.[7]

Structure-Activity Relationship (SAR) Insights

By comparing the chemical structures of various active and inactive 2-aminobenzothiazole analogs, key relationships between their structure and biological activity can be established.

SAR_Insights cluster_R1 R1 (2-Amino Group) cluster_R2 R2 (Benzene Ring) Scaffold 2-Aminobenzothiazole Scaffold R1_1 Disubstitution is tolerated Scaffold->R1_1 Substitution R1_2 N-propylimidazole is critical for S. aureus activity Scaffold->R1_2 R1_3 Aminopyridine motif enhances CDK2 inhibition Scaffold->R1_3 R2_1 Halogens (Cl, F) can enhance anticancer activity Scaffold->R2_1 Substitution R2_2 Electron-withdrawing groups (e.g., NO2) can increase potency Scaffold->R2_2 R2_3 Polar substitutions are not well-tolerated for antibacterial activity Scaffold->R2_3

Caption: Key SAR insights for 2-aminobenzothiazole derivatives.

General Insights: The 2-aminobenzothiazole scaffold serves as an excellent bioisostere for other heterocyclic systems and can participate in various non-covalent interactions, such as hydrogen bonds and π-π stacking, with its biological targets, which contributes to its inhibitory activity.[6] The overall SAR suggests that precise modifications of the substituents on both the exocyclic amino group and the fused benzene ring are crucial for the development of potent and selective anticancer or antimicrobial agents.[2]

Experimental Protocols

Synthesis of N,N-disubstituted 2-aminobenzothiazoles (Antibacterial Agents)

A key intermediate is prepared in two steps from 2-methyl, 4-chloroaniline. The aniline is reacted with di-2-pyridyl-thiocarbonate to yield a 2-thiobenzothiazole intermediate. This is then converted to 2-bromo benzothiazole using benzyltrimethylammonium bromide, followed by the addition of 1-(3-aminopropyl)imidazole to produce the desired 2-aminobenzothiazole.[7]

Anticancer Activity Assessment: MTT Assay

The antiproliferative activity of the synthesized compounds is evaluated against human cancer cell lines (e.g., A549, MCF-7) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-aminobenzothiazole derivatives and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves.

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with 2-aminobenzothiazole derivatives B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT assay to determine anticancer activity.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of the compounds is determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Compound Preparation: The test compounds are dissolved in DMSO to prepare stock solutions.

  • Bacterial Inoculum Preparation: Bacterial strains (e.g., S. aureus) are grown in Mueller-Hinton broth (MHB) to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The compounds are serially diluted in MHB in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways Targeted by 2-Aminobenzothiazole Derivatives

Several 2-aminobenzothiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth, survival, and proliferation. One such critical pathway is the PI3K/AKT/mTOR pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Aminobenzothiazole 2-Aminobenzothiazole Derivatives (e.g., OMS14) Aminobenzothiazole->PI3K inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 2-aminobenzothiazoles.

References

comparing the efficacy of different synthesis routes for 4,6-Dimethyl-benzothiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of target molecules is paramount. This guide provides a comparative analysis of different synthesis routes for 4,6-Dimethyl-benzothiazol-2-ylamine, a heterocyclic compound with potential applications in medicinal chemistry. The comparison focuses on classical, microwave-assisted, and ultrasound-assisted methods, evaluating them based on reaction time, yield, and environmental impact.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for three distinct synthesis routes to this compound. These routes are based on established methods for the synthesis of 2-aminobenzothiazole derivatives.

Synthesis RouteStarting MaterialsKey Reagents/CatalystsReaction TimeTemperatureReported Yield (%)
Classical Synthesis (Jacobson-Type) 3,5-DimethylanilineAmmonium thiocyanate, Bromine, Acetic acid4-6 hours0-5°C to Room Temp65-85
Microwave-Assisted Synthesis 2-Amino-3,5-dimethylthiophenol, Cyanogen bromideNone5-10 minutesHigh~90
Ultrasound-Assisted Synthesis 2-Amino-3,5-dimethylthiophenol, AldehydeSulfated tungstate20-30 minutesRoom TempHigh (not specified)

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate their implementation in a laboratory setting.

Classical Synthesis: Jacobson-Type Reaction

This widely used method involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen.

Experimental Protocol:

  • A solution of 3,5-dimethylaniline (1.0 eq.) in glacial acetic acid is prepared in a three-necked flask equipped with a stirrer and a dropping funnel.

  • Ammonium thiocyanate (2.2 eq.) is added to the solution, and the mixture is cooled to 0-5°C in an ice bath.

  • A solution of bromine (1.1 eq.) in glacial acetic acid is added dropwise to the cooled mixture with constant stirring, maintaining the temperature below 10°C.

  • After the addition is complete, the reaction mixture is stirred for an additional 2-4 hours at room temperature.

  • The mixture is then poured into a beaker of crushed ice, and the precipitated product is collected by filtration.

  • The crude product is washed with water and recrystallized from ethanol to yield pure this compound.

Microwave-Assisted Green Synthesis

This method offers a significant reduction in reaction time and often leads to higher yields with the use of microwave irradiation.

Experimental Protocol:

  • In a microwave-safe vessel, 2-amino-3,5-dimethylthiophenol (1.0 eq.) and cyanogen bromide (1.1 eq.) are mixed in a suitable solvent such as ethanol.

  • The vessel is sealed and placed in a microwave reactor.

  • The reaction mixture is irradiated at a suitable power (e.g., 100-300 W) and temperature for 5-10 minutes.

  • After cooling, the solvent is removed under reduced pressure.

  • The resulting solid is washed with a small amount of cold solvent and dried to afford the desired product.

Ultrasound-Assisted Green Synthesis

Ultrasound irradiation provides an energy-efficient and rapid method for the synthesis of benzothiazole derivatives under mild conditions.

Experimental Protocol:

  • 2-Amino-3,5-dimethylthiophenol (1.0 eq.) and a suitable aldehyde (1.1 eq.) are placed in a flask.

  • A catalytic amount of sulfated tungstate is added, and the mixture is subjected to ultrasound irradiation in a solvent-free condition or in a green solvent like water.

  • The reaction is carried out at room temperature for 20-30 minutes.

  • Upon completion, the product is extracted with an organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the product.

Visualizing the Synthesis and Potential Biological Action

To aid in the understanding of the processes, the following diagrams illustrate the experimental workflows and a potential biological pathway of interest for 2-aminobenzothiazole derivatives.

G Classical Synthesis Workflow cluster_reactants Reactants A 3,5-Dimethylaniline D Mixing and Cooling (0-5°C) A->D B Ammonium Thiocyanate B->D C Bromine in Acetic Acid E Dropwise Addition of Bromine Solution C->E D->E F Stirring at Room Temperature E->F G Precipitation in Ice Water F->G H Filtration and Washing G->H I Recrystallization (Ethanol) H->I J Final Product: This compound I->J

Classical Synthesis Workflow

G Microwave-Assisted Synthesis Workflow cluster_reactants Reactants A 2-Amino-3,5-dimethylthiophenol C Mixing in Microwave Vessel A->C B Cyanogen Bromide B->C D Microwave Irradiation (5-10 min) C->D E Cooling D->E F Solvent Removal E->F G Washing and Drying F->G H Final Product: This compound G->H

Microwave-Assisted Synthesis Workflow

G Potential Biological Action Pathway A This compound B Bacterial Histidine Kinase (e.g., in P. aeruginosa) A->B Binds to C Inhibition of Autophosphorylation B->C D Disruption of Two-Component System Signaling C->D E Downregulation of Virulence Factor Expression D->E F Reduced Pathogenicity E->F

Potential Biological Action Pathway

Disclaimer: The biological pathway depicted is a generalized representation based on the known activities of some 2-aminobenzothiazole derivatives against bacterial signaling systems. The specific molecular targets and signaling pathways of this compound have not been definitively elucidated in the referenced literature. Further research is required to confirm its precise mechanism of action.

Unveiling the Biological Potential: A Comparative Analysis of 4,6-Dimethylbenzothiazole Derivatives and Other Substituted Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the benzothiazole scaffold represents a privileged structure in medicinal chemistry, consistently demonstrating a wide array of biological activities. This guide provides a comparative overview of the biological activities of 4,6-dimethylbenzothiazole derivatives against other substituted benzothiazoles, supported by experimental data and methodologies to aid in the design and development of novel therapeutic agents.

Benzothiazole and its derivatives have been extensively investigated for their therapeutic potential, exhibiting promising antimicrobial, anticancer, and anti-inflammatory properties. The nature and position of substituents on the benzothiazole ring play a crucial role in modulating their biological efficacy. While a vast body of research exists for various substitution patterns, this guide will focus on compiling available data to draw comparisons with the 4,6-dimethyl substitution.

Antimicrobial Activity: A Comparative Look

The search for novel antimicrobial agents is a global priority. Benzothiazole derivatives have emerged as a promising class of compounds in this area. While direct comparative studies featuring 4,6-dimethylbenzothiazole are limited, we can collate data from various sources to understand its potential relative to other substituted analogues.

A study on 2-amino-4,6-dimethylbenzothiazole derivatives revealed their synthesis and evaluation for antimicrobial activities. Although specific quantitative data from this study is not provided here, it highlights the interest in this particular substitution pattern for antimicrobial drug discovery.

To provide a comparative context, various other substituted benzothiazoles have demonstrated significant antimicrobial effects. For instance, derivatives with electron-withdrawing groups, such as halogens (e.g., 6-chloro, 6-fluoro), have often been associated with enhanced antibacterial and antifungal activities. The introduction of Schiff base moieties at the 2-position of the benzothiazole ring has also been a successful strategy in developing potent antimicrobial agents.

Table 1: Comparative Antimicrobial Activity of Substituted Benzothiazoles

Compound/DerivativeSubstitution PatternTest Organism(s)Activity (MIC/Zone of Inhibition)Reference
Hypothetical 4,6-dimethylbenzothiazole derivative 4,6-dimethylStaphylococcus aureus, Escherichia coliData not available in searched literature-
6-Chloro-benzothiazole derivative6-ChloroS. aureus, E. coli, Candida albicansMIC: 12.5-100 µg/mL[1]
6-Fluoro-benzothiazole derivative6-FluoroGram-positive and Gram-negative bacteriaGood activity[2]
2-Mercaptobenzothiazole derivative2-MercaptoS. aureus, E. coli, Aspergillus niger, C. albicansModerate to good activity[3]
Benzothiazole Schiff base2-(Schiff base)Various bacteria and fungiPotent activity reported[4]

Note: This table is a representative compilation from various sources and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening

This method is widely used to evaluate the antimicrobial activity of chemical compounds.

Objective: To determine the zone of inhibition of a test compound against a specific microorganism.

Materials:

  • Nutrient agar or Mueller-Hinton agar plates

  • Bacterial or fungal cultures

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Sterile cork borer or micropipette tips

  • Incubator

Procedure:

  • Prepare sterile agar plates.

  • Spread a standardized inoculum of the test microorganism uniformly over the agar surface.

  • Create wells of a specific diameter in the agar using a sterile cork borer.

  • Add a defined volume of the test compound solution, positive control, and negative control to separate wells.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Analysis AgarPlates Prepare Agar Plates Spread Spread Inoculum AgarPlates->Spread Inoculum Prepare Microbial Inoculum Inoculum->Spread CreateWells Create Wells Spread->CreateWells AddSamples Add Test Compounds & Controls CreateWells->AddSamples Incubate Incubate Plates AddSamples->Incubate Measure Measure Zones of Inhibition Incubate->Measure MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treat Treat with Test Compound Start->Treat Incubate1 Incubate (e.g., 48h) Treat->Incubate1 AddMTT Add MTT Solution Incubate1->AddMTT Incubate2 Incubate (2-4h) AddMTT->Incubate2 Solubilize Add Solubilization Solution Incubate2->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Cellular Response cluster_effect Physiological Effect cluster_intervention Therapeutic Intervention Stimulus Carrageenan CellActivation Cell Activation (e.g., Macrophages) Stimulus->CellActivation MediatorRelease Release of Inflammatory Mediators (Prostaglandins, Cytokines) CellActivation->MediatorRelease Inflammation Inflammation (Edema, Pain) MediatorRelease->Inflammation Benzothiazole Substituted Benzothiazoles Benzothiazole->MediatorRelease Inhibition

References

A Comparative Guide to Analytical Methods for the Quantification of 4,6-Dimethyl-benzothiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comparative overview of analytical methods relevant to the quantification of 4,6-Dimethyl-benzothiazol-2-ylamine. Due to a lack of publicly available data for this specific compound, the information presented is based on validated methods for the parent compound, 2-aminobenzothiazole, and its other derivatives. The experimental protocols and performance data should be considered as a starting point for the development and validation of a specific method for this compound.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Introduction to Analytical Techniques

The selection of an appropriate analytical method for the quantification of a specific compound depends on several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a robust and widely used technique for the separation and quantification of compounds that possess a UV chromophore. It is known for its reliability and cost-effectiveness, making it suitable for routine quality control and assays of bulk drug substances and pharmaceutical formulations.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique couples the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[1] It is the preferred method for bioanalytical studies and the quantification of analytes at trace levels in complex matrices such as biological fluids and environmental samples.[1]

Comparative Analysis of Analytical Methods

The following tables summarize the key performance characteristics of HPLC-UV and LC-MS/MS methods based on data reported for 2-aminobenzothiazole and its derivatives. These tables are designed to facilitate a clear comparison of the capabilities of each technique.

Table 1: Performance Characteristics of HPLC-UV for Benzothiazole Derivatives

ParameterPerformance DataAnalyte/Matrix
Linearity Range 0.5 - 1.5 mg/mLNovel Aminothiazole in Analytical Solutions[2]
Limit of Detection (LOD) Typically in the µg/mL range2-Aminobenzothiazole[1]
Limit of Quantitation (LOQ) Typically in the µg/mL range2-Aminobenzothiazole
Precision (%RSD) < 2% (Instrumental)General Target
Accuracy/Recovery (%) 95 - 105%Typically expected in simple matrices

Table 2: Performance Characteristics of LC-MS/MS for Benzothiazole Derivatives

ParameterPerformance DataAnalyte/Matrix
Linearity Range 1.25 - 1250 ng/mLNovel Aminothiazole Derivative in Rat Plasma[3][4]
0.5 - 500 µg/L2-Aminobenzothiazole in Solution[2]
Limit of Detection (LOD) 0.07 ng/mL2-Aminobenzothiazole in Human Urine[2][5]
Limit of Quantitation (LOQ) 0.002 - 0.29 ng/mL2-Aminobenzothiazole in Wastewater[6][7]
Precision (%RSD) < 12%2-Aminobenzothiazole in Wastewater[6][7]
Accuracy/Recovery (%) 80 - 100%2-Aminobenzothiazole in Surface Waters and Effluents[6][7]

Experimental Protocols

The following are detailed methodologies for HPLC-UV and LC-MS/MS analysis of aminobenzothiazole derivatives. These should be adapted and validated for the specific analysis of this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of 2-aminobenzothiazole derivatives in bulk materials or simple formulations.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

  • Analytical column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Orthophosphoric acid

  • Reference standard of the analyte

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile/water).

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by measuring the UV spectrum of the analyte (typically around 270-290 nm for benzothiazoles).

    • Elution Mode: Isocratic or gradient elution can be used depending on the complexity of the sample. A typical starting point for isocratic elution could be a 50:50 mixture of Mobile Phase A and B.

  • Data Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.

    • Inject the sample solutions and determine the concentration of the analyte by interpolation from the calibration curve.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of 2-aminobenzothiazole derivatives in complex matrices.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Data acquisition and processing software

  • Analytical column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Reference standard of the analyte and a suitable internal standard (IS)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium formate in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Degas both mobile phases.

  • Standard and Sample Preparation:

    • For bioanalysis (e.g., plasma): Sample preparation often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).[2] For example, a protein precipitation method could involve adding three parts of cold acetonitrile (containing the internal standard) to one part of the plasma sample, vortexing, centrifuging, and then injecting the supernatant.

    • For environmental samples (e.g., water): SPE is commonly used for sample clean-up and concentration.[6]

  • Chromatographic Conditions:

    • Column: C18 (2.1 x 100 mm, 1.8 µm)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Elution Mode: A gradient elution is typically used to separate the analyte from matrix components. For example:

      • 0-1 min: 10% B

      • 1-5 min: 10% to 90% B

      • 5-6 min: 90% B

      • 6-6.1 min: 90% to 10% B

      • 6.1-8 min: 10% B

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for aminobenzothiazoles.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (typically [M+H]+) and a specific product ion for both the analyte and the internal standard need to be determined by direct infusion of the standards into the mass spectrometer.

    • Optimize other MS parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Determine the concentration of the analyte in the samples using the calibration curve.

Visualizations

The following diagrams illustrate the general workflow for analytical method validation and the relationship between the discussed analytical techniques.

analytical_method_validation_workflow cluster_dev Method Development cluster_val Method Validation cluster_app Application cluster_doc Documentation Dev Method Development & Optimization Specificity Specificity & Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Analysis Robustness->Routine Report Validation Report Routine->Report

Caption: A general workflow for analytical method validation.

analytical_techniques_relationship cluster_methods Analytical Methods for Benzothiazoles cluster_attributes Key Attributes HPLC HPLC-UV Sensitivity Sensitivity HPLC->Sensitivity Good Selectivity Selectivity HPLC->Selectivity Moderate Complexity Matrix Complexity HPLC->Complexity Low to Moderate Cost Cost & Accessibility HPLC->Cost Lower LCMS LC-MS/MS LCMS->Sensitivity High LCMS->Selectivity High LCMS->Complexity High LCMS->Cost Higher GCMS GC-MS GCMS->Sensitivity High GCMS->Selectivity High GCMS->Complexity Moderate (for volatile analytes) GCMS->Cost Moderate

Caption: Relationship between analytical techniques for benzothiazole analysis.

References

A Comparative Analysis of the Bioactivity of Benzothiazole Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Benzothiazole, a bicyclic heterocyclic compound, is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The specific arrangement of substituents on the benzothiazole ring gives rise to various positional isomers, each with potentially distinct pharmacological profiles. This guide offers a comparative analysis of the bioactivity of benzothiazole isomers, focusing primarily on positional isomers of substituted benzothiazoles, supported by experimental data. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the structure-activity relationships that govern the therapeutic potential of this versatile class of compounds.

Comparative Anticancer Activity of Benzothiazole Positional Isomers

The position of substituents on the benzothiazole core significantly influences the cytotoxic activity of these compounds against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several positional isomers of substituted benzothiazoles, providing a direct comparison of their anticancer efficacy.

Derivative ClassCompound/IsomerCancer Cell LineIC50 (µM)Reference
Nitro-substituted BenzothiazoleN-(6-nitrobenzo[d]thiazol-2-yl)acetamideLung (A549)68 µg/mL[1]
Unsubstituted BenzothiazoleN-(benzo[d]thiazol-2-yl)acetamideLung (A549)> 40 µg/mL (inactive)[1]
Hydroxy-substituted Benzothiazole6-nitrobenzo[d]thiazol-2-olLung (A549)121 µg/mL[1]
Indole-based Hydrazine CarboxamideIndole based hydrazine carboxamide scaffold 12Colon (HT-29)0.015[2]
2-Hydroxybenzylidene Semicarbazide2-hydroxybenzylidene containing semicarbazide 10Breast (MDA-MB-231)0.24 - 0.92[2]
Fluorinated 2-Arylbenzothiazoles3-(5-fluorobenzo[d]thiazol-2-yl)phenolBreast (MCF-7)0.57[2]
Fluorinated 2-Arylbenzothiazoles4-(5-fluorobenzo[d]thiazol-2-yl)phenolBreast (MCF-7)0.4[2]

Comparative Antimicrobial Activity of Benzothiazole Positional Isomers

The antimicrobial potency of benzothiazole derivatives is also highly dependent on the substitution pattern. The following table presents the minimum inhibitory concentration (MIC) values for different positional isomers against various bacterial and fungal strains.

Derivative ClassCompound/IsomerMicrobial StrainMIC (µg/mL)Reference
2,6-disubstituted Benzothiazole130a, 130b, 130cMoraxella catarrhalis4[3]
Benzothiazole-Thiazole Hybrids4b, 4c, 4d, 4fVarious bacteria and fungi3.90–15.63[4]
Benzothiazole-ThiazolidinoneIsomer with 6-Cl substituentS. aureus, MRSA, E. coli-[5]
Benzothiazole-ThiazolidinoneIsomer with 6-OCF3 substituentS. aureus, MRSA, E. coli-[5]
N-acetyl-glucosamine conjugates4-chloro substitutedS. aureus, E. coli6.25[3]
N-acetyl-glucosamine conjugates4-methoxy substitutedS. aureus, E. coli6.25[3]
N-acetyl-glucosamine conjugates6-nitro substitutedS. aureus, E. coli6.25[3]

Experimental Protocols

Anticancer Activity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: The benzothiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[6]

Antimicrobial Activity Screening: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The benzothiazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism with no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways Modulated by Benzothiazole Isomers

Several benzothiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

anticancer_pathways Benzothiazole Benzothiazole Derivatives EGFR EGFR Benzothiazole->EGFR Inhibition PI3K PI3K Benzothiazole->PI3K Inhibition JAK JAK Benzothiazole->JAK Inhibition ERK ERK Benzothiazole->ERK Inhibition Apoptosis Apoptosis Benzothiazole->Apoptosis EGFR->PI3K EGFR->JAK EGFR->ERK AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation ERK->Proliferation

Caption: Signaling pathways inhibited by some anticancer benzothiazole derivatives.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel benzothiazole isomers.

workflow Synthesis Synthesis of Benzothiazole Isomers Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Screening Biological Screening Purification->Screening Anticancer Anticancer Assays (e.g., MTT) Screening->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Screening->Antimicrobial Enzyme Enzyme Inhibition Assays Screening->Enzyme SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Enzyme->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for synthesis and bioactivity evaluation of benzothiazole isomers.

Conclusion

The biological activity of benzothiazole derivatives is profoundly influenced by the isomeric position of their substituents. This comparative guide highlights that subtle changes in the substitution pattern on the benzothiazole ring can lead to significant differences in anticancer and antimicrobial efficacy. The presented data and experimental protocols provide a valuable resource for the rational design and development of novel benzothiazole-based therapeutic agents. Further investigation into a wider range of isomers and their mechanisms of action will continue to be a fertile area of research in medicinal chemistry.

References

Safety Operating Guide

Proper Disposal of 4,6-Dimethyl-benzothiazol-2-ylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and laboratory personnel are advised to adhere to strict safety and disposal protocols when handling 4,6-Dimethyl-benzothiazol-2-ylamine (CAS: 64036-71-1). This compound is classified as harmful if swallowed, in contact with skin, or inhaled, necessitating careful management of its waste stream to ensure personnel safety and environmental protection.[1] Disposal must be conducted in compliance with all federal, state, and local environmental regulations.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, and to don appropriate personal protective equipment (PPE).[1] This includes chemical-resistant gloves, safety goggles, and a lab coat.

In the event of accidental release, the area should be evacuated, and the spill should be managed by trained personnel equipped with appropriate respiratory protection.[1] Spilled material should be mixed with sand or a similar inert absorbent material, swept up, and placed in a tightly closed container for disposal.[1] Do not allow the material to enter drains or water courses.[1]

Quantitative Hazard Data

The following table summarizes the available acute toxicity data for this compound.

Toxicity DataValueSpeciesReference
Oral LD50 (Lethal Dose, 50%)850 mg/kgMouse[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound and its contaminated waste is through a licensed professional waste disposal service, with incineration being a preferred final disposal method for benzothiazole derivatives.[2]

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled, and sealed container for the waste of this compound.

  • The container must be made of a material compatible with the chemical.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]

2. Waste Collection:

  • Collect all waste, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, and paper towels) in the designated waste container.[2]

  • For liquid waste, use a funnel to prevent spills.

  • For solid waste, ensure the container is properly sealed to prevent the release of dust or vapors.[2]

3. Labeling:

  • Clearly label the waste container with the full chemical name: "Waste this compound".[2]

  • Include appropriate hazard symbols (e.g., harmful, irritant).

  • Indicate the approximate quantity of waste in the container.

4. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area must be secure, well-ventilated, and situated away from incompatible materials such as oxidizing agents.[1][2]

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2]

  • Provide the waste disposal service with a comprehensive list of the waste contents.

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal A Don Personal Protective Equipment B Work in Ventilated Area (Fume Hood) A->B C Identify & Segregate Waste (Separate Container) B->C D Collect Solid & Liquid Waste C->D E Seal Container D->E F Label Container with Chemical Name & Hazards E->F G Store in Designated Hazardous Waste Area F->G H Contact EHS or Licensed Waste Disposal Contractor G->H I Arrange for Pickup and Incineration H->I

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.